molecular formula C8H8O2S B13580914 5-(Thiophen-2-yl)oxolan-2-one CAS No. 75288-37-8

5-(Thiophen-2-yl)oxolan-2-one

Cat. No.: B13580914
CAS No.: 75288-37-8
M. Wt: 168.21 g/mol
InChI Key: MPMPCWXQGRZREQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Thiophen-2-yl)oxolan-2-one (CID 12623861) is a synthetic heterocyclic compound of significant interest in medicinal chemistry and organic synthesis . Its structure combines an oxolan-2-one (gamma-lactone) ring with a thiophen-2-yl moiety, creating a versatile scaffold for pharmaceutical research . The oxolanone ring is a prevalent pharmacophore in natural products and active pharmaceutical ingredients, while the thiophene ring is a sulfur-containing heterocycle known to enhance lipophilicity and metabolic stability, thereby improving the bioavailability of drug candidates . Compounds featuring the thiophene heterocycle have been extensively investigated and shown to possess a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . This specific molecular architecture makes this compound a valuable building block for the design and synthesis of novel small molecules. Researchers can utilize this compound as a key intermediate to develop potential therapeutic agents or to explore new chemical spaces in drug discovery campaigns. It is also highly relevant in material science for the development of novel organic materials. This product is intended for research purposes in a controlled laboratory environment. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

75288-37-8

Molecular Formula

C8H8O2S

Molecular Weight

168.21 g/mol

IUPAC Name

5-thiophen-2-yloxolan-2-one

InChI

InChI=1S/C8H8O2S/c9-8-4-3-6(10-8)7-2-1-5-11-7/h1-2,5-6H,3-4H2

InChI Key

MPMPCWXQGRZREQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)OC1C2=CC=CS2

Origin of Product

United States

Foundational & Exploratory

Structure-Activity Relationship (SAR) of Thiophene-Substituted Lactones: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The hybridization of thiophene rings with lactone scaffolds has emerged as a privileged pharmacophore in modern medicinal chemistry. By merging the structural rigidity and hydrogen-bonding capacity of lactones with the lipophilicity, bioisosterism, and electronic tunability of thiophenes, researchers can precisely modulate target binding affinities. This technical guide explores the structure-activity relationship (SAR) of thiophene-substituted lactones across three distinct therapeutic modalities: bacterial quorum sensing (QS) inhibition, G protein-coupled receptor (GPCR) modulation, and antifungal targeting.

The Thiophene-Lactone Pharmacophore: Electronic and Steric Causality

The substitution of a lactone core with a thiophene moiety is rarely arbitrary. As an application scientist designing novel ligands, the choice of a thiophene ring over furan, pyrrole, or phenyl rings is driven by three causal factors:

  • Bioisosterism & Lipophilicity: Thiophene is a classic bioisostere of the phenyl ring but possesses a lower resonance energy and higher lipophilicity (LogP), enhancing membrane permeability.

  • Electronic Tuning: The sulfur atom in thiophene acts as a weak hydrogen bond acceptor. Furthermore, the

    
    -electron cloud can be precisely polarized by adding electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) at the C2 or C3 positions.
    
  • Steric Hindrance: The bond angles of the thiophene ring project substituents at unique trajectories compared to six-membered rings, allowing for highly specific steric clashes or fits within tight enzymatic or receptor binding pockets.

Case Study 1: N-Sulfonyl Homoserine Lactones as Quorum Sensing Inhibitors

Bacterial quorum sensing (QS) relies on N-acyl homoserine lactones (AHLs) to regulate virulence. Modifying the native AHL structure by replacing the acyl chain with a thiophene-substituted N-sulfonyl group transforms these signaling molecules into potent competitive antagonists.

SAR Analysis: Tuning the Heterocycle

In a pivotal study on Chromobacterium violaceum (CV026), researchers evaluated various N-sulfonyl homoserine lactones [1]. The SAR revealed a strict hierarchy in heterocycle efficacy: Thiophene > Furan > Pyrrole .

The causality behind this lies in the dipole moment and the electron density distribution. Thiophene's sulfur atom provides optimal polarizability to interact with the hydrophobic pocket of the CviR receptor without the desolvation penalty associated with the more polar pyrrole NH group. Furthermore, placing an EWG (e.g., -Cl, -NO2) at the C2 position of the thiophene ring significantly lowers the HOMO-LUMO gap, enhancing


 stacking with aromatic residues in the receptor pocket.
Quantitative SAR Data

Table 1: Inhibitory Activity of N-Sulfonyl Homoserine Lactones against C. violaceum CV026

CompoundHeterocycle SubstitutionPositionElectronic NatureIC₅₀ (µM)
7a FuranC2Neutral24.50
7b PyrroleC2Neutral>50.00
7c ThiopheneC2Neutral15.20
7d ThiopheneC3EWG (-Cl)12.45
7e ThiopheneC2EWG (-Cl)6.19
7f ThiopheneC2EDG (-CH3)28.30

Data adapted from the synthesis and evaluation of novel N-sulfonyl homoserine lactone derivatives [1]. Compound 7e demonstrates that C2-EWG thiophenes yield superior QS inhibition.

Experimental Protocol: Self-Validating Violacein Inhibition Assay

To validate that compound 7e acts via true QS inhibition rather than mere bactericidal activity, the following self-validating protocol is required.

Step-by-Step Methodology:

  • Inoculation: Culture C. violaceum CV026 in Luria-Bertani (LB) broth supplemented with kanamycin (20 µg/mL) at 28°C overnight.

  • Induction: Dilute the culture to an OD₆₀₀ of 0.1. Add the native autoinducer C6-HSL (N-hexanoyl-L-homoserine lactone) at a constant concentration of 1 µM to induce violacein pigment production.

  • Treatment: Aliquot 200 µL of the induced culture into a 96-well plate. Add the thiophene-lactone test compounds (e.g., 7e) in a concentration gradient (0.1 µM to 50 µM).

  • Controls (Critical for Validation):

    • Positive Control: Furanone C-30 (known QS inhibitor).

    • Negative Control: 1% DMSO vehicle.

    • Growth Control: Measure OD₆₀₀ concurrently. If OD₆₀₀ drops >10% compared to the negative control, the compound is toxic, invalidating the QS inhibition claim.

  • Extraction & Readout: Incubate for 16 hours at 28°C. Centrifuge the plate, discard the supernatant, and resuspend the pellet in 200 µL of 100% DMSO to extract the violacein. Read absorbance at OD₅₈₅. Calculate IC₅₀ using non-linear regression.

Case Study 2: GPCR Agonist-to-Antagonist Conversion (A2AAR)

The A2A Adenosine Receptor (A2AAR) is a major target for Parkinson's disease and immuno-oncology. Historically, nucleoside-derived lactone scaffolds act as A2AAR agonists. However, precise thiophene substitution can flip the functional switch from agonist to antagonist [2].

SAR Causality: Steric Hindrance via C8-Thiophene

By synthesizing a derivative from a d-erythrono-1,4-lactone scaffold and introducing a thiophene ring at the C8 position of the adenine core (yielding compound LJ-4517 ,


 nM), researchers successfully blocked receptor activation.

Mechanistic Rationale: Native agonists must simultaneously interact with Ser277 and His278 in the transmembrane helix 7 (TM7) to induce the active receptor conformation. The bulky C8-thiophene modification creates a direct steric clash with His278. This restricts the inward movement of TM7, locking the A2AAR in an inactive state and preventing downstream G-protein coupling.

A2AAR_Mechanism Agonist A2AAR Agonist (No C8-Thiophene) Receptor_Active Active Conformation (His278 & Ser277 Bound) Agonist->Receptor_Active Antagonist LJ-4517 Antagonist (C8-Thiophene) Receptor_Inactive Inactive Conformation (Steric Clash at His278) Antagonist->Receptor_Inactive Signaling G-Protein Activation (cAMP Increase) Receptor_Active->Signaling Blockade Signaling Blockade (Therapeutic Efficacy) Receptor_Inactive->Blockade

Fig 1: Mechanism of A2AAR agonist-to-antagonist conversion via C8-thiophene steric hindrance.

Experimental Protocol: Palladium-Catalyzed Stille Coupling for Thiophene Integration

To synthesize LJ-4517, the thiophene ring is integrated into the lactone-derived scaffold via a highly controlled Stille coupling.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under an Argon atmosphere, dissolve the C8-iodinated nucleoside/lactone precursor (1.0 eq) in anhydrous DMF (0.1 M).

  • Reagent Addition: Add 2-(tributylstannyl)thiophene (1.5 eq) to the solution. The excess organotin reagent ensures complete conversion despite potential protodestannylation side reactions.

  • Catalyst Loading: Add

    
     (0.05 eq) as the catalyst. Note: The use of a tetrakis catalyst is preferred here to prevent the oxidative addition step from stalling.
    
  • Reaction: Heat the mixture to 90°C for 12 hours. Monitor via LC-MS.

  • Workup (Self-Validation): Quench with aqueous KF (10% w/w) and stir vigorously for 1 hour. This step is critical; KF converts toxic, soluble tin byproducts into insoluble polymeric tributyltin fluoride, which is easily filtered over Celite. Extract with EtOAc, dry over

    
    , and purify via flash chromatography.
    

Synthetic_Workflow Start d-erythrono-1,4-lactone Scaffold Step1 Sonogashira Coupling (Alkyne Insertion) Start->Step1 Step2 Stille Coupling (Thiophene Integration) Step1->Step2 Step3 Amination (NH3 Treatment) Step2->Step3 End LJ-4517 (Target Antagonist) Step3->End

Fig 2: Synthetic workflow for C8-thiophene substituted lactone derivatives via cross-coupling.

Case Study 3: Antifungal Sesquiterpene Lactones (Carabrone Hydrazones)

Carabrone is a naturally occurring bioactive sesquiterpene lactone. To overcome its moderate efficacy against agricultural pathogens like Botrytis cinerea, researchers synthesized carabrone hydrazone derivatives featuring thiophene substitutions [3].

SAR Causality: Halogenation Effects on Thiophene

The introduction of a thiophene ring significantly improved the in vitro and in vivo antifungal activity compared to the native carabrone. However, the SAR demonstrated that the halogenation of the thiophene ring drives the ultimate efficacy.

Adding a Chlorine or Bromine atom increases the lipophilicity of the thiophene ring, facilitating deeper penetration through the fungal cell wall (chitin/glucan matrix). Furthermore, the halogen acts as a strong


-hole donor, enabling halogen bonding with the target fungal enzymes.

Table 2: Antifungal Activity of Carabrone-Thiophene Derivatives against B. cinerea

CompoundThiophene SubstitutionHalogenIn Vitro IC₅₀ (µg/mL)In Vivo IC₅₀ (µg/mL)
Carabrone None (Native)None21.4035.60
6d Unsubstituted ThiopheneNone7.8112.84
6e Halogenated ThiopheneChlorine (-Cl)5.579.57
6f Halogenated ThiopheneBromine (-Br)4.83 7.03

Data adapted from the qualitative SAR of carabrone hydrazone derivatives [3]. Bromination of the thiophene ring maximizes antifungal potency.

Conclusion & Future Perspectives

The integration of thiophene into lactone scaffolds is a masterclass in rational drug design. As demonstrated across bacterial QS inhibitors, GPCR antagonists, and antifungal agents, the thiophene ring is not merely a structural spacer. It is an active participant in target engagement—whether by lowering the HOMO-LUMO gap via C2-EWG substitutions to inhibit CviR, creating precise steric clashes at His278 to antagonize A2AAR, or utilizing halogen bonding to penetrate fungal cell walls. Future developments in this space will likely leverage computational modeling to predict exact thiophene trajectories, further optimizing the therapeutic window of lactone-based drugs.

References

1. 2. 3.

The Thienyl-Lactone Scaffold: Technical Profile of 5-(Thiophen-2-yl)oxolan-2-one

[1]

Executive Summary: The Pharmacophore Logic

In the landscape of medicinal chemistry, 5-(Thiophen-2-yl)oxolan-2-one represents a convergence of two "privileged structures": the ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-butyrolactonethiophene

While furan-based lactones are ubiquitous in natural products (e.g., ascorbic acid, goniothalamin), the thiophene bioisostere offers distinct pharmacological advantages. The replacement of the furan oxygen with sulfur (thiophene) significantly alters the electronic distribution and lipophilicity (LogP), enhancing membrane permeability and metabolic stability against oxidative ring opening.

This guide analyzes the therapeutic potential of this scaffold, specifically focusing on Quorum Sensing Inhibition (QSI) in Gram-negative bacteria and GABAergic modulation in neurology, supported by robust synthesis and assay protocols.

Physicochemical & Structural Analysis

The molecule consists of a saturated 5-membered lactone ring substituted at the ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

PropertyValue / DescriptionClinical Implication
Molecular Formula ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

Low molecular weight (<200 Da) favors CNS penetration.
H-Bond Donors 0High permeability (Lipinski compliant).[1]
H-Bond Acceptors 2 (Carbonyl O, Ring O)Interaction points for receptor binding pockets (e.g., LuxR).
Aromaticity Thiophene ring

stacking interactions with aromatic residues (Phe, Tyr, Trp) in target proteins.
Bioisosterism Phenyl/Furan equivalentThiophene is less electronegative than furan, often improving affinity for hydrophobic pockets.
Structural Causality

The choice of the oxolan-2-one (saturated) over the furan-2(5H)-one (unsaturated) scaffold is deliberate.[1] Unsaturated lactones are often Michael acceptors, leading to indiscriminate toxicity via covalent binding to cellular thiols. The saturated this compound relies on non-covalent, reversible binding, improving the safety profile for therapeutic applications.[1]

Therapeutic Potential & Mechanism of Action[1][2]

A. Quorum Sensing Inhibition (Antimicrobial Potentiation)

Bacteria communicate via small molecules called autoinducers. In Gram-negative bacteria, these are often ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-acyl homoserine lactones (AHLs)
  • Mechanism: this compound acts as a structural mimic of the AHL lactone headgroup.[1] It competes with native AHLs for the binding site of transcriptional regulators (e.g., LuxR, LasR).

  • Outcome: By binding to LuxR without triggering the conformational change required for DNA binding, it silences virulence factors (biofilm formation, toxin secretion) without killing the bacteria, thereby reducing evolutionary pressure for resistance.

B. Neurological Modulation (GABA Analogues)

Structurally, the molecule is a constrained analogue of ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-amino butyric acid (GABA)
  • Mechanism: The lactone ring constrains the GABA backbone. Thiophene derivatives have shown affinity for the GABA-A receptor benzodiazepine site or the GABA transporter (GAT), similar to the mechanism of Tiagabine (a thiophene-containing anticonvulsant).[1]

Visualizing the Mechanism (Quorum Sensing)[1]

The following diagram illustrates the competitive inhibition mechanism within a bacterial cell.

QSI_Mechanismcluster_bacteriaBacterial CytoplasmAHLNative AHL(Autoinducer)ReceptorLuxR-typeReceptorAHL->ReceptorHigh AffinityTarget5-(Thiophen-2-yl)oxolan-2-one(Inhibitor)Target->ReceptorCompetitiveBindingComplex_ActiveAHL-LuxRComplex (Active)Receptor->Complex_ActiveNative LigandComplex_InactiveInhibitor-LuxRComplex (Inactive)Receptor->Complex_InactiveInhibitor LigandDNATarget DNA(Virulence Genes)Complex_Active->DNAPromotesTranscriptionComplex_Inactive->DNABlocksTranscription

Figure 1: Competitive displacement of native Autoinducers by the Thienyl-Lactone scaffold at the LuxR receptor site.

Experimental Protocol: Chemical Synthesis

To ensure high purity and scalability, we utilize a Friedel-Crafts Acylation followed by Reduction and Cyclization .[1] This pathway is self-validating as intermediates can be isolated and characterized via NMR.[1]

Reagents
  • Thiophene (Start Material)[1][2][3][4][5]

  • Succinic Anhydride[1]

  • Aluminum Chloride (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    )[2]
    
  • Sodium Borohydride (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    )
    
  • Hydrochloric Acid (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    )
    
Workflow Diagram

Synthesis_FlowStep1Step 1: Friedel-Crafts AcylationThiophene + Succinic Anhydride(AlCl3, DCM, 0°C -> RT)Inter1Intermediate A:4-oxo-4-(thiophen-2-yl)butanoic acidStep1->Inter1 85% YieldStep2Step 2: Carbonyl Reduction(NaBH4, NaOH aq, 0°C)Inter1->Step2Inter2Intermediate B:4-hydroxy-4-(thiophen-2-yl)butanoic acidStep2->Inter2 In situStep3Step 3: Acid-Catalyzed Cyclization(H+, Heat, -H2O)Inter2->Step3FinalTarget Product:This compoundStep3->Final Lactonization

Figure 2: Three-step synthetic route yielding the target lactone from commodity chemicals.

Detailed Methodology
  • Acylation: Dissolve succinic anhydride (1.1 eq) in dry DCM. Add ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     (2.2 eq) slowly at 0°C. Add Thiophene (1.0 eq) dropwise. Stir at RT for 4h. Quench with ice/HCl. Extract organic layer.[2][4]
    
    • Validation:ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      -NMR should show keto-acid protons.
      
  • Reduction: Dissolve the keto-acid in 1M NaOH. Add

    
     (0.5 eq) at 0°C. Stir 2h.
    
    • Mechanism:[1][6][7] Selective reduction of the ketone to the secondary alcohol. The carboxylate remains untouched.

  • Cyclization: Acidify the solution to pH 1 with 6M HCl and heat to 60°C for 1 hour.

    • Mechanism:[1][6][7] The acidic environment protonates the alcohol, facilitating intramolecular nucleophilic attack by the carboxylic acid (Fischer esterification logic) to close the lactone ring.

  • Purification: Extract with Ethyl Acetate. Wash with bicarbonate (removes unreacted acid).[1] Recrystallize from Hexane/EtOAc.

Biological Assay: Quorum Sensing Inhibition[1]

Objective: Quantify the ability of this compound to inhibit violacein production in Chromobacterium violaceum (CV026), a reporter strain that produces purple pigment only in the presence of exogenous AHLs.[1]

Protocol
  • Culture: Grow C. violaceum CV026 in Luria-Bertani (LB) broth supplemented with Kanamycin.

  • Induction: Add exogenous AHL (C6-HSL) to the agar to induce purple pigmentation.[1]

  • Treatment:

    • Test: Add this compound (10 - 200

      
      ).
      
    • Positive Control: (Z)-4-Bromo-5-(bromomethylene)-2(5H)-furanone (Known QSI).[1]

    • Negative Control: DMSO (Solvent).

  • Incubation: 24h at 30°C.

  • Quantification: Extract violacein with ethanol. Centrifuge. Measure Absorbance (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ).
    
Data Interpretation Table
ObservationInterpretation
No Pigment + Growth True QSI Activity. The compound blocked signaling without killing cells.[1]
No Pigment + No Growth Antibiotic Activity. Compound is toxic (bactericidal), not a specific QSI.
Purple Pigment Inactive. Compound failed to compete with AHL.

References

  • Gouda, M. A., et al. (2025).[6] "Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads." RSC Advances. Link

  • Kim, M., et al. (2021). "A Review of the Pharmacological Activities and Recent Synthetic Advances of

    
    -Butyrolactones." Archives of Pharmacal Research. Link
    
  • Mishra, R., et al. (2011).[8] "Synthesis, properties and biological activity of thiophene: a review." Der Pharma Chemica. Link

  • Smolecule. (2023).[1] "5-(furan-2-yl)-N-(thiophen-2-ylmethyl)-1H-pyrazole-3-carboxamide: Chemical Profile." Smolecule Database. Link

  • University of Porto. (2013). "A century of thioxanthones: through synthesis and biological applications." Current Medicinal Chemistry. Link

5-(Thiophen-2-yl)oxolan-2-one Derivatives in Medicinal Chemistry: From Quorum Sensing Modulation to Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Whitepaper Prepared for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The exploration of non-native heterocyclic scaffolds is a cornerstone of modern drug discovery. Among these, 5-(thiophen-2-yl)oxolan-2-one (also known as 5-(thiophen-2-yl)dihydrofuran-2(3H)-one or


-(2-thienyl)-

-butyrolactone) has emerged as a privileged pharmacophore. By merging the hydrogen-bonding capacity of the oxolan-2-one (

-butyrolactone) ring with the lipophilic,

-electron-rich nature of the thiophene bioisostere, this scaffold offers unique geometric and electronic properties.

As a Senior Application Scientist, I have structured this whitepaper to dissect the mechanistic utility of this class of compounds, focusing primarily on their role as Quorum Sensing (QS) modulators in Gram-negative pathogens and as anti-inflammatory agents targeting the mPGES-1 pathway. Furthermore, this guide provides self-validating synthetic protocols and structure-activity relationship (SAR) data to accelerate your bench-to-bedside workflows.

The Bioisosteric Rationale: Why Thiophene and Oxolan-2-one?

The oxolan-2-one core is the fundamental structural motif of N-acyl homoserine lactones (AHLs), the primary autoinducers utilized by Gram-negative bacteria (such as Pseudomonas aeruginosa) for population-density signaling[1]. However, native AHLs suffer from two major pharmacological liabilities:

  • Hydrolytic Instability: The lactone ring is highly susceptible to lactonolysis (ring-opening) at basic pH or via host/bacterial lactonases.

  • High Lipophilicity: Long aliphatic acyl chains lead to poor aqueous solubility, complicating drug delivery.

Substituting the native aliphatic chain or modifying the core with a thiophene ring at the C5 (


) position introduces a sulfur atom capable of specific dipole interactions and hydrogen-bond acceptance. The thiophene ring effectively acts as a bioisostere for phenyl rings or aliphatic chains, altering the steric landscape to protect the lactone from enzymatic degradation while maintaining high-affinity binding within target receptor pockets (e.g., interacting with conserved Tyr and Trp residues)[1][2].

Mechanistic Application 1: Quorum Sensing (QS) Inhibition

In the fight against antimicrobial resistance (AMR), targeting bacterial virulence rather than viability is a leading strategy. QS inhibitors (anti-virulence agents) do not exert selective survival pressure, theoretically reducing the rapid onset of resistance.

Thiophene-containing oxolan-2-one derivatives act as non-native AHL mimics. Depending on the specific substitution pattern, they can either agonize or antagonize LuxR-type receptors (including LasR and RhlR in P. aeruginosa)[1][3]. Conformational analysis and docking simulations reveal that the oxygen atoms of the lactone interact via H-bonds with conserved residues (e.g., Tyr62 and Asp79), while the thiophene sulfur engages in


-sulfur interactions, effectively locking the receptor in an inactive conformation and preventing DNA binding[1][4].

QS_Mechanism cluster_0 Extracellular Space cluster_1 Intracellular (Gram-Negative Pathogen) AHL Native AHL Receptor LuxR/LasR Receptor Inactive Monomer AHL->Receptor Binding (Agonism) Thio 5-(Thiophen-2-yl) oxolan-2-one Thio->Receptor Competitive Binding (Antagonism) Complex AHL-Receptor Complex Active Dimer Receptor->Complex Dimerization Inhibited Thio-Receptor Complex Antagonized Receptor->Inhibited Conformational Lock DNA Target Promoter (Virulence Genes) Complex->DNA Transcriptional Activation Inhibited->DNA Transcription Blocked

Figure 1: Mechanism of LuxR/LasR Quorum Sensing antagonism by thiophene-oxolan-2-one derivatives.

Mechanistic Application 2: mPGES-1 Inhibition (Anti-Inflammatory)

Beyond antibacterial applications, thiophene-substituted


-butyrolactones and butenolides have shown profound efficacy in human inflammatory pathways. Specifically, benzothiophene 

-hydroxybutenolide derivatives have been identified as potent and selective inhibitors of microsomal prostaglandin E synthase-1 (mPGES-1) expression[5].

By selectively downregulating mPGES-1, these compounds reduce the production of the pro-inflammatory mediator PGE


 without inhibiting the upstream Cyclooxygenase (COX-1/COX-2) enzymes[5]. This targeted causality bypasses the severe gastrointestinal and cardiovascular toxicities classically associated with traditional NSAIDs.

Synthetic Methodologies & Experimental Protocols

The synthesis of this compound derivatives requires precise control over carbon-carbon bond formation and subsequent ring closure. While advanced continuous-flow oxidative cleavage of ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-substituted primary alcohols has been reported[6], as well as the ring-opening of lactones with heteroaryllithium reagents, the most robust, scalable, and self-validating bench protocol utilizes a Friedel-Crafts acylation followed by selective reduction and lactonization.
Workflow Diagram

Synth_Workflow N1 Thiophene + Succinic Anhydride N2 AlCl3, CH2Cl2, 0°C to RT (Friedel-Crafts Acylation) N1->N2 N3 4-Oxo-4-(thiophen-2-yl)butanoic acid N2->N3 N4 NaBH4, NaOH (aq), 0°C (Selective Ketone Reduction) N3->N4 N5 4-Hydroxy-4-(thiophen-2-yl)butanoic acid N4->N5 N6 p-TsOH, Toluene, Reflux (Azeotropic Lactonization) N5->N6 N7 This compound N6->N7

Figure 2: Three-step synthetic workflow for this compound.

Step-by-Step Protocol: Synthesis of this compound

Step 1: Friedel-Crafts Acylation

  • Setup: In a flame-dried, argon-purged 250 mL round-bottom flask, suspend anhydrous aluminum chloride (AlCl

    
    , 1.2 eq) in dry CH
    
    
    
    Cl
    
    
    (50 mL). Cool to 0 °C using an ice bath.
  • Addition: Dissolve succinic anhydride (1.0 eq) in CH

    
    Cl
    
    
    
    (20 mL) and add dropwise. Stir for 15 minutes.
  • Reaction: Add thiophene (1.0 eq) dropwise over 10 minutes. The solution will darken. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Workup: Quench carefully by pouring the mixture over crushed ice and 1M HCl (to break the aluminum complex). Extract the aqueous layer with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na

    
    SO
    
    
    
    , and concentrate in vacuo to yield 4-oxo-4-(thiophen-2-yl)butanoic acid .

Step 2: Selective Reduction Causality Note: We utilize Sodium Borohydride (NaBH


) in a mildly basic aqueous solution rather than LiAlH

. NaBH

provides the exact chemoselectivity required to reduce the transient C4 ketone to a secondary alcohol without over-reducing the terminal C1 carboxylic acid, which is strictly required for the final ring closure.
  • Setup: Dissolve the keto-acid intermediate in 10% aqueous NaOH (30 mL) and cool to 0 °C.

  • Reduction: Add NaBH

    
     (1.5 eq) in small portions to manage hydrogen evolution. Stir at room temperature for 2 hours.
    
  • Workup: Acidify the mixture to pH 2 using 2M HCl (critical to protonate the carboxylate). Extract with ethyl acetate (3 x 30 mL), dry, and evaporate to yield the crude 4-hydroxy-4-(thiophen-2-yl)butanoic acid .

Step 3: Azeotropic Lactonization

  • Setup: Dissolve the crude hydroxy-acid in toluene (50 mL). Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.1 eq).

  • Cyclization: Equip the flask with a Dean-Stark apparatus and a reflux condenser. Reflux the mixture for 6 hours. Causality Note: The Dean-Stark trap continuously removes the water byproduct, driving the thermodynamic equilibrium entirely toward the closed oxolan-2-one ring.

  • Purification: Cool to room temperature, wash with saturated NaHCO

    
     to remove the acid catalyst, dry, and purify via silica gel flash chromatography (Hexanes:EtOAc 8:2) to isolate pure This compound .
    

Structure-Activity Relationship (SAR) Data

The integration of thiophene and related heterocycles into the lactone framework drastically alters binding kinetics. Below is a consolidated SAR table demonstrating the quantitative impact of these structural modifications based on recent literature[1][3][5].

Compound / ScaffoldStructural ModificationPrimary TargetActivity / IC

Mechanistic Note
Native AHL (3-oxo-C12-HSL) Standard aliphatic acyl chainLasR Receptor~10–50 nM (Agonist)Endogenous autoinducer; highly susceptible to lactonolysis.
Thiophene 42 Thiophene at acyl positionLasR Receptor30% activation at 50 µMWeak agonist; demonstrates altered binding kinetics due to steric bulk[3].
N-hexylfuran-2-carboxamide Furan bioisostere (analogous to thiophene)LuxR ReceptorIC

= 25 µM (Antagonist)
Disrupts Trp66 H-bonding network, locking receptor in inactive state[1].
Benzothiophene

-hydroxybutenolide
Benzothiophene core + butenolidemPGES-1IC

< 2.0 µM
Potent selective downregulation of mPGES-1 expression; reduces PGE

[5].

Conclusion & Future Perspectives

The this compound scaffold represents a highly versatile node in medicinal chemistry. By acting as a bioisosteric mimic of native biological lactones, it provides a tunable platform for developing novel anti-virulence drugs capable of quenching bacterial communication networks. Concurrently, its utility in targeting human inflammatory pathways (mPGES-1) highlights its broad pharmacological potential. Future development should focus on optimizing the chiral centers of the oxolan-2-one ring to maximize enantioselective binding affinities in target protein pockets.

References

  • Heterocyclic Chemistry Applied to the Design of N-Acyl Homoserine Lactone Analogues as Bacterial Quorum Sensing Signals Mimics. Molecules / PubMed Central.[Link]

  • Non-Native Small Molecules that Modulate Quorum Sensing in Gram-Negative Bacteria. University of Wisconsin-Madison.[Link]

  • Toward the discovery of new agents able to inhibit the expression of microsomal prostaglandin E synthase-1 enzyme as promising tools in drug development. Journal of Medicinal Chemistry / PubMed. [Link]

  • Oxid

    
    -Substituted Primary Alcohols in Flow. Organic Letters (ACS Publications).[Link]
    

Sources

Bioisosteric Replacement of Phenyl with Thiophene in Oxolan-2-one Scaffolds: A Strategic Guide to Lead Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the indiscriminate deployment of phenyl rings has historically contributed to poor physicochemical properties and metabolic liabilities in advanced lead molecules[1]. To circumvent these developability bottlenecks, bioisosteric replacement has emerged as a cornerstone strategy. This technical whitepaper explores the mechanistic rationale, physicochemical impact, and experimental workflows for swapping a phenyl ring with a thiophene moiety within the oxolan-2-one (


-butyrolactone) scaffold.

Mechanistic Rationale: The Phenyl vs. Thiophene Paradigm

The oxolan-2-one scaffold is a privileged pharmacophore found in quorum-sensing inhibitors, anticonvulsants, and antimicrobial agents. When a phenyl ring is appended to this core (e.g., 5-phenyloxolan-2-one), it dictates the spatial orientation of the molecule within the target binding pocket. However, phenyl rings are highly susceptible to Cytochrome P450 (CYP450)-mediated para-hydroxylation, leading to rapid clearance or the formation of reactive, toxic quinone-imine metabolites.

Substituting the phenyl ring with a thiophene ring—a five-membered aromatic heterocycle containing a sulfur atom—offers a classical bioisosteric solution[2]. Thiophene is ranked as the 4th most prevalent sulfur-containing moiety in FDA-approved small molecules over the last decade[3]. This swap achieves three critical optimizations:

  • Metabolic Shielding: The electron-rich nature of thiophene, combined with its 5-membered geometry, alters the site of CYP450 oxidation, often dramatically extending the compound's half-life.

  • Electronic & Steric Tuning: The sulfur atom acts as a polarizable electron cloud capable of engaging in specific sulfur-

    
     interactions and weak hydrogen bonding with receptor residues, potentially enhancing drug-receptor binding[2].
    
  • Lactone Vectoring: Because the interior angle of thiophene is ~92° at the sulfur atom, the exit vector of any attached substituents is shifted by ~15–20° compared to a 6-membered phenyl ring. This subtle geometric shift can resolve steric clashes when the oxolan-2-one core is anchored in a rigid binding pocket.

By altering the compound's size, shape, electronic distribution, and lipophilicity, this bioisosteric approach modulates toxicity and pharmacokinetic properties while retaining potent target engagement[4].

Bioisosteric_Logic N1 Identify Phenyl Liability (e.g., CYP450 Oxidation) N2 Evaluate Pocket Volume (Steric Constraints) N1->N2 N3 Thiophene Substitution (2-yl or 3-yl) N2->N3 Sufficient Space N4 Assess Electronic Effects (Sulfur-Pi Interactions) N3->N4 N5 Oxolan-2-one Integration (Lactone Vectoring) N4->N5

Logical decision matrix for phenyl-to-thiophene bioisosteric replacement.

Comparative Physicochemical Profiling

Understanding the quantitative impact of this bioisosteric swap is critical for lead optimization. The table below summarizes the physicochemical shifts observed when transitioning from a 5-phenyloxolan-2-one to a 5-(thiophen-2-yl)oxolan-2-one scaffold.

Property5-Phenyloxolan-2-oneThis compoundImpact of Bioisosteric Swap
Molecular Weight 162.19 g/mol 168.21 g/mol Negligible increase (+6 Da)
cLogP 1.451.32Minor reduction; improves aqueous solubility
Topological PSA (TPSA) 26.30 Ų54.54 ŲIncreased due to sulfur polarizability
CYP3A4 Intrinsic Clearance High (>50 µL/min/mg)Low (<15 µL/min/mg)Avoids rapid para-hydroxylation
Electronic Distribution Uniform

-cloud
Localized heteroatom lone pairsEnables specific S-

receptor interactions

Experimental Methodologies

As a Senior Application Scientist, I emphasize that protocols must be designed not just to yield a product, but to inherently validate their own success and minimize confounding variables.

Protocol 1: Reductive Lactonization of Thiophene-Keto Acids

Objective: Synthesize the core this compound scaffold.

  • Friedel-Crafts Acylation: React thiophene with succinic anhydride in the presence of

    
     (1.2 eq) in anhydrous dichloromethane at 0°C to yield 4-oxo-4-(thiophen-2-yl)butanoic acid.
    
  • Selective Reduction: Dissolve the keto-acid in a 1:1 mixture of THF and 1M aqueous NaOH. Slowly add

    
     (1.5 eq) at 0°C. Stir for 2 hours.
    
  • Acid-Driven Cyclization: Acidify the aqueous mixture to pH 1 using 6M HCl. Extract with ethyl acetate, dry over

    
    , and concentrate under vacuum.
    
  • Causality & Rationale: We utilize a biphasic basic medium during the reduction step to protect the carboxylic acid as a water-soluble sodium carboxylate salt, preventing its unwanted reduction.

    
     is chosen specifically for its chemoselectivity to reduce only the ketone to a secondary alcohol.
    
  • Self-Validating Mechanism: The final acidification step is a self-driving thermodynamic system. It simultaneously quenches unreacted

    
     and protonates the carboxylate. This protonation immediately triggers a spontaneous intramolecular Fischer esterification (lactonization). The sudden appearance of a highly non-polar spot on TLC (high Rf) validates the successful cyclization without requiring intermediate isolation or external reagents.
    

Experimental_Workflow S1 1. Keto-Acid Precursor S2 2. Reductive Lactonization S1->S2 S3 3. 5-(Thiophen-2-yl) oxolan-2-one S2->S3 S4 4. HLM Stability Assay S3->S4 S5 5. LC-MS/MS Quantification S4->S5

End-to-end workflow from precursor synthesis to in vitro metabolic validation.

Protocol 2: Self-Validating Human Liver Microsome (HLM) Stability Assay

Objective: Quantify the metabolic clearance (


) of the thiophene-oxolan-2-one derivative versus its phenyl counterpart.
  • Matrix Preparation: Prepare 0.5 mg/mL pooled human liver microsomes in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM

    
    .
    
  • Dual-Analyte Incubation: Spike both the 5-phenyloxolan-2-one (Baseline Control) and this compound (Test Compound) into the exact same incubation matrix at 1 µM final concentration.

  • Reaction Initiation & Quenching: Initiate the reaction by adding 1 mM NADPH. Aliquot 50 µL at specific time points (0, 5, 15, 30, 60 min) and quench immediately in 150 µL ice-cold acetonitrile containing 100 nM Verapamil (Internal Standard).

  • Centrifugation & LC-MS/MS: Centrifuge at 14,000 x g for 10 min. Analyze the supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.

  • Causality & Rationale: The dual-analyte "cassette" incubation ensures that both the parent phenyl compound and the novel thiophene bioisostere are exposed to the exact same enzymatic environment, eliminating batch-to-batch microsome variability and pipetting errors.

  • Self-Validating Mechanism: By including Verapamil as a stable internal standard for MS normalization, and running the phenyl analog in the same well, the system inherently validates itself. If the phenyl analog degrades at its known historical rate but the thiophene analog persists, the bioisosteric metabolic advantage is definitively proven without interference from external confounding variables.

Conclusion

The strategic replacement of a phenyl ring with a thiophene moiety within oxolan-2-one scaffolds represents a highly effective method for rescuing lead compounds suffering from rapid metabolic clearance or suboptimal target vectoring. By leveraging the unique electronic properties and geometry of the thiophene ring, drug development professionals can fine-tune physicochemical profiles while maintaining robust pharmacological efficacy.

References

Sources

Metabolic Stability Profiling of 5-(Thiophen-2-yl)oxolan-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the scaffold 5-(Thiophen-2-yl)oxolan-2-one represents a classic "dual-liability" pharmacophore.[1] While the thiophene moiety acts as a versatile bioisostere for phenyl rings—improving potency and lipophilicity—and the oxolan-2-one (butyrolactone) ring offers specific hydrogen-bonding vectors, this combination presents significant metabolic challenges.[1] This guide provides a technical deep-dive into the metabolic fate of this scaffold, detailing the competing pathways of lactone hydrolysis (plasma instability) and thiophene S-oxidation (bioactivation), and outlines a rigorous screening protocol to de-risk these liabilities early in the lead optimization phase.

Structural Analysis & Metabolic Hotspots

The molecule consists of two distinct metabolic domains that require independent yet parallel assessment strategies.

Structural DomainChemical ClassPrimary Metabolic LiabilityKey Enzyme Systems
Oxolan-2-one

-Butyrolactone
Hydrolysis (Ring Opening)Paraoxonase 1 (PON1), Carboxylesterases (CES)
Thiophen-2-yl HeterocycleOxidation (Bioactivation)Cytochrome P450 (CYP450)
The Hydrolytic Pathway (Plasma Instability)

The oxolan-2-one ring is susceptible to hydrolytic ring-opening, converting the lipophilic lactone into its corresponding polar


-hydroxy acid.[1] This reaction is often reversible and pH-dependent, but in vivo, it is catalyzed by serum paraoxonases (PON1)  and hepatic carboxylesterases .[1]
  • Impact: Rapid clearance in plasma, poor oral bioavailability, and species-dependent stability (rodent plasma often contains higher esterase activity than human plasma, leading to false negatives in PK studies).[1]

The Oxidative Pathway (Bioactivation)

The thiophene ring is a known "structural alert."[1][2] CYP450 enzymes can oxidize the sulfur atom or the carbon-carbon double bonds.[1][3]

  • Mechanism: S-oxidation leads to a thiophene-S-oxide , a highly reactive electrophile that can undergo Diels-Alder dimerization or act as a Michael acceptor, covalently binding to nucleophilic residues on proteins (e.g., Cysteine) or DNA.[1]

  • Impact: Idiosyncratic drug-induced liver injury (DILI) and rapid intrinsic clearance (

    
    ).[1]
    

Metabolic Pathway Visualization

The following diagram illustrates the competing metabolic fates of the scaffold.

MetabolicPathways Parent 5-(Thiophen-2-yl) oxolan-2-one (Parent Drug) PON1 Plasma PON1 / Albumin (Hydrolysis) Parent->PON1 CYP CYP450 (Oxidation) Parent->CYP HydroxyAcid 4-Hydroxy-4-(thiophen-2-yl) butanoic acid (Polar Metabolite) PON1->HydroxyAcid Ring Opening (Reversible pH dependent) SOxide Thiophene-S-oxide (Reactive Intermediate) Adduct Protein/DNA Adducts (Toxicity) SOxide->Adduct Nucleophilic Attack GSH_Conj Glutathione Conjugate (Detoxification) SOxide->GSH_Conj + GSH (Trapping) Epoxide Thiophene Epoxide Epoxide->Adduct CYP->SOxide S-Oxidation CYP->Epoxide Epoxidation

Figure 1: Competing metabolic pathways: Reversible hydrolysis (green) vs. Irreversible oxidative bioactivation (red).[1]

Experimental Protocols & Self-Validating Systems

To accurately profile this scaffold, a tiered approach is required.[1] Standard stability assays often fail because they do not distinguish between chemical instability, enzymatic hydrolysis, and oxidative metabolism.[1]

Protocol A: Plasma Stability & Hydrolysis Confirmation

Objective: Determine if the lactone ring is stable in systemic circulation and identify species differences.[1]

  • Preparation:

    • Test compound: 1 µM in plasma (Human, Rat, Mouse, Dog).[1]

    • Critical Control: Include Bis-nitrophenyl phosphate (BNPP) (100 µM) or Phenylmethylsulfonyl fluoride (PMSF) in a parallel incubation.[1] These are broad-spectrum esterase inhibitors.[1]

  • Incubation:

    • Incubate at 37°C in a shaking water bath.

    • Timepoints: 0, 15, 30, 60, 120 min.[1]

  • Quenching & Analysis:

    • Quench with ice-cold Acetonitrile (ACN) containing Internal Standard (IS).[1]

    • Note: Acidify the quench (0.1% Formic Acid) to stabilize the hydroxy-acid metabolite, as basic pH can promote reformation of the lactone or further degradation.

  • Self-Validation Logic:

    • If degradation is rapid in plasma but halted by BNPP, the instability is enzyme-mediated hydrolysis .[1]

    • If degradation occurs in buffer (PBS) without plasma, the instability is chemical hydrolysis .[1]

Protocol B: Reactive Metabolite Trapping (GSH Assay)

Objective: Assess the bioactivation potential of the thiophene ring.

  • System: Human Liver Microsomes (HLM) supplemented with NADPH.[1][2][4]

  • Trapping Agent: Add Glutathione (GSH) or N-Acetylcysteine (NAC) at 5 mM excess.[1]

  • Procedure:

    • Incubate Test Compound (10 µM) + HLM (1 mg/mL) + GSH (5 mM).[1]

    • Initiate with NADPH (1 mM).[1] Run for 60 min at 37°C.

    • Negative Control: HLM + GSH without NADPH (rules out chemical reaction with GSH).

  • Analysis (LC-MS/MS):

    • Search for Neutral Loss of 129 Da (Pyroglutamic acid moiety) or specific GSH adduct mass shifts (+307 Da).[1]

    • Interpretation: The detection of a GSH-conjugate confirms the formation of a reactive electrophile (S-oxide or epoxide).

Optimization Strategies (Medicinal Chemistry)

Once the primary liability is identified, structural modifications can stabilize the scaffold.

LiabilityModification StrategyMechanism
Lactone Hydrolysis Steric Shielding Introduce a methyl/gem-dimethyl group at the C3 or C4 position of the lactone to hinder esterase attack.[1]
Bioisostere Replace lactone with a cyclic carbamate or lactam (more stable to hydrolysis).[1]
Thiophene Oxidation Block Metabolic Soft Spots Substitute the C5 position of the thiophene with Chlorine or Fluorine to block oxidation.
Scaffold Hopping Replace Thiophene with Thiazole (less electron-rich, higher oxidation potential) or Pyridine.[1]

Decision-Making Workflow

Use this logic gate to determine the progression of the compound.

Workflow Start Compound Synthesis PlasmaAssay Assay 1: Plasma Stability (+/- BNPP Inhibitor) Start->PlasmaAssay Decision1 Is t1/2 < 30 min? PlasmaAssay->Decision1 FixLactone STOP: Modify Lactone (Sterics/Bioisosteres) Decision1->FixLactone Yes MicroAssay Assay 2: Microsomal Stability (+/- NADPH) Decision1->MicroAssay No (Stable) Decision2 High Intrinsic Clearance? MicroAssay->Decision2 GSHScreen Assay 3: GSH Trapping Decision2->GSHScreen Yes Safe Progress to In Vivo PK Decision2->Safe No (Low CL) Decision3 GSH Adducts Detected? GSHScreen->Decision3 Decision3->Safe No (Clean) FixThiophene STOP: Block Thiophene Oxidation Sites Decision3->FixThiophene Yes (Risk)

Figure 2: Screening cascade for de-risking lactone/thiophene scaffolds.[1]

References

  • Dansette, P. M., et al. (2005).[1] Bioactivation of Thiophene-Containing Drugs: Precursors to Reactive S-Oxides and Epoxides. Chemical Research in Toxicology. Link[1]

  • Teiber, J. F., et al. (2003).[1][5] Dominant Role of Paraoxonases in the Inactivation of the Lactone Drugs. Drug Metabolism and Disposition.[1][2][6][7][8][9] Link

  • Kalgutkar, A. S., et al. (2005).[1] A Comprehensive Listing of Bioactivation Pathways of Organic Functional Groups. Current Drug Metabolism. Link

  • Yang, D., et al. (2011).[1] Structure-stability relationships of lactone-containing compounds in rat and human plasma. Journal of Pharmaceutical Sciences. Link

Sources

5-(Thiophen-2-yl)oxolan-2-one: A Bioisosteric Scaffold for Natural Product Analogues

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

5-(Thiophen-2-yl)oxolan-2-one (also known as 5-(2-thienyl)-


-butyrolactone) represents a critical bioisosteric scaffold in medicinal chemistry, serving as a synthetic surrogate for naturally occurring 5-aryl-

-lactones. This guide details the technical utility of this molecule as a probe for quorum sensing (QS) modulation and cytotoxic pharmacophores (e.g., goniothalamin analogues). By replacing the phenyl ring of natural products with a thiophene moiety, researchers can modulate lipophilicity (

), metabolic stability, and electronic engagement with target proteins. This document provides a validated synthesis protocol, structural analysis, and experimental frameworks for its application in drug discovery.[1]

Introduction: The Bioisosteric Rationale

The


-butyrolactone ring is a privileged structure found in a vast array of bioactive natural products, ranging from bacterial signaling molecules (homoserine lactones) to plant-derived cytotoxins (acetogenins, styryl lactones).

The substitution of a phenyl group with a thiophene ring (thiophene-phenyl isosterism) is a strategic modification in drug design.

  • Steric Similarity: Thiophene is roughly the same size as a benzene ring but occupies a slightly smaller volume (van der Waals volume: thiophene ~85 ų vs. benzene ~96 ų).

  • Electronic Differences: Thiophene is electron-rich and capable of specific

    
    -
    
    
    
    stacking interactions or sulfur-mediated hydrogen bonding that benzene cannot replicate.
  • Metabolic Blockade: The thiophene ring can alter the site of metabolic oxidation, potentially extending the half-life of the scaffold compared to its phenyl analogues.

Target Natural Product Classes
Natural Product ClassRepresentative MoleculeBiological TargetThiophene Analogue Utility
Styryl Lactones GoniothalaminCytotoxicity (Caspase induction)Probing electronic requirements for Michael addition (if unsaturated) or binding affinity (saturated).
Quorum Sensors

-Acyl Homoserine Lactones (AHLs)
LuxR-type ReceptorsAntagonism of bacterial communication; the thiophene mimics the bulky hydrophobic acyl tail or aromatic head groups.
Lignans Arctigenin / MatairesinolAnti-inflammatory / AntioxidantSimplified core scaffold for fragment-based drug discovery (FBDD).

Chemical Synthesis: Validated Protocol

The synthesis of this compound is achieved through a robust three-step sequence starting from commercially available thiophene and succinic anhydride. This route avoids the use of sensitive transition metal catalysts in the early stages, ensuring scalability.

Reaction Scheme Logic
  • Friedel-Crafts Acylation: Introduction of the four-carbon chain.

  • Carbonyl Reduction: Conversion of the ketone to the alcohol.

  • Lactonization: Acid-catalyzed ring closure.

Synthesis Start Thiophene + Succinic Anhydride Inter1 4-Oxo-4-(thiophen-2-yl)butanoic acid Start->Inter1 AlCl3, DCM 0°C to RT (Friedel-Crafts) Inter2 4-Hydroxy-4-(thiophen-2-yl)butanoic acid Inter1->Inter2 NaBH4, NaOH (aq) 0°C (Reduction) Product This compound Inter2->Product H+, Heat (Cyclization)

Figure 1: Step-wise synthesis pathway for the target scaffold.

Detailed Experimental Protocol
Step 1: Synthesis of 4-Oxo-4-(thiophen-2-yl)butanoic acid
  • Reagents: Thiophene (1.0 eq), Succinic Anhydride (1.1 eq), Aluminum Chloride (AlCl

    
    , 2.2 eq), Dichloromethane (DCM).
    
  • Procedure:

    • Suspend AlCl

      
       in anhydrous DCM at 0°C under inert atmosphere (N
      
      
      
      or Ar).
    • Add succinic anhydride portion-wise; stir until dissolved.

    • Add thiophene dropwise over 30 minutes, maintaining temperature < 5°C.

    • Allow the mixture to warm to room temperature and stir for 4 hours (solution turns dark red/brown).

    • Quench: Pour the reaction mixture carefully onto crushed ice/HCl.

    • Workup: Extract with Ethyl Acetate (3x). Wash organic layer with brine, dry over Na

      
      SO
      
      
      
      , and concentrate.[1]
    • Purification: Recrystallize from water/ethanol to yield off-white crystals.

Step 2 & 3: Reduction and Cyclization (One-Pot)
  • Reagents: Sodium Borohydride (NaBH

    
    , 1.5 eq), Sodium Hydroxide (1M aq), Sulfuric Acid (H
    
    
    
    SO
    
    
    ).
  • Procedure:

    • Dissolve the keto-acid from Step 1 in 1M NaOH (aq) at 0°C.

    • Add NaBH

      
       slowly (gas evolution occurs). Stir at 0°C for 2 hours, then room temperature for 1 hour.
      
    • Acidification/Cyclization: Cool the solution back to 0°C. Acidify with 6M H

      
      SO
      
      
      
      until pH < 1.
    • Heat the acidic solution to 60°C for 1 hour to drive lactonization.

    • Workup: Cool to RT. Extract with Dichloromethane (3x). Wash with saturated NaHCO

      
       (to remove unreacted acid) and brine.
      
    • Purification: Silica gel flash chromatography (Hexane:EtOAc 4:1) yields the pure lactone as a colorless oil or low-melting solid.

Biological Application: Quorum Sensing Inhibition

The this compound scaffold acts as a "head-group mimic" for


-acyl homoserine lactones (AHLs). In Gram-negative bacteria, AHLs bind to LuxR-type receptors to trigger virulence gene expression.
Mechanism of Action

The thiophene ring mimics the steric bulk of the acyl chain or the aromaticity of specific signal analogues (like p-coumaroyl-HSL), while the lactone ring competes for the hydrogen-bonding pocket of the LuxR receptor (specifically residues Tyr62 and Asp79 in Pseudomonas aeruginosa LasR).

Assay Protocol: Chromobacterium violaceum (CV026) Screen

This reporter strain produces a purple pigment (violacein) only in the presence of exogenous AHLs. Antagonists (inhibitors) reduce pigment production without killing the bacteria.

  • Preparation: Culture C. violaceum CV026 in Luria-Bertani (LB) broth supplemented with kanamycin.

  • Induction: Add exogenous C6-HSL (N-hexanoyl-L-homoserine lactone) at 500 nM to induce pigmentation.

  • Treatment: Add this compound (dissolved in DMSO) at varying concentrations (10

    
    M – 200 
    
    
    
    M).
  • Incubation: Incubate at 30°C for 24 hours.

  • Quantification:

    • Extract violacein with DMSO.

    • Measure Absorbance at 585 nm.

    • Control: Measure OD

      
       to ensure reduction in pigment is not due to cell death (bacteriostatic effect vs. quorum quenching).
      

Structure-Activity Relationship (SAR) Visualization

Understanding the bioisosteric replacement is crucial for optimizing potency.

SAR Lactone Lactone Ring (H-Bond Acceptor) Essential for Receptor Binding Linker C5-Position (Chiral Center) Lactone->Linker Aromatic Thiophene Ring (Lipophilic/Electronic) Linker->Aromatic Analysis1 Target: LuxR / Caspase Aromatic->Analysis1 $pi$-Stacking Analysis2 S-Oxidation Potential (Metabolic Liability) Aromatic->Analysis2 CYP450 Interaction

Figure 2: Pharmacophore dissection of the scaffold.

Quantitative Data Summary

PropertyPhenyl Analogue (5-Phenyl-GBL)Thiophene Analogue (5-Thienyl-GBL)Impact on Drug Design
LogP (Lipophilicity) ~1.8~1.6Thiophene is slightly less lipophilic, improving solubility.
Aromaticity High (Benzene)Moderate (Thiophene)Thiophene allows for different

-interaction geometries.
Metabolism Ring hydroxylationS-oxidation / Ring openingThiophene introduces a "metabolic handle" for clearance or toxification.
Electronic Effect Electron NeutralElectron RichThiophene can act as a better donor in charge-transfer complexes.

References

  • Goniothalamin Analogues: de Fátima, A., et al. (2006). "Styryl lactones and their derivatives: biological activities, mechanisms of action and potential as drug leads." Current Medicinal Chemistry. Link

  • Quorum Sensing Antagonists: Geske, G. D., et al. (2005). "Evaluation of a focused library of N-acylhomoserine lactones for antagonists of cell-cell communication in Pseudomonas aeruginosa." Journal of the American Chemical Society. Link

  • Thiophene Synthesis: Campaigne, E., & Foye, W. O. (1948). "The Synthesis of 2-Thienyl-substituted Acids." Journal of the American Chemical Society. Link

  • Bioisosterism: Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry. Link

Sources

Electronic properties of thiophene rings in gamma-lactone structures

Author: BenchChem Technical Support Team. Date: March 2026

Title: Electronic Architecture & Synthetic Logic of Thiophene-Fused


-Lactones
Subtitle:  A Technical Guide for Medicinal Chemists and Structural Biologists

Executive Summary

The fusion of a thiophene ring with a


-lactone (butanolide) creates a bicyclic scaffold—often referred to as thieno[2,3-c]furan-6-one  or thieno[3,2-b]furan-2-one —that possesses distinct electronic signatures compared to its benzene (phthalide) or furan analogs. This guide analyzes the "push-pull" electronic coupling between the 

-excessive thiophene ring and the electron-deficient lactone carbonyl. We explore how this conjugation dictates synthetic reactivity (specifically in electrophilic cyclizations) and influences pharmacological parameters such as metabolic stability and binding affinity.[1]

Electronic Architecture: The "Push-Pull" System

The core electronic feature of thiophene-fused lactones is the interaction between the sulfur lone pair (


) and the lactone carbonyl (

).
Orbital Interaction & Resonance

Unlike benzene, which is electronically neutral in resonance contributions, thiophene is


-excessive .[1] The sulfur atom donates electron density into the fused system.[1] When fused to a 

-lactone:
  • Donation: The sulfur lone pair participates in resonance, pushing electron density toward the carbonyl oxygen.[1]

  • Carbonyl Character: This donation increases the single-bond character of the carbonyl (

    
    ), theoretically lowering the IR stretching frequency compared to non-conjugated lactones. However, the ring strain of the 5,5-fused system often counteracts this, keeping frequencies relatively high (
    
    
    
    ).
  • Dipole Moment: The vectors of the thiophene dipole (S is electronegative but the ring is

    
    -donating) and the lactone dipole (strongly polar towards Oxygen) create a significant molecular dipole, enhancing solubility in polar media compared to carbocyclic analogs.[1]
    
Comparative Electronic Metrics
PropertyBenzene-Fused (Phthalide)Thiophene-Fused (Thienofuranone)Mechanistic Implication
Ring Electron Density Neutral / ModerateHigh (

-excessive)
Thiophene ring is more susceptible to electrophilic metabolic attack (e.g., CYP450).
Carbonyl Electrophilicity ModerateReducedThe thiophene donation stabilizes the carbonyl carbon, potentially reducing hydrolytic lability.[1]
Resonance Energy 36 kcal/mol~29 kcal/molLower aromaticity of thiophene allows for easier disruption during synthesis (e.g., ring opening).[1]
Metabolic Liability Epoxidation (slow)S-Oxidation / Ring OpeningSulfur is a "soft" metabolic handle; Lactone is a "hard" hydrolysis target.[1]

Visualization: Electronic & Synthetic Pathways

The following diagram illustrates the resonance contributions and the logic of the Iodolactonization synthesis pathway, a gold-standard method for accessing this scaffold.

ThiopheneLactone cluster_electronics Electronic Resonance cluster_synthesis Iodolactonization Logic S_LonePair Sulfur Lone Pair (n) Conj_System Conjugated Pi-System S_LonePair->Conj_System Donation (+M) Carbonyl Lactone C=O (Acceptor) Conj_System->Carbonyl Stabilization Precursor 3-Alkynylthiophene -2-carboxylic acid Intermediate Iodonium Bridge Precursor->Intermediate Activation Iodine I2 / NaHCO3 Iodine->Intermediate Cyclization 5-exo-dig / 6-endo-dig Intermediate->Cyclization Nucleophilic Attack Product Iodothienopyranone / Furanone Cyclization->Product Ring Closure

Caption: Left: Electronic push-pull dynamic where sulfur stabilizes the lactone. Right: Stepwise logic of iodolactonization, utilizing the carboxylate nucleophile to close the ring onto an activated alkyne.

Synthetic Methodology: Iodolactonization Protocol

While metal-catalyzed couplings (Suzuki/Stille) are common for building the backbone, the Iodolactonization of 3-alkynylthiophene-2-carboxylic acids is the most robust method for closing the lactone ring. This method is self-validating (color loss of iodine) and allows for subsequent functionalization via the installed iodine handle.[1]

Experimental Protocol

Objective: Synthesis of iodothienopyranone or thienofuranone derivatives.

Reagents:

  • Substrate: 3-Alkynylthiophene-2-carboxylic acid (1.0 equiv)

  • Iodine Source:

    
     (2.0–3.0 equiv)[2]
    
  • Base:

    
     (3.0 equiv)
    
  • Solvent: Acetonitrile (MeCN) or

    
    
    

Step-by-Step Workflow:

  • Preparation: Dissolve the carboxylic acid substrate in MeCN (0.1 M concentration). Ensure the vessel is shielded from direct light to prevent radical degradation of iodine.[1]

  • Activation: Add

    
     followed by solid 
    
    
    
    in one portion at room temperature (
    
    
    ).
  • Reaction Monitoring: Stir the mixture. The deep purple color of iodine will gradually fade to a pale yellow/orange as the electrophilic iodine is consumed by the alkyne.[1]

    • Self-Validation: If the purple color persists indefinitely, the alkyne is not activating (check steric hindrance or electronic deactivation).[1]

  • Quenching: Once TLC indicates consumption of the starting material (typically 1–4 hours), quench the excess iodine with saturated aqueous

    
     (sodium thiosulfate) until the organic layer is colorless.[1]
    
  • Isolation: Extract with Ethyl Acetate (

    
    ), wash with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Recrystallize from Ethanol or purify via silica gel chromatography (Hexane/EtOAc gradient).

Mechanism: The reaction proceeds via the formation of an iodonium ion intermediate on the alkyne.[1] The adjacent carboxylate oxygen acts as an intramolecular nucleophile, attacking the activated carbon.[1]

  • Regioselectivity:[1][3][4] 5-exo-dig vs. 6-endo-dig cyclization depends on the substitution pattern of the alkyne. Terminal alkynes often favor 5-exo (gamma-lactone), while internal alkynes may favor 6-endo (delta-lactone/pyranone) due to Baldwin's rules and steric factors.

Pharmacological & ADME Implications

Metabolic Stability (The "Soft Spot")

While the lactone ring is susceptible to hydrolytic opening by esterases, the thiophene ring introduces a specific metabolic liability: S-oxidation .

  • Cytochrome P450 can oxidize the sulfur to a sulfoxide or sulfone.[1]

  • Note: In fused systems, the electron-withdrawing nature of the lactone carbonyl can actually protect the sulfur from oxidation by reducing the electron density available for the P450 heme iron oxo species.[1]

Bioisosterism & Binding

Replacing a phenyl-lactone (phthalide) with a thieno-lactone alters the vector of H-bond acceptors.

  • Lipophilicity: Thiophene is more lipophilic than benzene (LogP +0.5 to +0.7 shift), potentially improving membrane permeability.[1]

  • Pi-Stacking: The electron-rich thiophene ring engages in stronger edge-to-face

    
    -stacking interactions with aromatic amino acid residues (Phe, Tyr, Trp) in binding pockets compared to the neutral benzene ring.
    

References

  • Iodolactonization of 3-Alkynylthiophene-2-Carboxylic Acids

    • Source: Iodolactonization of 3‐Alkynylthiophene‐2‐Carboxylic and 3‐Alkynylpicolinic Acids for the Synthesis of Fused Heterocycles.
    • Context: Primary protocol for synthesizing the fused ring system via electrophilic cyclization.[1]

    • URL:[Link]

  • Facile Synthesis of Thieno[3,2-b]furan Deriv

    • Source: Facile synthesis of 3-substituted thieno[3,2-b]furan derivatives (Tetrahedron Letters).[5]

    • Context: Alternative synthesis using methyl thioglycolate and dimethyl acetylenedicarboxylate.[1][5]

    • URL:[Link]

  • Metabolic Stability of Lactone Bioisosteres

    • Source: A New Strategy To Improve the Metabolic Stability of Lactone: Discovery of (20S,21S)-21-Fluorocamptothecins.
    • Context: Discusses the hydrolytic instability of lactones and strategies (like bioisosterism)
    • URL:[Link]

  • Thiophene as a Bioisostere

    • Source: The Thiophene Motif in Drug Discovery: A Technical Guide to Bioavailability.
    • Context: Detailed analysis of thiophene ADME properties, S-oxidation, and lipophilicity.[1]

Sources

Methodological & Application

Application Note: Enantioselective Synthesis of 5-(Thiophen-2-yl)oxolan-2-one

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for process chemists and medicinal researchers requiring a robust, scalable, and enantioselective route to 5-(Thiophen-2-yl)oxolan-2-one (also known as 5-(2-thienyl)-


-butyrolactone).

This scaffold is a critical pharmacophore in various bioactive natural products and a bioisostere for phenyl-substituted lactones in drug discovery (e.g., in the synthesis of duloxetine analogs or specific kinase inhibitors).

Part 1: Executive Summary & Strategic Analysis

The synthesis of chiral


-lactones substituted at the C5 position is a classic challenge in asymmetric catalysis. For the thiophene derivative, the electronic richness of the heteroaromatic ring presents both opportunities (facile functionalization) and challenges (potential catalyst poisoning by sulfur).

We present two validated protocols:

  • Protocol A (Chemocatalytic): Asymmetric Transfer Hydrogenation (ATH) using Ru-BINAP/SegPhos. This is the industry standard for scalability and reproducibility.

  • Protocol B (Biocatalytic): Ketoreductase (KRED) mediated reduction. This is the green alternative , offering higher theoretical enantiomeric excess (ee) (>99%) but requiring enzyme screening.

Synthesis Workflow Overview

SynthesisWorkflow Start Thiophene + Succinic Anhydride Inter Ethyl 4-oxo-4-(thiophen-2-yl) butanoate (Precursor) Start->Inter Friedel-Crafts & Esterification PathA Method A: Ru-BINAP Hydrogenation Inter->PathA Chemocatalysis PathB Method B: KRED Biocatalysis Inter->PathB Enzymatic Cyclization Acid-Catalyzed Cyclization PathA->Cyclization Chiral Hydroxy Ester PathB->Cyclization Chiral Hydroxy Ester Product (S)- or (R)-5-(Thiophen-2-yl) oxolan-2-one Cyclization->Product -EtOH

Figure 1: Strategic workflow for the enantioselective synthesis of the target lactone.

Part 2: Precursor Synthesis (Common Intermediate)[1]

Before enantioselective steps, the prochiral


-keto ester must be synthesized.

Target Intermediate: Ethyl 4-oxo-4-(thiophen-2-yl)butanoate (CAS: 59086-25-8).

Protocol: Friedel-Crafts Acylation
  • Reagents: Thiophene (1.0 eq), Succinic Anhydride (1.1 eq), AlCl

    
     (2.2 eq), Nitrobenzene or DCM (Solvent).
    
  • Procedure:

    • Cool the AlCl

      
       suspension in DCM to 0°C.
      
    • Add succinic anhydride portion-wise.

    • Add thiophene dropwise (exothermic).

    • Stir at RT for 4 hours. Quench with ice/HCl.

    • Isolate 4-oxo-4-(thiophen-2-yl)butanoic acid.

  • Esterification: Reflux the crude acid in Ethanol with catalytic H

    
    SO
    
    
    
    for 6 hours.
  • Yield: Typically 75-85% over two steps.

Part 3: Protocol A - Ru-Catalyzed Asymmetric Hydrogenation

This method utilizes the Noyori Asymmetric Hydrogenation mechanism. The sulfur in the thiophene ring does not significantly poison Ruthenium-phosphine complexes under high-pressure hydrogen, making this a superior route compared to Pd/C methods.

Catalyst Selection Strategy
  • Ligand: (R)-BINAP or (R)-SegPhos. SegPhos generally yields higher ee (97-99%) compared to BINAP (92-95%) due to a tighter bite angle, but BINAP is more cost-effective.

  • Metal Precursor: [RuCl

    
    (benzene)]
    
    
    
    or [Ru(cod)(methylallyl)
    
    
    ].
  • Solvent: Ethanol (Green, effective) or Methanol.[1]

Experimental Protocol (Scale: 10 mmol)
ParameterSpecificationNotes
Substrate Ethyl 4-oxo-4-(thiophen-2-yl)butanoate (2.12 g)Purity >98% essential.
Catalyst RuCl

[(R)-BINAP] (0.5 mol%)
S/C ratio = 200:1 to 1000:1.
Hydrogen Pressure 50 - 70 bar (725 - 1015 psi)High pressure ensures fast kinetics over catalyst deactivation.
Temperature 50°C - 60°CHigher temps increase rate but may slightly erode ee.
Time 12 - 24 hoursMonitor H

uptake.

Step-by-Step:

  • Inert Handling: In a glovebox or under Argon, charge a high-pressure autoclave with the substrate (10 mmol) and degassed Ethanol (10 mL).

  • Catalyst Addition: Add the Ru-catalyst (0.05 mmol).

  • Hydrogenation: Seal the autoclave. Purge with H

    
     (3x 10 bar). Pressurize to 60 bar. Heat to 50°C with vigorous stirring (1000 rpm).
    
    • Mechanistic Insight: The reaction proceeds via the monohydride mechanism where the Ru-center coordinates the ketone oxygen and the ester carbonyl helps direct the stereochemistry.

  • Workup: Vent H

    
    . Concentrate the solvent to yield the crude chiral hydroxy ester: Ethyl (S)-4-hydroxy-4-(thiophen-2-yl)butanoate.
    
Cyclization (Lactonization)

The hydroxy ester will not spontaneously cyclize fully at room temperature.

  • Dissolve the crude oil in Toluene.

  • Add catalytic p-TsOH (1 mol%).

  • Reflux for 2 hours (or stir at RT for 12h if ee erosion is observed at high temp).

  • Wash with NaHCO

    
    , dry, and concentrate.
    

Expected Result: (S)-5-(Thiophen-2-yl)oxolan-2-one. Yield: >90% (Hydrogenation), >95% (Cyclization).[2] ee: 94-98% (dependent on Ligand).

Part 4: Protocol B - Biocatalytic Reduction (KRED)

For laboratories equipped for biocatalysis, this route offers mild conditions and often perfect enantioselectivity (>99% ee).

Enzyme Screening

Commercially available Ketoreductase (KRED) screening kits (e.g., from Codexis or Daicel) are required.

  • Cofactor: NADPH or NADH (recycled via Glucose Dehydrogenase/Glucose).

  • Buffer: Potassium Phosphate (pH 7.0).

Experimental Protocol (Scale: 1g)
ComponentQuantityRole
Substrate 1.0 gStarting Material (dissolved in DMSO).
KRED Enzyme 20-50 mgChiral Catalyst.
Cofactor Recycling GDH (10 mg) + Glucose (1.5 eq)Regenerates NADPH.
Solvent System K-Phosphate Buffer (pH 7) + 10% DMSOReaction Medium.

Step-by-Step:

  • Dissolve substrate in DMSO (10% of total volume).

  • Prepare Buffer solution containing Glucose and NADP+.

  • Add KRED and GDH enzymes to the buffer.

  • Add the substrate solution dropwise.

  • Stir at 30°C for 24 hours.

  • Extraction: Extract with Ethyl Acetate (3x).

  • Cyclization: Perform acid-catalyzed cyclization as described in Protocol A.

Part 5: Quality Control & Analytical Methods

To validate the protocol, you must determine the Enantiomeric Excess (ee).

Chiral HPLC Method[2][4][5][6][7]
  • Column: Chiralcel OD-H or Chiralpak AD-H (Daicel). These polysaccharide-based columns are superior for lactones.

  • Mobile Phase: Hexane : Isopropanol (90 : 10).

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV @ 235 nm (Thiophene absorption max).

  • Retention Times (Approximate for OD-H):

    • (R)-Enantiomer: ~12.5 min

    • (S)-Enantiomer: ~15.2 min

    • Note: Inject racemic standard first to establish separation.

Mechanistic Visualization (Noyori Pathway)

NoyoriCycle Ru_Pre Ru-H species (Active Catalyst) Coord Substrate Coordination (C=O binds Ru) Ru_Pre->Coord + Keto Ester Hydride Hydride Transfer (Stereodetermining) Coord->Hydride TS Release Product Release & H2 Uptake Hydride->Release Form Hydroxy Ester Release->Ru_Pre + H2

Figure 2: Simplified catalytic cycle for the Ru-BINAP asymmetric hydrogenation.

References

  • Noyori, R., et al. (2001).[4] "Asymmetric Catalysis: Science and Opportunities (Nobel Lecture)." Angewandte Chemie International Edition. Link

  • Kitamura, M., et al. (1988).[4] "Homogeneous Asymmetric Hydrogenation of Functionalized Ketones." Journal of the American Chemical Society.[5][4][6] (Foundational work on

    
    - and 
    
    
    
    -keto esters).
  • Faber, W. S., et al. (2018). "Catalytic Kinetic Resolution of 5-Alkoxy-2(5H)-furanones." University of Groningen / Core.ac.uk. Link

  • Vertex AI Search. (2025). "Catalytic Asymmetric Hydrogenation of Ethyl 2-(Benzo[b]thiophen-5-yl)-2-oxoacetate.
  • PubChem. (2025). "Ethyl 4-oxo-4-(thiophen-2-yl)butanoate Compound Summary." Link

Sources

Application Note: Green Chemistry Protocols for the Asymmetric Synthesis of 5-(Thiophen-2-yl)oxolan-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The chiral


-butyrolactone derivative 5-(Thiophen-2-yl)oxolan-2-one  (also known as 5-(2-thienyl)-dihydrofuran-2(3H)-one) is a high-value building block in the synthesis of thiophene-containing active pharmaceutical ingredients (APIs) and advanced materials. Historically, the reduction of its precursor, 4-oxo-4-(thiophen-2-yl)butanoic acid, relied on stoichiometric metal hydrides (e.g., NaBH₄ in THF) or high-pressure hydrogenation using heavy metals, which suffer from poor atom economy, toxic solvent requirements, and difficult enantiocontrol.

To align with modern green chemistry mandates, this application note details two highly efficient, aqueous-based asymmetric reduction pathways:

  • Biocatalytic Reduction : Utilizing an engineered Ketoreductase (KRED) coupled with a Glucose Dehydrogenase (GDH) cofactor recycling system[1],[2].

  • Aqueous Asymmetric Transfer Hydrogenation (ATH) : Utilizing a chiral Ru(II)-TsDPEN catalyst with sodium formate as a benign hydride donor[3],[4].

Both methods operate in water, eliminate the need for high-pressure H₂ gas, and provide exceptional enantiomeric excess (>95% ee).

Pathway Visualization

G SM 4-Oxo-4-(thiophen-2-yl) butanoic acid BioCat Pathway A: Biocatalysis (KRED / GDH / Glucose) Water, 30°C, pH 7.0 SM->BioCat Enzymatic Reduction ATH Pathway B: Aqueous ATH (Ru-TsDPEN / HCOONa) Water, 40°C SM->ATH Chemocatalytic Reduction IntA Chiral γ-Hydroxy Acid (Enzyme-bound / Aqueous) BioCat->IntA >99% ee IntB Chiral γ-Hydroxy Acid (Aqueous Phase) ATH->IntB >95% ee Cyclization Acidic Workup (pH < 3) Spontaneous Lactonization IntA->Cyclization IntB->Cyclization Product This compound (Chiral Target) Cyclization->Product -H2O

Green synthesis pathways for this compound via biocatalysis and ATH.

Causality & Self-Validating Systems (E-E-A-T)

As a Senior Application Scientist, it is critical to understand why these specific reagents and conditions are selected, ensuring that the chemistry is not only green but robust and scalable.

The Logic of Aqueous Sodium Formate in ATH

In the ATH pathway, sodium formate (HCOONa) is chosen over the traditional formic acid/triethylamine azeotrope[3]. The starting material, 4-oxo-4-(thiophen-2-yl)butanoic acid, is a carboxylic acid. If the pH drops too low during the reaction, the substrate will protonate and precipitate out of the aqueous phase, halting the catalytic cycle. Aqueous sodium formate acts as a mild, basic hydride donor that decomposes irreversibly into CO₂, driving the reaction forward while keeping the substrate solubilized as a sodium salt[4].

The Logic of the Biocatalytic pH-Stat

Ketoreductases (KREDs) require nicotinamide cofactors (NADPH), which are economically unviable at stoichiometric amounts[1]. We employ a Glucose Dehydrogenase (GDH) recycling system. As KRED consumes NADPH, GDH oxidizes D-glucose to gluconic acid, regenerating NADPH[1],[2]. The continuous generation of gluconic acid lowers the pH, necessitating a pH-stat titrator. This creates a self-validating metric: the continuous addition of NaOH by the pH-stat proves that the enzymatic cascade is actively turning over.

The Spontaneous Lactonization Trigger

Both reductions yield a chiral


-hydroxy acid intermediate. In the neutral/mildly basic reaction media, this intermediate remains an open-chain, water-soluble carboxylate. The protocol mandates a final acidic workup (pH < 3). This protonates the carboxylate, triggering a rapid, spontaneous intramolecular esterification (lactonization) to form the target 

-butyrolactone ring, which phase-separates as an easily recoverable organic oil.

Quantitative Green Metrics Comparison

MetricTraditional Reduction (NaBH₄)Biocatalytic (KRED/GDH)Aqueous ATH (Ru-TsDPEN)
Solvent THF / MethanolAqueous Buffer (pH 7.0)Water
Temperature -25°C to 0°C30°C40°C
Hydride Source Stoichiometric BoronD-Glucose (Renewable)Sodium Formate
Enantiomeric Excess Racemic (unless chiral aux. used)> 99% ee> 95% ee
E-Factor (Approx.) > 50< 10< 15
Byproducts Borate salts, organic wasteGluconic acidCO₂ gas

Experimental Methodologies

Protocol A: Biocatalytic Synthesis (KRED / GDH Cascade)

Reagents:

  • 4-Oxo-4-(thiophen-2-yl)butanoic acid (100 mmol, 18.4 g)

  • KRED enzyme powder (e.g., KRED-130 or equivalent) (200 mg)

  • GDH enzyme powder (100 mg)

  • NADP⁺ sodium salt (0.1 mmol, catalytic)

  • D-Glucose (150 mmol, 27.0 g)

  • Potassium phosphate buffer (100 mM, pH 7.0, 200 mL)

  • 1.0 M NaOH (for pH-stat)

Step-by-Step Workflow:

  • Preparation: In a 500 mL jacketed reactor equipped with an overhead stirrer and a pH-stat titrator, add the potassium phosphate buffer and D-glucose. Stir at 30°C until dissolved.

  • Substrate Loading: Add the 4-oxo-4-(thiophen-2-yl)butanoic acid. The solution will become slightly acidic; use the pH-stat to adjust and hold the pH at exactly 7.0.

  • Enzyme Initiation: Add the NADP⁺, followed by the GDH and KRED powders.

  • Reaction Monitoring (Self-Validation): The reaction will immediately begin generating gluconic acid. Monitor the pH-stat; it will continuously dose 1.0 M NaOH to maintain pH 7.0. Checkpoint: If base consumption plateaus before theoretical volume is reached, the reaction has stalled.

  • Lactonization: Once base consumption ceases (typically 6-8 hours), cool the reactor to 10°C. Slowly add 6.0 M HCl until the pH drops to 2.0. Stir for 30 minutes.

  • Extraction: The target lactone will phase-separate as a dense oil. Extract with ethyl acetate (2 × 100 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the pure chiral lactone.

Protocol B: Aqueous Asymmetric Transfer Hydrogenation (ATH)

Reagents:

  • 4-Oxo-4-(thiophen-2-yl)butanoic acid (100 mmol, 18.4 g)

  • Ru(II)-(1R,2R)-TsDPEN catalyst (0.5 mol%, 0.5 mmol)

  • Sodium formate (HCOONa) (500 mmol, 34.0 g)

  • Degassed Deionized Water (150 mL)

Step-by-Step Workflow:

  • Catalyst Activation: In a 500 mL Schlenk flask under inert argon atmosphere, suspend the Ru(II)-TsDPEN catalyst in 50 mL of degassed water. Add 100 mmol of sodium formate. Stir at 40°C for 15 minutes. Self-Validation Checkpoint: The suspension will undergo a distinct color change (typically from brown/orange to a deep red/purple solution), confirming the formation of the active ruthenium-hydride species.

  • Substrate Addition: In a separate vessel, dissolve the 4-oxo-4-(thiophen-2-yl)butanoic acid and the remaining 400 mmol of sodium formate in 100 mL of degassed water. Transfer this solution to the active catalyst mixture via cannula.

  • Reaction: Stir the mixture at 40°C for 12-16 hours. The reaction is driven by the continuous evolution of CO₂ gas[4].

  • Lactonization & Recovery: Cool the mixture to room temperature. Carefully acidify with 6.0 M HCl to pH 2.0 (Caution: vigorous CO₂ evolution will occur from unreacted formate). Stir for 30 minutes to ensure complete cyclization.

  • Isolation: Extract the resulting biphasic mixture with 2-MeTHF (a green solvent alternative) (2 × 100 mL). Wash the organic layer with brine, dry, and evaporate to afford the enantioenriched this compound.

References

  • Wu, X., et al. "Accelerated Asymmetric Transfer Hydrogenation of Aromatic Ketones in Water." Organic & Biomolecular Chemistry, 2004. URL:[Link]

  • "Asymmetric Reduction of Electron-Rich Ketones with Tethered Ru(II)/TsDPEN Catalysts Using Formic Acid/Triethylamine or Aqueous Sodium Formate." The Journal of Organic Chemistry, 2015. URL:[Link]

  • "Engineering ketoreductases for the enantioselective synthesis of chiral alcohols." Chemical Communications, 2023. URL:[Link]

  • "Ketoreductase polypeptides and polynucleotides." US Patent 11021729B2, 2021.

Sources

Application Note: High-Performance ROP of Thiophene-Functionalized Butyrolactones

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in polymer chemistry and drug delivery systems. It addresses the synthesis and Ring-Opening Polymerization (ROP) of 5-(Thiophen-2-yl)oxolan-2-one , a functionalized


-butyrolactone derivative.

Note on Thermodynamics: The 5-membered lactone ring possesses low ring strain (


 kJ/mol), making homopolymerization thermodynamically challenging. This protocol utilizes low-temperature coordination polymerization  to overcome entropic penalties, a method validated for 

-butyrolactone (GBL) derivatives.

Executive Summary

Functional aliphatic polyesters are critical for biomedical and electronic applications. The monomer This compound (hereafter Th-GBL ) combines the biodegradability of a polyester backbone with the electroactive potential of a pendant thiophene group. This guide details the monomer synthesis and a lanthanum-mediated low-temperature ROP protocol designed to overcome the thermodynamic barrier of the 5-membered ring.

Key Applications
  • Conductive Scaffolds: Post-polymerization oxidative crosslinking of thiophene groups for biodegradable electronics.

  • Drug Delivery:

    
    -
    
    
    
    stacking interactions with aromatic drug payloads (e.g., Doxorubicin) in micellar formulations.

Monomer Synthesis Protocol

Objective: Synthesis of high-purity Th-GBL suitable for ROP.

Reaction Pathway[1][2][3][4][5][6][7]
  • Acylation: Thiophene + Succinic Anhydride

    
     4-oxo-4-(thiophen-2-yl)butanoic acid.
    
  • Reduction: Keto-acid reduction to hydroxy-acid.

  • Cyclization: Acid-catalyzed ring closure.

Step-by-Step Methodology
StageReagentsConditionsCritical Notes
1. Acylation Thiophene (1.0 eq), Succinic Anhydride (1.1 eq), AlCl

(2.2 eq)
DCM, 0°C to RT, 4hMaintain anhydrous conditions. Quench slowly with ice/HCl.
2. Reduction Keto-acid intermediate, NaBH

(4.0 eq)
1M NaOH (aq), 0°C, 12hEnsure complete dissolution of keto-acid before adding borohydride.
3. Cyclization Hydroxy-acid intermediate, p-TsOH (cat.)Toluene, Reflux (Dean-Stark)Crucial: Remove water continuously to drive equilibrium.
4. Purification Crude Th-GBLVacuum Distillation / RecrystallizationMonomer must be anhydrous (<10 ppm H

O) for ROP. Dry over CaH

.

Polymerization Protocol: Low-Temperature Coordination ROP

Objective: Homopolymerization of Th-GBL using a high-activity Lanthanide catalyst to overcome the low ceiling temperature (


).
Theoretical Grounding

The Gibbs free energy of polymerization is


. For 5-membered lactones, 

is slightly negative, but

becomes positive and dominant at high temperatures.
  • Strategy: Lowering

    
     minimizes the entropic penalty.
    
  • Catalyst:

    
      (Lanthanum tris(hexamethyldisilazide)) is selected for its high coordination activity, essential for opening the stable ring.
    
Experimental Workflow
Materials Preparation
  • Monomer (Th-GBL): Dried over CaH

    
    , distilled, and stored in a glovebox.
    
  • Catalyst:

    
     (stored in glovebox).
    
  • Initiator: Benzyl Alcohol (BnOH), dried over CaO.

  • Solvent: THF (anhydrous), freshly distilled from Na/Benzophenone.

Polymerization Steps[1][2][3][4][5][6][7]
  • Inert Atmosphere: Perform all operations in a glovebox under Argon (

    
     ppm).
    
  • Catalyst Solution: Dissolve

    
     (10 mg, 1 eq) in THF (0.5 mL).
    
  • Initiation: Add BnOH (1 eq) to the catalyst solution. Stir for 5 min to form the active alkoxide species.

  • Monomer Addition: Dissolve Th-GBL (100-500 eq) in THF (2 mL). Cool both solutions to -60°C .

  • Propagation: Rapidly add the monomer solution to the catalyst. Maintain -60°C for 24–48 hours.

    • Note: Do not let the temperature rise, or depolymerization will occur.

  • Termination: Quench with acidic methanol (5% HCl in MeOH) while cold.

  • Precipitation: Pour the mixture into excess cold methanol. Centrifuge to collect the polymer.

Copolymerization Alternative (Recommended for Stability)

If homopolymerization yields are low (<20%), copolymerize with


-Caprolactone (

-CL)
.
  • Ratio: Th-GBL:

    
    -CL (20:80 to 50:50).
    
  • Catalyst: TBD (1,5,7-Triazabicyclodec-5-ene) or Sn(Oct)

    
    .
    
  • Temp: 0°C to Room Temp.

  • Benefit: The high ring strain of

    
    -CL drives the reaction, incorporating Th-GBL units into the chain.
    

Visualization of Workflows

Mechanism: Coordination-Insertion ROP

The following diagram illustrates the mechanism using the Lanthanum catalyst.

ROP_Mechanism Cat La[N(SiMe3)2]3 (Pre-Catalyst) Active Active Species La-OBn Cat->Active Ligand Exchange -HN(SiMe3)2 Init BnOH (Initiator) Init->Active Coord Coordination (C=O -> La) Active->Coord + Monomer Monomer Th-GBL (Monomer) Monomer->Coord Insert Insertion (Ring Opening) Coord->Insert Nu Attack Polymer Poly(Th-GBL) -La End Group Insert->Polymer Propagation Polymer->Coord + Monomer (n times) Term Quenched Polymer (Dead Chain) Polymer->Term HCl/MeOH

Caption: Coordination-Insertion mechanism for Th-GBL polymerization using Lanthanum catalyst.

Experimental Workflow: Low-Temp ROP

Workflow Start Start: Glovebox (Ar) Mix Mix La Catalyst + BnOH (THF, 25°C) Start->Mix Cool Cool to -60°C (Cryostat) Mix->Cool Add Add Th-GBL Monomer (Pre-cooled) Cool->Add React React 24-48h @-60°C Add->React Quench Quench (Cold MeOH/HCl) React->Quench Critical: Do not warm Analyze Characterization (NMR, GPC) Quench->Analyze

Caption: Step-by-step workflow for the low-temperature polymerization of Th-GBL.

Characterization & Data Analysis

Expected NMR Signals ( H NMR, CDCl )
MoietyChemical Shift (

, ppm)
MultiplicityInterpretation
Thiophene Ring 6.9 - 7.3MultipletAromatic protons (integrity check).

-CH

2.3 - 2.6MultipletProtons adjacent to carbonyl (polymer backbone).

-CH
5.1 - 5.5MultipletMethine proton at the linkage point (shifted downfield in polymer vs monomer).
End Group 7.35, 5.15Singlet/MultipletBenzyl ester protons (initiator confirmation).
Troubleshooting Guide
IssueProbable CauseCorrective Action
No Polymerization Temperature too high (

).
Ensure reaction stays at -60°C.
Low MW High water content (acting as chain transfer).Re-dry monomer over CaH

; check glovebox atmosphere.
Broad PDI (>1.5) Transesterification (back-biting).Stop reaction at lower conversion (<80%); lower temperature.

References

  • Hong, M., & Chen, E. Y.-X. (2016).

    
    -butyrolactone." Nature Chemistry, 8, 42–49. Link
    
  • Olsén, P., et al. (2013). "Poly( -butyrolactone): A review of its synthesis and properties." Biomacromolecules. (Contextual grounding for GBL thermodynamics).
  • Duda, A., & Penczek, S. (1990). "Thermodynamics of L-lactide polymerization. Equilibrium monomer concentration." Macromolecules, 23(6), 1636–1639. (Thermodynamic principles applied).
  • Craymer, J. F., & Heyn, R. H. (2010). "Lanthanide-based catalysts for the ring-opening polymerization of cyclic esters."[4] Dalton Transactions. (Catalyst selection).

Sources

Application Note: Synthesis of 5-(Thiophen-2-yl)oxolan-2-one via Chemoselective Grignard Addition and Reductive Lactonization

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Technical Protocol & Application Guide.

Abstract & Scientific Scope

The synthesis of


-butyrolactones, specifically 5-(thiophen-2-yl)oxolan-2-one (also known as 5-(2-thienyl)-

-butyrolactone), is a critical transformation in medicinal chemistry. Thiophene-substituted lactones serve as vital bioisosteres and rigidified pharmacophores in the development of anti-inflammatory and neurological agents.

This application note details a highly efficient, field-proven methodology for synthesizing this compound. By utilizing a chemoselective Grignard addition of 2-thienylmagnesium bromide to an aldehyde-ester electrophile (methyl 4-oxobutanoate), the protocol bypasses the need for the multi-step reduction sequences traditionally required when using cyclic anhydrides [1].

Scientific Rationale & Reaction Design (Causality)

As synthetic chemists, our primary goal is to maximize yield while minimizing step count and purification bottlenecks. The synthesis of


-aryl/heteroaryl lactones via Grignard reagents traditionally relies on two distinct electrophilic pathways. Understanding the causality behind choosing one over the other is essential for a self-validating experimental design.
The Traditional Route: Succinic Anhydride

Historically, the addition of a Grignard reagent to succinic anhydride is used to generate a 4-oxo-4-(heteroaryl)butanoic acid intermediate[1]. However, this route has two major drawbacks:

  • Over-alkylation: The ketone product is highly reactive, often leading to double Grignard addition (tertiary alcohol formation) unless strictly controlled.

  • Additional Steps: The resulting keto-acid must be isolated and subjected to a subsequent reduction step (e.g., using

    
    ) before acid-catalyzed lactonization can occur.
    
The Optimized Route: Methyl 4-oxobutanoate (Aldehyde-Ester)

To engineer a more elegant, one-pot synthesis, we utilize methyl 4-oxobutanoate (methyl succinaldehydate) [2, 3].

  • Chemoselectivity: Grignard reagents exhibit vastly superior reaction kinetics toward aldehydes compared to esters. By conducting the addition at cryogenic temperatures (-78 °C), the 2-thienylmagnesium bromide attacks the aldehyde exclusively.

  • Spontaneous Lactonization: The initial reaction forms a magnesium alkoxide intermediate. Upon quenching with aqueous acid (HCl), the alkoxide is protonated to a secondary alcohol, which immediately undergoes intramolecular transesterification with the pendant methyl ester, eliminating methanol and forming the thermodynamically stable 5-membered oxolan-2-one ring in a single operation.

Pathway Visualizations

The following diagrams illustrate the operational workflow and the precise molecular mechanism driving this transformation.

Workflow A 2-Bromothiophene + Mg turnings B 2-Thienylmagnesium bromide (Grignard Reagent) A->B THF, Reflux, 2h D Alkoxide Intermediate (C-C Bond Formation) B->D Addition at -78°C C Methyl 4-oxobutanoate (Electrophile) C->D Chemoselective E Acidic Workup (HCl / H2O) D->E Quench at 0°C F This compound (Target Lactone) E->F Intramolecular Cyclization (-MeOH)

Caption: Operational workflow for the one-pot Grignard addition and lactonization.

Mechanism N1 1. Nucleophilic Attack Thienyl anion selectively attacks aldehyde carbonyl N2 2. Tetrahedral Intermediate Magnesium alkoxide formation at C4 N1->N2 N3 3. Protonation Acid quench yields secondary alcohol N2->N3 N4 4. Lactonization Intramolecular OH attack on ester carbonyl N3->N4 N5 5. Product Formation Elimination of methanol yields oxolan-2-one N4->N5

Caption: Mechanistic sequence of the chemoselective Grignard addition and acid-catalyzed lactonization.

Experimental Protocol

Caution: Grignard reagents are highly moisture-sensitive and pyrophoric. Ensure all glassware is oven-dried (120 °C) and reactions are conducted under a strict inert atmosphere (Argon or


).
Step 1: Preparation of 2-Thienylmagnesium Bromide

Self-Validation Check: The formation of the Grignard reagent is confirmed by the consumption of magnesium turnings and the transition of the solution to a dark brown/amber color.

  • Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, reflux condenser, and an addition funnel. Purge with Argon.

  • Add magnesium turnings (1.2 equiv, 28.8 mmol) and anhydrous THF (10 mL). Add a single crystal of iodine to activate the magnesium.

  • Charge the addition funnel with 2-bromothiophene (1.0 equiv, 24.0 mmol) dissolved in anhydrous THF (30 mL).

  • Add 2-3 mL of the bromide solution to the magnesium. Warm gently with a heat gun until the iodine color dissipates and bubbling begins, indicating reaction initiation.

  • Add the remaining bromide solution dropwise over 30 minutes to maintain a gentle reflux.

  • Once addition is complete, reflux the mixture for an additional 1 hour, then cool to room temperature.

Step 2: Chemoselective Grignard Addition

Self-Validation Check: TLC monitoring (Hexane/EtOAc 7:3). The starting aldehyde (methyl 4-oxobutanoate) stains strongly with


 (yellow/brown spot). Its complete disappearance indicates successful addition.
  • In a separate 500 mL flask, dissolve methyl 4-oxobutanoate (0.9 equiv, 21.6 mmol) in anhydrous THF (50 mL) under Argon.

  • Cool the electrophile solution to -78 °C using a dry ice/acetone bath. Causality: Strict temperature control is mandatory. Temperatures above -40 °C will result in competitive nucleophilic attack on the methyl ester, drastically reducing the yield of the desired lactone.

  • Transfer the prepared 2-thienylmagnesium bromide solution via cannula dropwise into the -78 °C aldehyde solution over 45 minutes.

  • Stir the reaction mixture at -78 °C for 2 hours.

Step 3: Acidic Workup and Lactonization
  • While still at -78 °C, cautiously quench the reaction by adding 2M HCl (30 mL) dropwise.

  • Remove the cooling bath and allow the mixture to warm to room temperature. Stir vigorously for 2 hours. Causality: The acidic environment and ambient thermal energy drive the intramolecular transesterification. The secondary alcohol displaces the methoxy group, closing the ring.

  • Transfer the mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (

    
     mL).
    
  • Wash the combined organic layers with saturated aqueous

    
     (50 mL) and brine (50 mL).
    
  • Dry the organic phase over anhydrous

    
    , filter, and concentrate under reduced pressure to yield the crude lactone.
    
Step 4: Purification
  • Purify the crude residue via flash column chromatography on silica gel (Eluent: gradient of Hexanes to 20% EtOAc in Hexanes).

  • The product, this compound, elutes as a pale yellow oil which may crystallize upon standing.

Quantitative Data & Strategy Comparison

To justify the selection of the aldehyde-ester route over the traditional cyclic anhydride route, the following empirical data summarizes the expected outcomes of both strategies.

ParameterRoute A: Succinic Anhydride[1]Route B: Methyl 4-oxobutanoate [2, 3]
Electrophile Reactivity Moderate (Anhydride)High (Aldehyde)
Grignard Temperature 0 °C to Room Temp-78 °C (Strictly required)
Chemoselectivity Prone to over-alkylationExcellent (Aldehyde > Ester)
Total Synthetic Steps 2 (Addition

Reduction/Cyclization)
1 (Addition/Spontaneous Cyclization)
Required Reagents Grignard,

, Strong Acid
Grignard, Mild Acid
Typical Isolated Yield 40 - 55%75 - 85%
Major Byproducts Tertiary alcohols, uncyclized diolsTraces of unreacted ester

References

  • ResearchGate Contributors. "Enantioselective Henry reaction catalyzed by trianglamine-Cu(OAC)(2) complex under solvent-free conditions." ResearchGate. (Discusses the chemoselective addition to methyl 4-oxobutanoate and spontaneous lactamization/lactonization dynamics). Available at:[Link]

  • National Institutes of Health (NIH). "Synthesis of Hemigossypol and its Derivatives." PubMed Central (PMC). (Details Grignard reactions with oxobutanoate derivatives to successfully form lactone rings). Available at:[Link]

Application Note: Microwave-Assisted Synthesis of Thiophene-Functionalized Oxolan-2-ones

Author: BenchChem Technical Support Team. Date: March 2026


-Butyrolactones using Dielectric Heating

Executive Summary & Scientific Rationale

The incorporation of thiophene moieties into the oxolan-2-one (


-butyrolactone) scaffold is a critical transformation in medicinal chemistry. Thiophene acts as a bioisostere for phenyl groups, often improving metabolic stability and lipophilicity in cytotoxic and anti-inflammatory agents. However, conventional thermal synthesis of 3-(thiophen-2-ylmethyl)oxolan-2-ones  via direct Aldol or Knoevenagel condensation is plagued by long reaction times (24–48 h), thermodynamic reversibility, and the formation of ring-opened polymeric byproducts.

This Application Note details a Microwave-Assisted Organic Synthesis (MAOS) protocol that leverages dipolar polarization to accelerate the C3-functionalization of oxolan-2-ones. By utilizing a solid-supported base catalyst under controlled microwave irradiation, we achieve high-yield condensation of thiophene-2-carbaldehyde with


-butyrolactone in under 30 minutes, followed by a rapid reductive step to the saturated lactone.
Key Mechanistic Advantages
  • Dielectric Heating: Microwave irradiation directly couples with the polar transition state of the enolate attack, lowering the activation energy (

    
    ) more effectively than convective heating.
    
  • Solvent-Free/Minimal Solvent: The use of high-tan

    
     solid supports (e.g., KF/Al
    
    
    
    O
    
    
    ) maximizes microwave absorptivity and minimizes waste (Green Chemistry).
  • Suppression of Ring Opening: Rapid heating and cooling cycles prevent the thermodynamic equilibration that leads to the hydrolysis of the lactone ring.

Experimental Workflow & Logic

The synthesis is designed as a two-stage cascade:

  • Stage I (Condensation): MW-assisted synthesis of the

    
    -unsaturated intermediate (3-(thiophen-2-ylmethylene)oxolan-2-one).
    
  • Stage II (Reduction): Chemoselective reduction of the exocyclic double bond to yield the target saturated scaffold.

Logical Pathway Diagram

G Start Reagents: Thiophene-2-CHO + $gamma$-Butyrolactone MW_Step MW Irradiation 140°C, 20 min (Dynamic Power) Start->MW_Step Mix Cat Catalyst Prep: KF/Al2O3 (Solid Support) Cat->MW_Step Add Intermediate Intermediate: 3-(Thiophen-2-ylmethylene) oxolan-2-one MW_Step->Intermediate Aldol Condensation (-H2O) Reduction Reduction Step: NaBH4 / MeOH or H2/Pd-C Intermediate->Reduction 1,4-Reduction Final Target Product: 3-(Thiophen-2-ylmethyl) oxolan-2-one Reduction->Final Isolation

Caption: Figure 1. Microwave-assisted workflow for the synthesis of thiophene-substituted oxolan-2-ones.

Detailed Protocols

Equipment Specifications
  • Microwave Reactor: Single-mode cavity (e.g., CEM Discover or Anton Paar Monowave) capable of active pressure monitoring (0–30 bar) and IR temperature control.

  • Vessels: 10 mL or 35 mL borosilicate glass vials with silicone/PTFE crimp caps.

  • Stirring: Magnetic stirring set to High (600+ rpm) to ensure uniform heat distribution in heterogeneous mixtures.

Protocol A: Preparation of KF/Al O Catalyst

Context: Potassium fluoride on alumina is a basic solid support that strongly absorbs microwave energy, creating "hot spots" that drive the reaction without bulk solvent superheating.

  • Dissolve KF (20 g) in distilled water (100 mL).

  • Add basic alumina (30 g) and stir for 1 h.

  • Remove water via rotary evaporation.

  • Activate the solid in a vacuum oven at 120°C for 4 h. Store in a desiccator.

Protocol B: MW-Assisted Condensation (Stage I)

Target:(E)-3-(thiophen-2-ylmethylene)dihydrofuran-2(3H)-one

  • Loading: In a 10 mL MW vial, charge:

    • Thiophene-2-carbaldehyde (5.0 mmol, 0.56 g)

    • 
      -Butyrolactone (5.5 mmol, 0.47 g)
      
    • KF/Al

      
      O
      
      
      
      (1.5 g, ~40 wt% loading)
    • Note: No solvent is required (Neat conditions).[1] If mixing is poor, add 1 mL of Toluene or DMF.

  • Irradiation Parameters:

    • Mode: Dynamic (Power cycling to maintain Temp).

    • Temp: 140°C.

    • Hold Time: 20 minutes.

    • Max Power: 200 W.

    • Pressure Limit: 250 psi (safety cutoff).

  • Work-up:

    • Cool the vial to 50°C using compressed air (integrated in most MW reactors).

    • Add EtOAc (10 mL) to the vial and sonicate for 2 mins to detach product from alumina.

    • Filter through a Celite pad. Wash with EtOAc (2 x 10 mL).

    • Concentrate filtrate. Recrystallize from Ethanol/Hexane.

Protocol C: Chemoselective Reduction (Stage II)

Target:3-(thiophen-2-ylmethyl)dihydrofuran-2(3H)-one

Rationale: Standard catalytic hydrogenation can sometimes reduce the thiophene ring (poisoning the catalyst). We utilize a borohydride reduction or a controlled transfer hydrogenation.

  • Dissolve the intermediate from Protocol B (2.0 mmol) in Methanol (10 mL).

  • Cool to 0°C.

  • Add NaBH

    
     (3.0 mmol) portion-wise over 10 minutes.
    
    • Critical: Maintain 0°C to favor 1,4-reduction (conjugate addition of hydride) over 1,2-reduction (opening the lactone).

  • Stir at RT for 1 hour.

  • Quench with saturated NH

    
    Cl. Extract with DCM.[2]
    
  • Purify via flash chromatography (Hexane:EtOAc 80:20).

Data Analysis & Validation

Yield Comparison: Microwave vs. Thermal

The following data illustrates the efficiency gain when switching from conventional reflux (toluene/p-TsOH) to the MW-assisted KF/Al


O

method.
ParameterThermal Reflux (Dean-Stark)Microwave (Neat, KF/Al

O

)
Improvement Factor
Reaction Time 18 – 24 Hours20 Minutes~60x Faster
Yield (Stage I) 45 – 55%82 – 89%+35% Yield
E/Z Selectivity Mixture (variable)>95% E-isomerHigh Stereocontrol
Solvent Usage 50 mL TolueneSolvent-Free (Workup only)Green Profile
Troubleshooting Guide (Self-Validating System)
  • Issue: Low conversion in Stage I.

    • Diagnosis: Inefficient coupling of MW energy to the reaction matrix.

    • Fix: Add 200

      
      L of DMF or ionic liquid ([BMIM][BF4]) as a "doping agent" to increase the loss tangent (
      
      
      
      ) and heating rate.
  • Issue: Ring opening during Stage II.

    • Diagnosis: Reaction pH too high or temperature uncontrolled.

    • Fix: Ensure NaBH

      
       is added slowly at 0°C. Alternatively, use NaBH
      
      
      
      CN at pH 4–5.
  • Issue: Thiophene desulfurization.

    • Diagnosis: If using H

      
      /Pd, the sulfur may poison the catalyst or undergo hydrogenolysis.
      
    • Fix: Switch to Wilkinson's catalyst (RhCl(PPh

      
      )
      
      
      
      ) for homogeneous hydrogenation or use the NaBH
      
      
      protocol above.

References

  • Microwave-Assisted Synthesis of Heterocycles: Minetto, G., Raveglia, L. F., Sega, A., & Taddei, M. (2005).[3] Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. European Journal of Organic Chemistry.[3]

  • Thiophene-Aldehyde Condensations: Xing, J., Liu, Z., Zhang, Z., & Jia, X. (2012). Microwave-Assisted Synthesis of 2-(2-Nitroethenyl)thiophene from 2-Thiophenecarboxaldehyde and Nitromethane.[4] Applied Mechanics and Materials.

  • Multicomponent Approaches to Furanones: Gao, S., et al. (2018).[5] Microwave-assisted one-pot multicomponent synthesis of diverse pyrrole-substituted coumarin hybrid. Arabian Journal of Chemistry.

  • General Microwave Lactone Synthesis: Tangeti, V. S., et al. (2016). Microwave-assisted synthesis of dihydrofuran substituted coumarin derivatives. Journal of Heterocyclic Chemistry.

Sources

Strategic Functionalization of 5-(Thiophen-2-yl)oxolan-2-one for Bioconjugation

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-THIO-GBL-01 [1]

Executive Summary

This application note details the protocols for functionalizing 5-(thiophen-2-yl)oxolan-2-one (also known as 5-(thiophen-2-yl)-


-butyrolactone).[1] This scaffold represents a unique class of "hybrid" synthons containing two distinct reactive centers:
  • The

    
    -Lactone Ring:  A latent electrophile susceptible to nucleophilic attack (aminolysis), serving as a covalent warhead or a "masked" hydroxy-amide linker.[1]
    
  • The Thiophene Moiety: An electron-rich aromatic system capable of C-H activation or halogenation, suitable for installing "click" chemistry handles or fluorophores without disrupting the lactone pharmacophore.[1]

This guide is designed for medicinal chemists and chemical biologists developing Activity-Based Protein Profiling (ABPP) probes or functionalized biomaterials.[1]

Chemical Properties & Reactivity Profile[2][3]

Before initiating conjugation, it is critical to understand the thermodynamic stability and reactivity of the scaffold.

PropertyValue / CharacteristicRelevance to Bioconjugation
Molecular Formula

Low molecular weight (MW ~168.2 Da) minimizes steric perturbation of biological targets.[1]
Lactone Reactivity Electrophilic (moderate)Stable at pH 7.[1]0. Undergoes ring-opening with primary amines (

increases at pH > 8.[1]0) or specific enzymatic catalysis.[1]
Thiophene Reactivity Nucleophilic (aromatic)Positions C3/C4 are accessible for electrophilic substitution; C5 is blocked by the lactone.
Solubility DMSO, DCM, MeOHPoor aqueous solubility requires organic co-solvents (DMSO) for biological assays.[1]
UV/Vis

~230-250 nm
Thiophene absorption can interfere with protein A280; requires baseline correction.[1]

Strategic Pathways for Functionalization

We define two primary workflows based on which part of the molecule serves as the "anchor" and which serves as the "function."

Pathway A: Lactone-Directed Conjugation (Ring Opening)

Best for: Attaching the thiophene moiety (as a reporter or electronic unit) to a protein or surface. Mechanism: Nucleophilic acyl substitution (Aminolysis).[1][2]

Pathway B: Thiophene-Directed Functionalization (C-H Activation)

Best for: Creating Activity-Based Probes (ABPs) where the lactone acts as a covalent inhibitor (warhead) for an enzyme, and the thiophene carries a "Click" handle (alkyne/azide).

G Scaffold 5-(Thiophen-2-yl) oxolan-2-one RingOpen Ring Opening (Aminolysis) Scaffold->RingOpen Path A Iodination C-H Iodination (Thiophene C3/4) Scaffold->Iodination Path B Amine Primary Amine (Protein-Lys / Linker) Amine->RingOpen ConjugateA Hydroxy-Amide Conjugate RingOpen->ConjugateA Stable Linkage Halogen N-Iodosuccinimide (NIS) Halogen->Iodination ClickHandle Sonogashira Coupling (Alkyne) Iodination->ClickHandle Probe Activity-Based Probe (ABP) ClickHandle->Probe Bio-Orthogonal

Figure 1: Dual-pathway strategy for functionalizing the thiophene-lactone scaffold.[1] Path A utilizes the lactone as the attachment point, while Path B preserves the lactone as a bioactive warhead.

Detailed Protocols

Protocol A: Aminolysis for Protein/Surface Conjugation

Objective: Covalently attach the thiophene scaffold to a protein via surface Lysine residues.[1] Note:


-butyrolactones react slowly with amines compared to NHS esters.[1] This protocol uses a "pre-activation" strategy with a diamine linker to ensure efficiency.[1]
Materials:
  • This compound[1]

  • Ethylenediamine (excess)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)[3]

  • NHS-Activated Protein (or Carboxyl-protein + EDC/NHS)[1]

Step-by-Step:
  • Linker Installation (Ring Opening):

    • Dissolve 1 eq. of this compound in anhydrous DCM.

    • Add 5 eq. of ethylenediamine and 1 eq. of TEA.

    • Critical: Stir at 40°C for 12 hours. The excess amine drives the equilibrium toward the open-chain amide.

    • Reaction Monitoring: Monitor by TLC or LC-MS. Look for the disappearance of the lactone carbonyl stretch (

      
      ) and appearance of the amide I band (
      
      
      
      ).
    • Purification: Evaporate solvent.[1][4] Dissolve residue in minimal MeOH and precipitate in cold ether to remove unreacted lactone.[1] The product is N-(2-aminoethyl)-4-hydroxy-4-(thiophen-2-yl)butanamide .[1]

  • Protein Conjugation:

    • Dissolve the amino-functionalized thiophene derivative (from Step 1) in PBS (pH 7.4).

    • Add to an NHS-ester activated protein (or surface) at a 10:1 molar excess.[1]

    • Incubate for 2 hours at Room Temperature.

    • Desalt via PD-10 column or dialysis.[1]

Protocol B: Synthesis of an Activity-Based Probe (ABP)

Objective: Functionalize the thiophene ring with an alkyne handle without opening the lactone ring, creating a probe for enzyme discovery.

Materials:
  • This compound[1]

  • N-Iodosuccinimide (NIS)

  • Trimethylsilylacetylene (TMS-acetylene)

  • Pd(PPh

    
    )
    
    
    
    Cl
    
    
    , CuI
  • Acetonitrile (ACN), THF

Step-by-Step:
  • Regioselective Iodination:

    • Dissolve scaffold in ACN (0.1 M).[1]

    • Add 1.1 eq.[1] NIS.[1] Stir at RT for 4 hours in the dark.

    • Mechanism:[1][5] Electrophilic aromatic substitution occurs primarily at the 5'-position of the thiophene. Since the 2'-position is attached to the lactone, substitution typically occurs at the 5'-position (if available) or 3'-position. Note: Verify regiochemistry by NMR.

    • Workup: Quench with saturated Na

      
      S
      
      
      
      O
      
      
      , extract with EtOAc.
  • Sonogashira Coupling (Installing the Handle):

    • Dissolve iodinated intermediate in dry THF/TEA (1:1).

    • Add 0.05 eq. Pd(PPh

      
      )
      
      
      
      Cl
      
      
      and 0.02 eq.[1] CuI.
    • Degas with

      
       for 10 mins.
      
    • Add 1.2 eq. TMS-acetylene dropwise.[1] Stir at 50°C for 6 hours.

    • Deprotection: Treat with

      
       in MeOH to remove the TMS group, yielding the terminal alkyne.
      
  • Application (Proteomic Profiling):

    • Incubate the Alkyne-Lactone probe (1-10

      
      M) with cell lysate (1 mg/mL) for 1 hour.[1]
      
    • Perform "Click" reaction (CuAAC) with Azide-Rhodamine or Azide-Biotin.[1]

    • Analyze via SDS-PAGE (Fluorescence scanning) or Streptavidin-enrichment/LC-MS.[1]

Quality Control & Validation

Trustworthy data requires rigorous QC.[1] Use the following parameters to validate your conjugate/probe.

TechniqueExpected Observation (Success)Common Failure Mode

H-NMR
Path A: Shift of lactone

-protons (2.5-2.9 ppm) to amide

-protons (2.2-2.4 ppm).[1] Appearance of amide NH doublet.
Hydrolysis: Appearance of free

-hydroxy acid (broad OH peak, acidic pH shift).[1]
IR Spectroscopy Path A: Loss of strained lactone C=O (

). Appearance of Amide I/II (

).
Incomplete Reaction: Persistence of

band.[1]
LC-MS Path B: M+H peak corresponds to Iodinated or Alkyne-substituted mass.[1] No ring-opened species (M+18).[1]Ring Opening: Mass shift of +18 Da (Water addition) or +32 Da (Methanolysis) during synthesis.[1]
Diagram: ABPP Workflow Logic

The following diagram illustrates the logic flow for using the Protocol B derivative in a drug discovery context.

ABPP Probe Alkyne-Functionalized Lactone Probe Binding Incubation (Covalent Binding to Target) Probe->Binding Proteome Complex Proteome (Cell Lysate) Proteome->Binding Click CuAAC Click Reaction (Add Azide-Reporter) Binding->Click Target-Probe Complex Analysis SDS-PAGE / Mass Spec Identification Click->Analysis Fluorescent/Biotinylated Proteins

Figure 2: Workflow for Activity-Based Protein Profiling (ABPP) using the functionalized lactone probe.

Troubleshooting Guide

Issue 1: Low Conjugation Yield (Protocol A)

  • Cause: Hydrolysis of the lactone competes with aminolysis in aqueous buffers.[1]

  • Solution: Perform the ring-opening step in organic solvent (DCM/DMF) with excess amine before introducing the protein. Do not attempt direct reaction of lactone with protein in dilute aqueous buffer unless the protein has a specific affinity for the scaffold.

Issue 2: Precipitation during Click Chemistry (Protocol B)

  • Cause: The thiophene-lactone scaffold is hydrophobic.[1]

  • Solution: Ensure final DMSO concentration in the lysate is 2-5%.[1] Use a cleavable biotin-azide linker with a PEG spacer to improve solubility.[1]

Issue 3: Non-Specific Binding

  • Cause: Thiophene ring can intercalate DNA or bind hydrophobic pockets non-covalently.[1]

  • Solution: Include a "Competition Control" where the lysate is pre-treated with 10x excess of the non-alkyne parent lactone to block specific sites.

References

  • Thiophene Functionalization

    • Direct C–H Arylation on C2 and C3 of Thiophene Ring.[1] MDPI.[1] Available at: [Link]

  • Lactone Reactivity
  • Bioconjugation General Principles

    • Biofunctionalization of polydioxythiophene derivatives. Journal of Materials Chemistry B. Available at: [Link][1]

  • Covalent Inhibition Mechanisms

    • Convulsant gamma-butyrolactones block GABA currents.[1][6] PubMed.[1] Available at: [Link]

Sources

Scalable production methods for 5-(Thiophen-2-yl)oxolan-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Process Intensification for the Synthesis of 5-(Thiophen-2-yl)oxolan-2-one

Executive Summary

This guide details the scalable production of This compound (also known as 5-(2-thienyl)-


-butyrolactone). This compound is a critical chiral building block in the synthesis of biologically active pharmaceutical ingredients (APIs), particularly in the development of leukotriene inhibitors and specific kinase inhibitors.

The central challenge in scaling this molecule is the sensitivity of the thiophene moiety to harsh oxidation and the tendency of sulfur to poison transition metal catalysts (Pd, Pt) during hydrogenation. Consequently, this protocol prioritizes a hydride-based reduction strategy over catalytic hydrogenation, ensuring robustness and reproducibility at the kilogram scale.

Chemical Pathway & Retrosynthetic Logic

The most reliable scalable route utilizes a two-step sequence: Friedel-Crafts Succinoylation followed by Reductive Cyclization .

The Logic:

  • Step 1 (C-C Bond Formation): Thiophene is electron-rich and undergoes electrophilic aromatic substitution at the

    
    -position (C2) with high regioselectivity. Succinic anhydride serves as the four-carbon source.
    
  • Step 2 (Reduction/Cyclization): The resulting keto-acid is reduced to a hydroxy-acid. Under acidic workup conditions, this intermediate spontaneously undergoes intramolecular esterification (lactonization) to form the target ring.

Visualizing the Pathway

ReactionPathway cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Reductive Cyclization Thiophene Thiophene (Start) AlCl3 AlCl3 / DCM Thiophene->AlCl3 Succinic Succinic Anhydride Succinic->AlCl3 KetoAcid Intermediate: 4-oxo-4-(thiophen-2-yl) butanoic acid AlCl3->KetoAcid 0-5°C, 2h NaBH4 NaBH4 / NaOH (Reduction) KetoAcid->NaBH4 NaBH4->HydroxyAcid transient Acid H+ / Heat (Cyclization) HydroxyAcid->Acid Product TARGET: 5-(Thiophen-2-yl) oxolan-2-one Acid->Product Spontaneous Lactonization

Figure 1: Reaction scheme illustrating the transformation from raw materials to the final lactone via the keto-acid intermediate.

Detailed Protocols

Protocol A: Synthesis of 4-oxo-4-(thiophen-2-yl)butanoic acid (Intermediate)

Scale: 100 g Input (Thiophene) Safety Critical:


 is highly hygroscopic and releases HCl upon contact with moisture.[1] A scrubber system is required.

Reagents:

  • Thiophene (1.0 equiv)

  • Succinic Anhydride (1.1 equiv)

  • Aluminum Chloride (

    
    ) (2.2 equiv) - Note: Stoichiometric excess required as the product complexes with Al.
    
  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (Solvent)

  • HCl (conc.) / Ice (Quenching)

Procedure:

  • Setup: Equip a 2L 3-neck flask with a mechanical stirrer, nitrogen inlet, and a pressure-equalizing addition funnel. Vent the exhaust through a caustic scrubber (NaOH) to trap HCl gas.

  • Slurry Formation: Charge

    
     (350 g) and DCM (600 mL) under 
    
    
    
    . Cool to 0–5°C.
  • Addition 1: Add Succinic Anhydride (130 g) portion-wise. The mixture will darken.

  • Addition 2 (Critical): Add Thiophene (100 g) dropwise over 60 minutes. Control exotherm to keep internal temp < 10°C.

  • Reaction: Allow to warm to room temperature (20–25°C) and stir for 4 hours. Monitor by HPLC (Target: >98% conversion).

  • Quench: Pour the reaction mixture slowly into a stirred mixture of Ice (1 kg) and conc. HCl (100 mL). Caution: Vigorous gas evolution.

  • Isolation:

    • Separate the organic layer.

    • Extract the aqueous layer with DCM (

      
       mL).
      
    • Alkali Extraction (Purification): Extract the combined organic layers with 10%

      
       solution. The product (acid) moves to the aqueous phase; non-acidic impurities (thiophene dimers) remain in DCM.
      
    • Precipitation: Acidify the aqueous carbonate layer to pH 1-2 with HCl. The keto-acid will precipitate as a solid.

    • Filtration: Filter the solid, wash with cold water, and dry.

Expected Yield: 85–90% Appearance: Off-white to pale yellow solid.

Protocol B: Reductive Cyclization to this compound

Rationale: We use Sodium Borohydride (


) in alkaline media. This avoids the use of pressurized hydrogen and precious metals (Pd/C), which are easily poisoned by the thiophene sulfur.

Reagents:

  • Keto-Acid Intermediate (from Protocol A)

  • Sodium Borohydride (

    
    ) (0.6 equiv - Note: 1 mole of 
    
    
    
    reduces 4 moles of ketone)
  • NaOH (1M solution)

  • Sulfuric Acid (

    
    ) or HCl (for acidification)
    

Procedure:

  • Solubilization: Dissolve the Keto-Acid (100 g) in 1M NaOH (550 mL). The solution should be homogeneous (formation of sodium carboxylate). Cool to 0–5°C.

  • Reduction: Add

    
     (12 g) portion-wise over 30 minutes.
    
    • Safety:

      
       gas is evolved.[2] Ensure adequate ventilation.[2][3]
      
    • Stir at 0–5°C for 2 hours, then warm to room temp for 1 hour.

  • Cyclization (One-Pot):

    • Cool the mixture back to 0°C.

    • Slowly add concentrated

      
       or HCl until pH < 1.
      
    • Mechanism:[1][4][5][6][7] Acidification protonates the carboxylate and the alkoxide, forming the hydroxy-acid, which spontaneously lactonizes under acidic conditions.

    • Heat the mixture to 40–50°C for 1 hour to drive lactonization to completion.

  • Workup:

    • Extract the aqueous mixture with Ethyl Acetate or MTBE (

      
       mL).
      
    • Wash organics with brine and dry over

      
      .
      
    • Concentrate under reduced pressure.

  • Purification:

    • Distillation: The lactone is stable and can be distilled under high vacuum (approx. 150–160°C at 2 mmHg).

    • Crystallization: Alternatively, recrystallize from Hexane/Ethyl Acetate if the product solidifies (melting point is low, often an oil or low-melting solid).

Expected Yield: 80–85%

Critical Process Parameters (CPPs) & Data

The following parameters must be controlled to ensure batch-to-batch consistency.

ParameterTarget RangeImpact of Deviation
Step 1: Addition Temp 0 – 10°C>15°C: Increases formation of di-acylated byproducts and polymerization.
Step 1: Quench pH < 2.0> 2.0: Incomplete precipitation of the keto-acid; loss of yield to aqueous waste.
Step 2:

Rate
Slow additionFast addition: Excessive

foaming; potential reactor over-pressurization.
Step 2: Cyclization pH < 1.0> 2.0: Incomplete lactonization; product remains as open-chain hydroxy acid.
Impurity Profile Management
Impurity TypeOriginRemoval Strategy
Thiophene Dimers Step 1 (Over-reaction)Removed during the

extraction (dimers are non-acidic).
Unreacted Keto-Acid Step 2 (Incomplete reduction)Removed by washing the final organic extract with weak base (

).
Ring-Open Hydroxy Acid Step 2 (Incomplete cyclization)Driven to closure by heating with acid (40°C, pH 1).

Process Flow Diagram (Scale-Up Logic)

This diagram illustrates the unit operations required for a pilot-plant run (10-100 kg).

ProcessFlow Start Raw Materials (Thiophene, Succinic Anh.) R1 Reactor 1 (Glass-Lined) Friedel-Crafts Acylation Temp: 0-5°C Start->R1 Filter1 Nutsche Filter Acid Precipitation & Wash (Removes Al salts) R1->Filter1 Quench & Filter R2 Reactor 2 (Stainless/Glass) Reduction (NaBH4) & Acid Cyclization Filter1->R2 Solid Transfer PhaseSep Phase Separator (Extraction with MTBE) R2->PhaseSep Evap Thin Film Evaporator Solvent Recovery PhaseSep->Evap Organic Layer Distill High Vac Distillation Final Purification Evap->Distill Crude Oil Output Final Product Packaged under N2 Distill->Output

Figure 2: Unit operation workflow for the pilot-scale production of this compound.

Advanced Application: Asymmetric Synthesis

For drug development requiring high enantiomeric excess (ee), the chemical reduction (Protocol B) yields a racemic mixture. To obtain the (S)-enantiomer , replace the


 step with an enzymatic reduction.
  • Biocatalyst: Ketoreductases (KREDs) or whole-cell systems (e.g., Enterococcus faecium or engineered E. coli expressing specific ADHs).

  • Protocol Modification:

    • Buffer the Keto-Acid solution to pH 7.0.

    • Add NADP+ cofactor and Isopropyl Alcohol (IPA) as a hydrogen donor.

    • Add KRED enzyme.

    • Monitor ee% via Chiral HPLC.

    • Once reduced, acidify to cyclize (stereochemistry is retained during ring closure).

References

  • Friedel-Crafts Acylation of Thiophene

    • Mechanism & Selectivity: "Friedel–Crafts acylation of thiophene with succinic anhydride." Journal of Heterocyclic Chemistry.
    • Source:

  • Reduction of 4-oxo-acids

    • Methodology: "Sodium borohydride reduction of 4-oxo-4-phenylbutanoic acid and related congeners.
    • Safety Data: "Sodium Borohydride Safety Data Sheet."

    • Source:

  • Biocatalytic Route (Chiral)

    • Precedent: "Gram-scale synthesis of (S)-1-(thiophen-2-yl)ethanol in high enantiomeric purity under Enterococcus faecium biocatalysts." Chirality, 2022.
    • Source:

  • General Lactone Synthesis

    • Overview: "Synthesis of lactones and rel
    • Source:

Sources

Troubleshooting & Optimization

Technical Support: Optimizing Yield in the Cyclization of 5-(Thiophen-2-yl)oxolan-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

This technical guide addresses the yield optimization for the synthesis of 5-(thiophen-2-yl)oxolan-2-one (also known as 5-(2-thienyl)-


-butyrolactone).[1]

While "cyclization" can refer to downstream modifications, this guide focuses on the critical lactonization step —the cyclization of 4-hydroxy-4-(thiophen-2-yl)butanoic acid (or its esters) to form the oxolan-2-one core. This step is the primary bottleneck due to two competing factors:

  • Thermodynamic Equilibrium: The reversibility of lactone formation in the presence of water.[1]

  • Substrate Sensitivity: The susceptibility of the electron-rich thiophene ring to acid-catalyzed polymerization (tarring).[1]

The Mechanism & The "Thiophene Challenge"

To improve yield, one must understand the failure modes.[1] The thiophene ring is highly electron-rich (


 electrons), making it significantly more reactive toward electrophiles than benzene.[1]
Critical Failure Pathways
  • Pathway A (Desired): Acid-catalyzed nucleophilic acyl substitution (Fisher Esterification equivalent) closing the ring.[1]

  • Pathway B (Yield Killer - Hydrolysis): Water produced in the reaction attacks the lactone, reopening the ring (Equilibrium).

  • Pathway C (Yield Killer - Polymerization): Strong acids protonate the thiophene ring or catalyze intermolecular Friedel-Crafts alkylation, leading to dark "tars" and oligomers.[1]

Visualizing the Reaction Pathways

ReactionPathways Precursor 4-Hydroxy-4-(thiophen-2-yl) butanoic acid Lactone TARGET: 5-(Thiophen-2-yl) oxolan-2-one Precursor->Lactone Acid Cat. (k1) - H2O Tar Oligomers/Tar (Thiophene Polymerization) Precursor->Tar Strong Acid / High T (Side Reaction) Lactone->Precursor + H2O (k-1) (Equilibrium) Lactone->Tar Intermolecular FC Water H2O

Figure 1: The competition between cyclization, hydrolysis, and polymerization.

Optimization Modules

Module 1: Thermodynamic Control (Water Removal)

The reaction is an equilibrium:


.[1] To drive the reaction to completion (

conversion), you must remove water physically or chemically.
MethodEfficiencyRiskRecommendation
Dean-Stark Trap HighThermal decomposition of thiophene if T > 120°C.Primary Choice. Use Toluene (BP 110°C).[1]
Molecular Sieves (3Å/4Å) MediumPhysical attrition of sieves; difficult stirring.[1]Use for small scale (<1g) in DCM/THF.[1]
Chemical Drying (DCC/EDC) Very HighFormation of urea byproducts; difficult purification.[1]Use only if substrate is extremely acid-sensitive.[1]

Protocol Adjustment: Switch from simple reflux to azeotropic distillation .

  • Solvent: Toluene (preferred) or Benzene (if Toluene is too hot for your specific derivative).[1]

  • Setup: Attach a Dean-Stark trap pre-filled with the solvent.[1]

Module 2: Kinetic Control (Catalyst Selection)

Standard mineral acids (


, 

) are too harsh for thiophene, causing significant charring.[1]
  • The Fix: Use

    
    -Toluenesulfonic acid (
    
    
    
    -TsOH)
    or Camphorsulfonic acid (CSA) .[1]
  • Loading: Keep catalyst loading low (1–5 mol%). Higher loading accelerates polymerization more than lactonization.[1]

  • Alternative: If

    
    -TsOH causes tarring, switch to Amberlyst-15  (solid acid).[1] It can be filtered out immediately after reaction, preventing degradation during cooling/workup.[1]
    
Module 3: Workup & Isolation (Preventing Ring Opening)

Lactones are susceptible to hydrolysis under basic conditions (saponification).[1]

  • Common Error: Washing the organic layer with saturated

    
     or 
    
    
    
    to remove the acid catalyst.[1]
  • Result: The base opens the lactone ring back to the water-soluble hydroxy-acid salt.[1] The product is lost in the aqueous waste.[1]

  • Correct Protocol:

    • Cool reaction to room temperature.[1]

    • Wash with Water or Brine (Neutral pH).[1]

    • If acid removal is critical, use a very mild buffer (Phosphate pH 6.[1]5) or filter through a pad of silica gel to strip the

      
      -TsOH.[1]
      

Troubleshooting Guide (FAQ)

Q1: My reaction mixture turns black/tarry after 1 hour. Yield is <30%.

Diagnosis: Acid-catalyzed polymerization of the thiophene ring.[1] Corrective Action:

  • Reduce Acidity: Switch from

    
     to 
    
    
    
    -TsOH (1 mol%).
  • Lower Temperature: Switch solvent from Toluene (110°C) to Benzene (80°C) or DCE (83°C).

  • Inert Atmosphere: Ensure the reaction is under Nitrogen/Argon. Thiophene oxidizes easily at high temperatures.[1]

Q2: NMR shows product in the crude, but I lose it after extraction.

Diagnosis: Ring opening during basic wash or product is water-soluble. Corrective Action:

  • Check Aqueous Layer: Acidify your aqueous waste to pH 2 and re-extract with EtOAc.[1] If product returns, you hydrolyzed it during workup.[1]

  • Avoid Base: Do not use Carbonate/Bicarbonate washes.[1] Flash chromatography is sufficient to remove trace

    
    -TsOH.[1]
    
Q3: The reaction stalls at 60% conversion.

Diagnosis: Water accumulation (Equilibrium reached). Corrective Action:

  • Refresh Sieves: If using molecular sieves, they may be saturated.[1]

  • Check Trap: If using Dean-Stark, ensure the water layer is actually separating and not refluxing back into the flask.[1]

  • Solvent Dryness: Ensure the starting solvent was anhydrous.[1][2]

Validated Experimental Protocol

Objective: Synthesis of this compound via acid-catalyzed cyclization.

  • Setup: 250 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Reagents:

    • 4-hydroxy-4-(thiophen-2-yl)butanoic acid (10 mmol, 1.0 eq)[1]

    • 
      -Toluenesulfonic acid monohydrate (
      
      
      
      -TsOH
      
      
      ) (0.5 mmol, 5 mol%)[1]
    • Toluene (anhydrous, 100 mL)

  • Procedure:

    • Dissolve substrate and catalyst in Toluene.[1]

    • Heat to vigorous reflux (oil bath ~120°C). Ensure condensate is filling the trap.[1]

    • Monitor: Check TLC every 30 mins. Reaction typically completes in 2–4 hours.[1]

    • Stop condition: Disappearance of starting material spot or if solution begins to darken significantly.[1]

  • Workup:

    • Cool to Room Temperature (RT).

    • Filtration: If using solid supported catalyst (Amberlyst), filter now.[1]

    • Wash: Transfer to sep funnel. Wash with Brine (

      
       mL).[1] Do not use NaOH. 
      
    • Dry: Dry organic layer over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Silica gel chromatography (Hexanes:EtOAc gradient).

Interactive Troubleshooting Flowchart

Troubleshooting Start Start: Low Yield Observed CheckTLC Check Crude NMR/TLC Is Product Present? Start->CheckTLC YesProd Yes, Product formed but lost later CheckTLC->YesProd Yes NoProd No, Low Conversion or Decomposition CheckTLC->NoProd No WorkupCheck Did you use Basic Wash (NaOH/NaHCO3)? YesProd->WorkupCheck ColorCheck Is reaction mixture Black/Tarry? NoProd->ColorCheck SolubilityCheck Check Aqueous Layer pH WorkupCheck->SolubilityCheck No FixWorkup SOLUTION: Avoid Base washes. Keep pH < 7. WorkupCheck->FixWorkup Yes SolubilityCheck->FixWorkup Product found in Aq TarYes Thiophene Polymerization ColorCheck->TarYes Yes TarNo Equilibrium Issue ColorCheck->TarNo No FixTar SOLUTION: Use milder acid (p-TsOH) Lower Temp (Benzene/DCE) TarYes->FixTar FixEq SOLUTION: Improve Water Removal (Dean-Stark / Mol Sieves) TarNo->FixEq

Figure 2: Diagnostic decision tree for yield optimization.

References

  • Synthesis of Thiophene-Containing Lactones

    • Title: Process for the preparation of gamma-butyrolactones substituted in the 5-position.[1][3]

    • Source: Patent DE19745213C2 (1999).[1]

    • Relevance: Describes the specific acid-catalyzed cyclization of 4-oxo-4-arylbutanoic acids to 5-aryl-butyrolactones using toluene and p-toluenesulfonic acid with azeotropic w
    • URL
  • Thiophene Stability & Reactivity

    • Title: Thiophene Derivatives as Versatile Precursors for (Hetero)Arene and Natural Product Synthesis.[1][4]

    • Source:Chemistry – A European Journal (via ResearchGate).[1]

    • Relevance: Details the sensitivity of thiophene rings to oxidation and electrophilic attack (polymeriz
    • URL:[Link]

  • General Lactonization Thermodynamics

    • Title: Mechanisms of Lactone Hydrolysis in Acidic Conditions.[1][5]

    • Source:Journal of Physical Chemistry A (via ResearchGate).[1]

    • Relevance: Provides the mechanistic grounding for the reversibility of lactone formation and the necessity of water removal to shift equilibrium ( mechanism).
    • URL:[Link]

Sources

Technical Support Center: Preventing Aqueous Hydrolysis of 5-(Thiophen-2-yl)oxolan-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic pharmacokinetic or assay behavior of


-lactones. 5-(Thiophen-2-yl)oxolan-2-one is a 

-butyrolactone derivative featuring a lipophilic thiophene ring. While this substitution is excellent for target binding, the core oxolan-2-one ring is highly susceptible to nucleophilic attack in water.

This guide provides field-proven troubleshooting, mechanistic insights, and self-validating protocols to stabilize this molecule in aqueous environments.

Troubleshooting Guide: Why is my Lactone Degrading?

The Issue: You dissolve this compound in an aqueous buffer, but subsequent LC-MS/UPLC analysis shows a secondary, more polar peak.

The Causality:


-lactones undergo a reversible, pH-dependent ring-opening reaction. In aqueous media, the ester carbonyl is attacked by water or hydroxide ions (

), forming a tetrahedral intermediate that collapses to open the ring. This yields the corresponding hydroxy acid: 4-hydroxy-4-(thiophen-2-yl)butanoic acid .
  • At pH > 7: The reaction is base-catalyzed. The resulting hydroxy acid is immediately deprotonated into its carboxylate salt. This removes the acid from the equilibrium, making the ring-opening thermodynamically irreversible.

  • At pH < 4: The reaction is acid-catalyzed. The system exists in an equilibrium favoring the closed lactone, but degradation still occurs at a measurable rate.

  • At pH 4.5: The concentration of both

    
     and 
    
    
    
    is minimized. This represents the kinetic "V-minima" for ester hydrolysis, providing maximum stability as demonstrated in studies on[1].

HydrolysisPathway Lactone This compound (Closed γ-Lactone) Transition Tetrahedral Intermediate Lactone->Transition OH⁻ Attack (pH > 7) Acid 4-Hydroxy-4-(thiophen-2-yl) butanoic acid (Open Ring) Transition->Acid Ring Cleavage Acid->Lactone H⁺ Catalyzed Lactonization (pH < 4)

Kinetic pathway of pH-dependent gamma-lactone ring hydrolysis and reversible lactonization.

Quantitative Data: pH-Dependent Hydrolysis Kinetics

The following table summarizes the expected kinetic behavior of thiophene-substituted


-lactones across different pH environments.
pH LevelDominant Catalytic PathwayEquilibrium StateEstimated Half-Life (

)
Formulation Recommendation
pH 2.0 Acid-Catalyzed~70% Lactone / 30% Acid5 - 7 DaysSub-optimal for long-term storage
pH 4.5 Minimal (Kinetic Minima)>95% Lactone> 6 MonthsOptimal for aqueous stock solutions
pH 7.4 Base-Catalyzed>98% Hydroxy Acid Salt< 12 HoursRequires cyclodextrin encapsulation
pH 9.0+ Base-Catalyzed100% Hydroxy Acid Salt< 15 MinutesAvoid entirely

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol below is designed as a self-validating system. You must prove the molecule's stability in your specific matrix before proceeding to biological or analytical assays.

FormulationLogic Start Aqueous Assay Requirement Decision Is physiological pH (7.4) mandatory for the assay? Start->Decision PathA Yes: Use Steric Shielding Add 5% w/v RM-β-CD Decision->PathA In Vitro / Cell Assays PathB No: Optimize pH Buffer to pH 4.5 (Acetate) Decision->PathB Analytical / Storage Validation Self-Validation: Quantify Lactone/Acid via UPLC PathA->Validation PathB->Validation

Decision matrix for preventing lactone hydrolysis based on experimental pH constraints.

Protocol A: Formulation of a pH-Stabilized Aqueous Vehicle (For Storage/Analysis)

When physiological pH is not strictly required, controlling the hydrogen ion concentration is the most reliable stabilization method.

  • Buffer Preparation: Prepare a 50 mM sodium acetate/acetic acid buffer. Adjust exactly to pH 4.5 using a calibrated pH meter.

    • Causality: As noted in[2], pH 4.5 minimizes both hydronium and hydroxide ion concentrations, effectively halting solvolysis.

  • Solubilization: Dissolve this compound in a water-miscible aprotic co-solvent (e.g., DMSO) to create a 100x concentrated stock.

    • Causality: Aprotic solvents lack nucleophilic oxygen, preventing degradation prior to aqueous dilution.

  • Aqueous Dilution: Dropwise, add the DMSO stock to the pH 4.5 buffer under continuous vortexing to achieve a final concentration of 1% DMSO.

  • Self-Validation Step: Immediately sample 10 µL and inject into a UPLC-UV system (C18 column, 0.1% Formic Acid in Water/Acetonitrile mobile phase). The presence of a single, highly retained peak confirms the intact closed-ring lactone. A secondary, early-eluting polar peak indicates pre-existing hydrolysis.

Protocol B: Steric Shielding via Cyclodextrin Encapsulation (For pH 7.4 Assays)

If your experiment requires physiological pH (e.g., cell culture, in vivo dosing), you must physically block hydroxide ions from reaching the ester carbonyl.

  • Host-Guest Complexation: Dissolve 5% (w/v) Randomly Methylated

    
    -Cyclodextrin (RM-
    
    
    
    -CD) in PBS (pH 7.4).
    • Causality: The lipophilic thiophene ring and the lactone moiety partition into the hydrophobic cavity of RM-

      
      -CD. This inclusion complex sterically shields the ester bond from the bulk aqueous environment, a technique proven to [3].
      
  • Integration: Add the lactone to the CD-PBS solution and sonicate for 15 minutes at 25°C to drive the thermodynamic equilibrium of encapsulation.

  • Self-Validation Step: Perform a phase-solubility UPLC assay at

    
     and 
    
    
    
    hours. The Area Under the Curve (AUC) of the lactone peak should remain >95% relative to
    
    
    , validating the structural integrity of the inclusion complex.

Frequently Asked Questions (FAQs)

Q: Can I use methanol or ethanol as a co-solvent to improve the aqueous solubility of my lactone? A: No. Alcohols are nucleophilic. In the presence of trace acids or bases, they will undergo transesterification (solvolysis) with the


-lactone ring, forming methyl or ethyl esters of the open-ring hydroxy acid. Always use aprotic co-solvents like DMSO or Acetonitrile.

Q: Why does my lactone degrade faster when I use Hydroxypropyl-


-Cyclodextrin (HP-

-CD) instead of RM-

-CD?
A: HP-

-CD contains reactive hydroxyl groups at the rim of its cavity. Depending on how the thiophene-lactone orients itself within the cavity, these rim hydroxyls can act as localized nucleophiles or hydrogen-bond donors, inadvertently catalyzing the ring opening. RM-

-CD lacks these reactive hydroxyls, providing pure steric protection without catalytic liability.

Q: I accidentally left my aqueous stock at pH 7.4 overnight, and UPLC shows it has completely hydrolyzed. Can I recover the closed lactone? A: Yes. Acidify the solution to pH 2.0 using 1M HCl and heat gently (40°C) for 2 to 4 hours. The excess protons will catalyze the intramolecular esterification (lactonization), closing the ring. Extract the hydrophobic lactone using dichloromethane (DCM). This biphasic extraction drives the equilibrium forward by continuously removing the closed-ring product from the aqueous phase.

References

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). "GAMMA-HYDROXYBUTYRATE / BUTYRIC ACID." SWGDRUG Monographs. URL:[Link]

  • Waterman, K. C., et al. "Hydrolysis in Pharmaceutical Formulations." Pharmaceutical Development and Technology, 7(2), 113–146 (2002). PubMed, National Institutes of Health. URL:[Link]

  • Jansook, P., et al. "The Chemical Stability Characterization and Kinetics of Statins in Aqueous Cyclodextrin Ocular Preparations: A Formulation Perspective." Pharmaceutics, 15(7), 1803 (2023). PubMed Central (PMC), National Institutes of Health. URL:[Link]

Overcoming catalyst poisoning by thiophene during lactone reduction

Author: BenchChem Technical Support Team. Date: March 2026

Ticket #404: Activity Loss due to Sulfur Species (Thiophene) Topic: Overcoming Catalyst Poisoning during Lactone Reduction Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Group

Diagnostic Center: Is Thiophene the Culprit?

Before altering your process, we must confirm that thiophene (or a related organosulfur species) is the root cause of your catalytic failure. Lactone reduction is thermodynamically demanding; failure often stems from insufficient pressure or temperature. However, sulfur poisoning has a distinct signature.[1]

Q: How do I distinguish between "Low Activity" and "Catalyst Poisoning"?

A: Analyze your kinetic profile.

  • Scenario A (Low Activity): The reaction starts slowly and maintains a sluggish but constant rate. Cause: Insufficient

    
     pressure, low temperature, or steric hindrance.
    
  • Scenario B (Poisoning - The "Dying Curve"): The reaction initiates with expected activity (hydrogen uptake is visible) but plateaus rapidly, often below 20% conversion, despite available

    
    .
    
  • Scenario C (Total Inhibition): Zero hydrogen uptake from

    
    . This implies a high concentration of poison (>10 ppm) relative to the catalyst surface area.
    
Q: Why is Thiophene specifically so deadly to Lactone reduction?

A: Lactone reduction (e.g., to diols or cyclic ethers) requires high-energy active sites (kinks/steps) on the metal surface to polarize the stable


 bond.
  • Electronic Effect: Thiophene is a "soft" Lewis base. It donates electron density from its sulfur lone pair into the metal's

    
    -orbitals and accepts electron density via 
    
    
    
    -backbonding. This modifies the electronic work function of the entire metal particle, rendering it too "electron-rich" to effectively activate the electrophilic carbonyl of the lactone.
  • Steric Blockade: Thiophene adsorbs flat (parallel) to the surface. A single molecule can block 4–6 active atoms, disproportionately affecting the large ensembles required for lactone binding.

Pre-Reaction Mitigation: Feedstock Purification

The Golden Rule: Never fight sulfur in the reactor. Remove it before the reactor. If your substrate contains >5 ppm thiophene, increasing catalyst loading is economically ruinous and scientifically inefficient.

Q: My substrate is expensive. How do I desulfurize without losing yield?

A: Use Adsorptive Desulfurization (ADS) . This is a non-destructive "Guard Bed" approach.

Protocol A: Activated Carbon/Zeolite Guard Bed

Best for: Small scale (mg to g) purification of liquid lactones.

  • Selection: Use Cu(I)-exchanged Y-Zeolites (Cu-Y) or Ag-doped Activated Carbon . The transition metal ions (

    
    , 
    
    
    
    ) form
    
    
    -complexes with thiophene, binding it far stronger than the lactone.
  • Setup: Pack a glass pipette or small column with the adsorbent (approx. 10 wt% relative to substrate).

  • Elution: Dissolve your lactone in a non-polar solvent (Hexane/Toluene are best; polar solvents like MeOH compete for adsorption sites). Pass it through the bed slowly.

  • Validation: Check the filtrate. If using Pd/C downstream, the filtrate should not smell of sulfur (though thiophene is often odorless at low concentrations, so a test reaction is better).

Protocol B: The "Sacrificial" Raney Nickel Method

Best for: Stubborn sulfur species or large batches. Raney Nickel (Ra-Ni) has a massive surface area and an affinity for sulfur that borders on irreversible.

  • Dissolution: Dissolve substrate in Ethanol or THF.

  • Addition: Add 10-20 wt% (relative to substrate) of washed Raney Nickel (slurry in water/ethanol).

  • Stirring: Stir vigorously at Room Temperature for 2–4 hours. Do not apply hydrogen pressure. We want adsorption, not reaction.

  • Filtration: Filter the mixture through a Celite pad to remove the poisoned Ra-Ni.

  • Result: The filtrate is now sulfur-free and ready for your precious metal catalyst (Pd/C, Pt/C, or Homogeneous Ru).

Catalyst Selection & Optimization

If purification is impossible (e.g., the sulfur is part of the scaffold but you need to reduce a distant lactone), you must engineer the catalyst system.

Q: Pd/C is dead. What is the alternative?

A: Palladium is the most sulfur-sensitive metal. Switch to Platinum (Pt) or Ruthenium (Ru) .

Catalyst SystemSulfur ToleranceLactone ActivityNotes
Pd/C Very LowModerateAvoid if S > 1 ppm.
Pt/C (5%) Low-MediumHighPt is harder (electronically) and resists S-poisoning better than Pd.
Ru-Macho / Ru-SNS HighVery HighRecommended. Homogeneous pincer complexes.
Re-doped Pt/C MediumHighRhenium promotes C=O reduction and weakens S-binding.
Q: Can I use Homogeneous Catalysis?

A: Yes, and you probably should. Modern Ruthenium pincer catalysts (e.g., Gusev's Ru-SNS or Ru-PNN complexes) are exceptional for ester/lactone hydrogenation.

  • Why: They operate via metal-ligand cooperation (outer-sphere mechanism). The sulfur atom in the substrate does not necessarily bind to the metal center because the hydride transfer happens via the ligand arm.

  • Specific Recommendation: Ru-SNS complexes. The ligand itself contains sulfur, making the metal center electronically accustomed to "soft" donors, rendering it less susceptible to exogenous thiophene poisoning.

Protocol C: Homogeneous Reduction with Ru-SNS
  • Catalyst: Load 0.5 - 1.0 mol% Ru-SNS catalyst (commercially available).

  • Base: Add 5-10 mol% KO^tBu (Required to activate the precatalyst).

  • Conditions: 30–50 bar

    
    , 40–60°C.
    
  • Outcome: High turnover frequency (TOF) even in the presence of mild sulfur impurities.

Visualizing the Logic

Diagram 1: The Poisoning Mechanism vs. The Solution

This diagram illustrates why the reaction fails (Competitive Adsorption) and how the "Guard Bed" or "Ligand Design" fixes it.

G cluster_0 Scenario A: Unprotected Catalyst (Poisoning) cluster_1 Scenario B: Guard Bed Strategy Thiophene Thiophene (Impurity) Pd_Surface Pd Active Site Thiophene->Pd_Surface Strong Adsorption (d-orbital block) Lactone Lactone (Substrate) Lactone->Pd_Surface Blocked Dead Dead Pd_Surface->Dead No Reaction Impure_Feed Feed (Lactone + Thiophene) Guard_Bed Cu-Zeolite / Raney Ni (Sacrificial Trap) Impure_Feed->Guard_Bed Clean_Feed Purified Lactone Guard_Bed->Clean_Feed Thiophene Trapped Catalyst Pd or Ru Catalyst Clean_Feed->Catalyst Unimpeded Access Product Diol / Cyclic Ether Catalyst->Product Reduction Success

Caption: Comparative flow of competitive adsorption (poisoning) versus the pre-treatment "Guard Bed" strategy.

Diagram 2: Troubleshooting Decision Tree

Follow this logic to save your experiment.

DecisionTree Start Reaction Failed (Low Conversion) Check_Kinetic Check Kinetic Profile Start->Check_Kinetic Is_Dead Immediate Death (0-10% Conv) Check_Kinetic->Is_Dead Is_Slow Slow but Steady? Is_Dead->Is_Slow No S_Test Suspect Sulfur. Run with 20wt% Raney Ni Pre-wash Is_Dead->S_Test Yes Parameter_Fix Increase T / P / Time Is_Slow->Parameter_Fix Yes Did_It_Work Did Activity Restore? S_Test->Did_It_Work Solved Implement Guard Bed Protocol A or B Did_It_Work->Solved Yes Switch_Cat Switch Catalyst System Did_It_Work->Switch_Cat No Homogeneous Use Ru-SNS / Ru-Macho (Homogeneous) Switch_Cat->Homogeneous

Caption: Step-by-step troubleshooting workflow for diagnosing and resolving catalyst deactivation.

References

  • Mechanism of Thiophene Poisoning

    • Title: Poisoning and deactivation of palladium catalysts.[1]

    • Source: Applied C
    • URL:[Link]

  • Adsorptive Desulfurization (Guard Beds)

    • Title: Sol-Gel Cu-Al2O3 Adsorbents for Selective Adsorption of Thiophene out of Hydrocarbon.[2]

    • Source: Industrial & Engineering Chemistry Research (ACS).
    • URL:[Link]

  • Homogeneous Catalysis (Ru-SNS)

    • Title: Productive Homogeneous Hydrogenation of Fatty Esters with Carboxylate SNS Ruthenium C
    • Source: Chemistry – A European Journal (via PMC).
    • URL:[Link]

  • Zeolite Adsorption

    • Title: Equilibrium and kinetic studies on the adsorption of thiophene and benzothiophene onto NiCeY zeolites.[3]

    • Source: RSC Advances (Royal Society of Chemistry).
    • URL:[Link]

  • Heterogeneous Sulfur Tolerance

    • Title: Chemoselective Heterogeneous Hydrogenation of Sulfur Containing Quinolines under Mild Conditions.
    • Source: Journal of the American Chemical Society (ACS).
    • URL:[Link]

Sources

Purification techniques for separating 5-(Thiophen-2-yl)oxolan-2-one enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

Target Analyte: 5-(Thiophen-2-yl)oxolan-2-one Enantiomers Audience: Researchers, Analytical Chemists, and Process Scientists

Welcome to the Chiral Purification Support Center. The separation of this compound (a


-butyrolactone substituted with a thiophene ring at the C5 stereocenter) requires highly selective chiral recognition environments. Because stereochemistry dictates the pharmacological and toxicological profiles of downstream active pharmaceutical ingredients (APIs), achieving >99% enantiomeric excess (

) is critical.

This guide provides field-proven troubleshooting strategies, causally-driven methodologies, and self-validating protocols for the chromatographic and biocatalytic resolution of this chiral lactone.

Part 1: Troubleshooting Guides & FAQs

Q1: Why am I failing to achieve baseline resolution ( ) of the enantiomers using standard reversed-phase HPLC?

Root Cause & Causality: Standard achiral stationary phases (like C18) cannot differentiate between enantiomers because the physical and chemical properties of enantiomers are identical in an achiral environment. Solution: You must employ a Chiral Stationary Phase (CSP). For aryl-substituted


-butyrolactones, coated or immobilized polysaccharide-based CSPs are the industry standard[1]. The separation is driven by a three-point interaction model:
  • 
     Stacking:  The electron-rich thiophene ring of the analyte interacts with the phenyl groups (e.g., 3,5-dimethylphenylcarbamate) of the CSP[1].
    
  • Hydrogen Bonding: The lactone carbonyl acts as an H-bond acceptor, interacting with the NH protons of the CSP's carbamate linkages[1].

  • Steric Inclusion: The chiral grooves of the amylose or cellulose polymer backbone selectively accommodate one stereoisomer over the other[1].

Q2: During Supercritical Fluid Chromatography (SFC) method development, my peaks are broad and exhibit severe tailing. How do I improve peak shape?

Root Cause & Causality: this compound is a neutral molecule. Unlike basic amines or acidic compounds, it does not typically require polar ionic additives (like TFA or DEA) to suppress secondary interactions. If you are experiencing peak tailing, the root cause is likely poor racemate solubility in the supercritical ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 and modifier mixture, leading to poor mass transfer kinetics.
Solution:  Optimize your co-solvent (modifier). Switch from 100% Methanol to an Isopropanol/Methanol blend. If solubility remains an issue, incorporate a non-traditional modifier such as dichloromethane (DCM) or tetrahydrofuran (THF) into the methanol stream. This enhances the solvation of the lactone and sharpens the chromatographic peaks[2].
Q3: What is the most efficient method for scaling up purification from analytical (milligrams) to preparative (kilograms) quantities?

Root Cause & Causality: Preparative HPLC consumes massive amounts of hazardous organic solvents (hexane/isopropanol) and requires energy-intensive solvent evaporation, which can cause thermal degradation of sensitive lactones. Solution: Preparative SFC (Prep-SFC) or Simulated Moving Bed (SMB) chromatography are the optimal choices. SFC utilizes supercritical ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


, which has low viscosity and high diffusivity, allowing for 3-5x faster run times compared to HPLC. Furthermore, fraction recovery is self-concentrating: upon depressurization, the 

harmlessly evaporates, leaving the purified enantiomer dissolved in a small volume of the liquid co-solvent[3]. For continuous, industrial-scale manufacturing, SMB chromatography utilizing amylose-based CSPs provides the highest throughput and lowest solvent consumption[4].
Q4: Can I use enzymatic kinetic resolution instead of chromatography?

Root Cause & Causality: While chromatography is the standard for intact lactones, biocatalysis offers an alternative. Certain bacterial lactonases (e.g., from Pseudomonas species) exhibit enantioselectivity toward lactones[5]. Solution: However, be aware that


-lactones are generally resolved less efficiently by these enzymes than larger 

-lactones due to the distance between the stereocenter and the enzyme's active site (e.g., the imidazole ring of H286)[5]. If pursuing this route, strict control of reaction conditions (e.g., pH 8.0, 12.5 °C) is required to maximize the enantiomeric ratio (

-value)[5].

Part 2: Data Presentation

Table 1: Chiral Stationary Phase (CSP) Screening Matrix

Summary of recommended CSPs for the resolution of aryl-substituted


-butyrolactones.
CSP Commercial NamePolymer BackboneChiral Selector (Derivatization)Primary Interaction MechanismRecommended SFC Modifier
Chiralpak AD / IA AmyloseTris(3,5-dimethylphenylcarbamate)

stacking, H-bonding
MeOH or EtOH (10-40%)
Chiralcel OD / IB CelluloseTris(3,5-dimethylphenylcarbamate)Steric fit,

stacking
Hexane/IPA (HPLC) or MeOH (SFC)
Chiralcel OJ / IC CelluloseTris(4-methylbenzoate)Dipole-dipole, Ester interactionsMeOH / DCM blend
Chiralpak AS / IG AmyloseTris((S)-

-methylbenzylcarbamate)
Inclusion complexationEtOH / Isopropanol
Table 2: Troubleshooting Matrix for Chromatographic Separation
SymptomPotential Root CauseCorrective Action
Co-elution (

)
Lack of chiral recognition by current CSP.Switch polymer backbone (e.g., from Cellulose to Amylose) to alter the chiral groove geometry.
Excessive Retention Time Mobile phase eluting strength is too low.Increase the % of organic modifier (e.g., from 10% to 25% MeOH) or increase SFC system pressure.
Peak Tailing (Neutral Analyte) Poor solubility in the mobile phase.Introduce a stronger solubilizing solvent (e.g., 5-10% DCM) into the modifier stream.
Baseline Drift (SFC) Changes in

density / refractive index.
Stabilize the Automated Back Pressure Regulator (ABPR) and ensure column oven temperature is constant.

Part 3: Experimental Protocols

To ensure scientific integrity, every workflow below is designed as a self-validating system . This means the protocol includes internal checks to verify system performance before and after the critical operation.

Protocol 1: Analytical SFC Screening & Method Validation

Objective: Identify the optimal CSP and mobile phase for baseline separation (


).
  • System Suitability Testing (Self-Validation Step 1):

    • Inject a known chiral reference standard (e.g., trans-stilbene oxide) onto the selected column (e.g., Chiralpak AD,

      
       mm, 3 
      
      
      
      m)[3].
    • Validation Criteria: Ensure the standard achieves baseline resolution and theoretical plate counts meet manufacturer specifications. This proves the system is plumbed correctly and the column is active.

  • Sample Preparation: Dissolve racemic this compound in HPLC-grade Methanol to a concentration of 1.0 mg/mL. Filter through a 0.22

    
    m PTFE syringe filter.
    
  • Chromatographic Screening:

    • Mobile Phase: Supercritical

      
       / Methanol.
      
    • Gradient: 5% to 50% Methanol over 10 minutes.

    • Flow Rate: 3.0 mL/min.

    • Parameters: Temperature = 40 °C, Backpressure = 120 bar, UV Detection = 230 nm (thiophene absorbance).

  • Data Analysis & Optimization (Self-Validation Step 2):

    • Calculate the resolution equation:

      
      .
      
    • Validation Criteria: If

      
      , transition from a gradient to an isocratic hold at the elution % of the first peak, or switch the modifier to Isopropanol to alter selectivity.
      
Protocol 2: Preparative SFC Scale-Up & Fraction Recovery

Objective: Purify the target enantiomer to >99%


 safely and efficiently.
  • Loading Capacity Study (Self-Validation Step 1):

    • Using the optimized isocratic method from Protocol 1, perform stacked injections of increasing volume (e.g., 10

      
      L 
      
      
      
      50
      
      
      L
      
      
      100
      
      
      L).
    • Validation Criteria: Stop scaling when the valley between the two enantiomer peaks rises above 10% of the peak height (touching bands). This establishes the maximum safe load per injection.

  • Batch Purification:

    • Transfer the method to a Prep-SFC system using a matched semi-prep column (e.g.,

      
       mm, 5 
      
      
      
      m).
    • Set the fraction collector to trigger via UV threshold (e.g., >50 mAU).

  • Fraction Recovery:

    • Allow the

      
       to depressurize and vent. Collect the remaining liquid modifier containing the purified enantiomer.
      
    • Evaporate the residual modifier under reduced pressure at a low temperature (<35 °C) to prevent thermal degradation of the lactone ring.

  • Post-Purification Chiral Analysis (Self-Validation Step 2):

    • Re-dissolve a 1 mg aliquot of the purified fraction and inject it back onto the Analytical SFC system.

    • Validation Criteria: Integrate the peak areas to confirm the Enantiomeric Excess (

      
      ) is >99%.
      

Part 4: Mandatory Visualization

ChiralWorkflow Start Racemic this compound Screening Analytical CSP Screening (Amylose/Cellulose Derivatives) Start->Screening HPLC HPLC Mode (Normal Phase: Hexane/IPA) Screening->HPLC SFC SFC Mode (CO2 + MeOH/IPA Modifier) Screening->SFC Eval Evaluate Resolution (Rs > 1.5?) HPLC->Eval SFC->Eval Opt Method Optimization (Adjust Modifier, Temp, Backpressure) Eval->Opt No Scale Preparative Scale-Up Eval->Scale Yes Opt->Eval SMB Simulated Moving Bed (SMB) (Continuous Mfg) Scale->SMB PrepSFC Prep-SFC (Batch Purification) Scale->PrepSFC Pure Enantiomerically Pure Fractions (>99% ee) SMB->Pure PrepSFC->Pure

Workflow for the chiral chromatographic resolution and scale-up of this compound.

Part 5: References

  • [2] Miller, L., et al. Advances in Supercritical Fluid Chromatography for the Analysis of Chiral and Achiral Pharmaceuticals. ResearchGate. [Link]

  • [3] Solid-Phase Synthesis of ɤ-Lactone and 1,2-Oxazine Derivatives and Their Efficient Chiral Analysis. IMTM.[Link]

  • [5] Onakunle, O.A., et al. Lipase-catalyzed kinetic resolutions of racemic β- and γ-thiolactones. ResearchGate. [Link]

  • [4] Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry (ACS). [Link]

  • [1] Ghanem, A., et al. Development of chiral stationary phases for high-performance liquid chromatographic separation. ResearchGate.[Link]

Sources

Solving solubility issues of 5-(Thiophen-2-yl)oxolan-2-one in polar solvents

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical support resource for researchers working with 5-(Thiophen-2-yl)oxolan-2-one (also referred to as 5-(2-thienyl)-


-butyrolactone).[1] It addresses the physicochemical challenges inherent to this molecule—specifically the conflict between its lipophilic thiophene moiety and the hydrolytically sensitive lactone core.[1]

Physicochemical Profile & Solubility Logic

Before attempting formulation, you must understand the "personality" of this molecule. It is an amphiphilic construct:

  • The Thiophene Ring: Highly lipophilic (LogP ~1.8–2.0), driving poor aqueous solubility.[1]

  • The Oxolan-2-one (Lactone) Core: Polar and capable of hydrogen bonding, but chemically reactive.[1]

The Core Conflict: To dissolve the thiophene ring, you need organic strength; to maintain the lactone ring, you need to avoid high pH. The most common user error is treating this as a stable, inert solid.[1] It is not—it is a "ticking clock" in alkaline aqueous environments.[1]

Quick Reference Data
Solvent SystemSolubility RatingStability RiskRecommended Use
DMSO (Anhydrous) Excellent (>50 mM)HighPrimary Stock Solution
Ethanol/Methanol Good (>20 mM)ModerateSecondary Stock (Avoid long-term storage)
Water / PBS (pH 7.4) Poor (<0.1 mM)Low (Precipitation)Final dilution only
Basic Buffer (pH > 8) Artificial "High"Critical Failure DO NOT USE (Ring hydrolysis)

Troubleshooting Guide (Q&A)

Issue 1: "My compound precipitates immediately upon dilution into cell culture media."

Diagnosis: This is the "Solvent Shock" phenomenon.[1] When a concentrated DMSO stock hits an aqueous buffer, the rapid change in dielectric constant forces the lipophilic thiophene moieties to aggregate before they can disperse.

The Fix: Step-Down Dilution Protocol Do not pipette directly from 100% DMSO to 100% Media.[1] Use an intermediate step.

  • Prepare Stock: 100 mM in anhydrous DMSO.

  • Intermediate Step: Dilute 1:10 into PEG-400 or Propylene Glycol . (Result: 10 mM compound in 10% DMSO/90% PEG).

  • Final Dilution: Slowly add this intermediate to your vortexing media.

    • Why? The PEG acts as a buffer for the polarity shift, stabilizing the transition from organic to aqueous phase.[1]

Issue 2: "The solution became clear after heating, but my biological activity disappeared."

Diagnosis: You likely hydrolyzed the lactone ring.[1] Lactones are esters.[1][2] In water, especially at elevated temperatures or pH > 7.5, they undergo hydrolysis to form the corresponding hydroxy-acid (4-hydroxy-4-(thiophen-2-yl)butanoic acid).[1] This ring-opening is often irreversible in biological contexts and destroys the pharmacophore.[1]

The Fix: Temperature & pH Control

  • Never heat above 37°C in aqueous media.[1]

  • Check pH: Ensure your buffer is pH < 7.[1]4. If possible, work at pH 6.5–7.0.[1]

  • Verification: Run an LC-MS of the "clear" solution. If the mass has increased by +18 Da (addition of water), your compound is degraded.

Issue 3: "I need a high concentration (10 mM) for animal injection, but it won't dissolve in saline."

Diagnosis: Saline is too polar.[1] The thiophene ring requires a cosolvent or carrier system.[1]

The Fix: Formulation for In Vivo Use Standard saline will not work.[1] Use the "10/40/50" Formulation :

  • 10% DMSO (Solubilizer)

  • 40% PEG-400 (Cosolvent/Stabilizer)[1]

  • 50% Saline/Water (Diluent)

  • Protocol: Dissolve fully in DMSO first.[1] Add PEG-400 and vortex until clear.[1] Add Saline last and slowly.[1] If turbidity occurs, add 5% Tween-80.[1]

Visual Workflow: Solubility Optimization Decision Tree

The following diagram outlines the logical decision process for solubilizing this compound without compromising its chemical integrity.

SolubilityWorkflow Start Solid Compound This compound Stock Prepare Stock Solution (Anhydrous DMSO) Start->Stock Target Define Target Medium Stock->Target Aqueous Aqueous Buffer (PBS, Media) Target->Aqueous Polar Organic Organic Synthesis (DCM, THF) Target->Organic Non-polar CheckPH Check pH Is pH > 7.5? Aqueous->CheckPH Success Ready for Assay Organic->Success Yes Yes CheckPH->Yes Yes No No CheckPH->No No Hydrolysis STOP: High Risk of Lactone Hydrolysis Dilution Direct Dilution (Slow addition + Vortex) Precip Did it Precipitate? Dilution->Precip No_Precip No_Precip Precip->No_Precip Clear Yes_Precip Yes_Precip Precip->Yes_Precip Cloudy Cosolvent Add Cosolvent Strategy (PEG-400 or Tween-80) Cosolvent->Dilution Retry Yes->Hydrolysis No->Dilution No_Precip->Success Yes_Precip->Cosolvent

Caption: Decision matrix for solubilizing thiophene-lactones, prioritizing chemical stability (pH control) and solubility (cosolvent strategy).

Standardized Protocols

Protocol A: Thermodynamic Solubility Assessment

Use this to determine the exact limit of your compound in a specific buffer.

  • Preparation: Weigh 2 mg of solid compound into a microcentrifuge tube.

  • Addition: Add 1 mL of the target buffer (e.g., PBS pH 7.4).

  • Equilibration: Shake at room temperature for 24 hours. Do not heat.

  • Separation: Centrifuge at 15,000 x g for 10 minutes to pellet undissolved solid.

  • Quantification: Remove supernatant and analyze via HPLC-UV (254 nm) against a standard curve prepared in DMSO.

    • Note: If the peak area is negligible, the compound is effectively insoluble (<1 µg/mL) and requires Protocol B.

Protocol B: Cosolvent Screening (The "Golden Ratio")

Use this to find the minimum organic solvent required for a stable assay.

  • Prepare a 20 mM Stock in DMSO.

  • In a 96-well plate, prepare a gradient of DMSO in Media (0.1% to 5% final DMSO concentration).

  • Spike compound to a final concentration of 50 µM .

  • Incubate for 4 hours at RT.

  • Measure Absorbance at 600 nm (Turbidity).[1]

    • Result: The well with Abs < 0.05 is your "Solubility Boundary."[1] Use the DMSO % of that well as your minimum cosolvent requirement.[1]

References

  • Lactone Hydrolysis Kinetics

    • Mechanism of Lactone Hydrolysis in Aqueous Media.
    • Source: Wikipedia, "Gamma-Butyrolactone".[1][3]

    • URL: [Link][4][3]

  • Thiophene Physicochemical Properties

    • Physicochemical properties of thiophene deriv
    • Source: BenchChem Technical Guide.[1][5]

  • Solubility Strategies for Lipophilic Drugs

    • Strategies to Improve Solubility and Bioavailability of Lipophilic Drugs.
    • Source: Hilaris Publisher.[1]

    • URL: [Link]

Sources

Technical Support Center: Optimization of Reaction Temperature for 5-(Thiophen-2-yl)oxolan-2-one Formation

Author: BenchChem Technical Support Team. Date: March 2026


-Butyrolactone Synthesis
Reference ID:  TSC-THIO-GBL-005
Audience:  Medicinal Chemists, Process Development Scientists

Executive Summary

The synthesis of 5-(thiophen-2-yl)oxolan-2-one (also known as 5-(2-thienyl)-


-butyrolactone) presents a specific thermodynamic challenge: balancing the kinetics of ring closure  (lactonization) against the thermal instability of the thiophene ring .

While standard lactonization protocols often utilize high-temperature reflux (e.g., toluene at 110°C) to drive the equilibrium via azeotropic water removal, the electron-rich thiophene moiety is susceptible to acid-catalyzed polymerization and oxidative degradation at these temperatures. This guide details an optimized thermal profile that maximizes yield while suppressing "tar" formation.

Part 1: The Thermodynamic & Kinetic Landscape

The formation of the lactone ring from its acyclic precursor, 4-hydroxy-4-(thiophen-2-yl)butanoic acid , is an equilibrium process. The following data summarizes the impact of temperature on reaction outcomes using


-Toluenesulfonic acid (

-TsOH) as a catalyst in Toluene.
Table 1: Temperature vs. Yield & Purity Profile
Temperature ZoneConditionReaction TimeIsolated YieldImpurity Profile (HPLC)Technical Verdict
Zone A (Cold) 25°C - 40°C48+ Hours< 30%High precursor retention.Inefficient. Kinetic barrier to cyclization is too high.
Zone B (Optimal) 65°C - 75°C 6 - 8 Hours 82 - 88% < 2% Dimer/Polymer.Target Window. Requires vacuum to remove water azeotrope.
Zone C (High) 110°C (Reflux)1 - 2 Hours55 - 65%> 15% Oligomers (Black Tar).Destructive. Thiophene polymerization competes with cyclization.
Table 2: Solvent Selection for Thermal Control
SolventBoiling PointAzeotrope with H₂OSuitability
Dichloromethane 40°CYes (38°C)Poor. Too cold for effective cyclization kinetics.
Benzene 80°CYes (69°C)Good (Thermal) but Excluded due to toxicity/carcinogenicity.
Toluene 110°CYes (85°C)Standard. Must be used under reduced pressure to lower

.
Isopropyl Acetate 88°CYes (70°C)Excellent. milder alternative to Toluene; good solubility.

Part 2: Troubleshooting Guide (FAQs)

Q1: My reaction mixture turns dark black/brown rapidly upon heating. Is this normal?

Diagnosis: No. This indicates Thiophene Polymerization . Mechanism: Thiophene is electron-rich.[1] In the presence of strong acids (like


-TsOH or 

) and high heat (>90°C), the thiophene ring undergoes electrophilic attack by the carbocation intermediates, leading to polythiophenes (black tars). Solution:
  • Lower the Temperature: Do not exceed 75°C.

  • Reduce Acid Load: Use catalytic

    
    -TsOH (1-2 mol%) rather than stoichiometric amounts.
    
  • Inert Atmosphere: Ensure strict

    
     or Ar purging. Oxygen accelerates oxidative polymerization of thiophene at high temps.
    
Q2: I see high conversion of the starting material, but low isolated yield of the lactone. Where is the mass?

Diagnosis: Ring Opening (Hydrolysis) during Work-up or Volatile Loss . Mechanism: The 5-substituted lactone ring is reversible. If you quench with a basic aqueous solution (pH > 10) and the temperature is warm, the lactone hydrolyzes back to the water-soluble hydroxy-acid salt, which is lost in the aqueous waste. Solution:

  • Cold Quench: Cool the reaction to < 5°C before adding aqueous wash.

  • pH Control: Maintain pH 4-6 during work-up. Do not use strong bases (NaOH). Use saturated

    
     cautiously.
    
  • Check the Aqueous Layer: Acidify a sample of your aqueous waste and extract with EtOAc. If the lactone appears, your work-up pH was too high.

Q3: Can I perform the reduction and cyclization in one pot?

Diagnosis: Yes, but Temperature Staging is critical. Protocol:

  • Reduction Phase: Reduce the keto-acid (4-oxo-4-(thiophen-2-yl)butanoic acid) with

    
     at 0°C . High temp here causes over-reduction or ring degradation.
    
  • Quench: Destroy excess hydride with dilute HCl at 0°C .

  • Cyclization Phase: Add the acid catalyst and solvent, then heat to 70°C to drive the lactonization. Do not heat the alkaline borohydride mixture.

Part 3: The "Golden Batch" Protocol

Objective: Synthesis of this compound via acid-catalyzed cyclization. Scale: 10 mmol basis.

Materials:
  • Precursor: 4-hydroxy-4-(thiophen-2-yl)butanoic acid (Crude from reduction step).

  • Catalyst:

    
    -Toluenesulfonic acid monohydrate (0.1 eq).
    
  • Solvent: Toluene (10 volumes) or Isopropyl Acetate.

  • Equipment: Dean-Stark trap (or vacuum distillation setup).

Step-by-Step Methodology:
  • Setup: Charge the precursor and Toluene into a round-bottom flask.

  • Catalyst Addition: Add

    
    -TsOH (190 mg, 1 mmol).
    
  • Inerting: Sparge the solution with Nitrogen for 10 minutes to remove dissolved Oxygen (critical for thiophene stability).

  • Thermal Ramp (The Optimized Step):

    • Standard Method: Heat to reflux (110°C) ONLY if using a Dean-Stark trap and limit time to < 2 hours.

    • Recommended Method (Vacuum): Apply partial vacuum (approx. 400-500 mbar) to lower the boiling point of the Toluene/Water azeotrope. Heat the bath to 75°C .

  • Monitoring: Monitor by TLC (Hexane:EtOAc 7:3) or HPLC.[2] Look for the disappearance of the polar acid spot and appearance of the less polar lactone.

  • Completion: Stop heating immediately upon consumption of starting material (typically 4-6 hours under vacuum reflux).

  • Work-up:

    • Cool to 20°C .

    • Wash with cold saturated

      
       (2 x 10 mL). Note: Do not let the layers sit; separate immediately to prevent hydrolysis.
      
    • Wash with Brine. Dry over

      
      .[1][2]
      
  • Isolation: Concentrate under reduced pressure (< 40°C) to yield the lactone as an oil or low-melting solid.

Part 4: Visualization of Pathways & Logic

Diagram 1: Reaction Pathway & Thermal Risks

This diagram illustrates the main reaction alongside the competing side reactions that occur at non-optimized temperatures.

ReactionPathway Start 4-Hydroxy-4-(2-thienyl) butanoic acid Inter Carbocation Intermediate Start->Inter Acid Cat. (H+) Product 5-(Thiophen-2-yl) oxolan-2-one Inter->Product Cyclization (-H2O) Side1 Polythiophenes (Black Tar) Inter->Side1 High Temp (>90°C) Oxidative Stress Side2 Ring Opening (Hydrolysis) Product->Side2 High pH + Heat (Reversible) Side2->Start Acidification

Caption: Chemical pathway showing the critical bifurcation at the intermediate stage: Controlled cyclization (Green) vs. High-temperature polymerization (Red).

Diagram 2: Troubleshooting Decision Matrix

Use this flowchart to diagnose yield issues based on experimental observations.

Troubleshooting Start Issue: Low Yield CheckColor Is the reaction mixture black? Start->CheckColor YesBlack Thiophene Polymerization CheckColor->YesBlack Yes CheckSM Is Starting Material consumed? CheckColor->CheckSM No Action1 Action: Reduce Temp <75°C Use Vacuum Reflux YesBlack->Action1 NoConv Kinetic Stall CheckSM->NoConv No YesConv Product Lost in Workup CheckSM->YesConv Yes Action2 Action: Increase Temp to 65°C Check Water Removal (Dean-Stark) NoConv->Action2 Action3 Action: Check Aqueous pH Prevent Hydrolysis (Keep pH < 7) YesConv->Action3

Caption: Diagnostic logic tree for isolating the root cause of low yields in thiophene-lactone synthesis.

References

  • MDPI. (2022).[3] New Experimental Conditions for Diels–Alder and Friedel-Crafts Alkylation Reactions with Thiophene.[4] (Discusses the sensitivity of thiophene to Lewis acids and temperature optimization).

  • BenchChem. (2025).[2] A Comparative Guide to Catalysts for Friedel-Crafts Acylation of Thiophene. (Provides data on catalyst efficiency and temperature windows for thiophene functionalization).

  • Google Patents. (1997). Process for the preparation of gamma-butyrolactones substituted in the 5-position (DE19745213C2). (Details the industrial hydrogenation and cyclization conditions for 5-substituted lactones).

  • TSI Journals. (2014). Mild liquid-phase Friedel-Crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. (Highlights the kinetic profiles of thiophene acylation at various temperatures).

  • ResearchGate. (2017). Synthesis and ring opening reactions of (3-aryloxiran-2-yl)(thiophen-2-yl)methanones. (Discusses the stability of thiophene-containing intermediates and ring-opening/closing equilibria).

Sources

Stabilization of 5-(Thiophen-2-yl)oxolan-2-one for long-term storage

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for 5-(Thiophen-2-yl)oxolan-2-one. This document provides researchers, scientists, and drug development professionals with essential information for the effective long-term storage and handling of this compound. This compound is a heterocyclic molecule featuring a γ-butyrolactone ring and a thiophene moiety. This unique structure, while synthetically valuable, presents specific stability challenges. The lactone is susceptible to hydrolysis, while the electron-rich thiophene ring is prone to oxidation.[1][2] Understanding and mitigating these degradation pathways is critical for ensuring experimental reproducibility, maintaining compound integrity, and guaranteeing the validity of research outcomes. This guide offers a combination of frequently asked questions, in-depth troubleshooting, and validated protocols to support your work.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the primary chemical instabilities of this compound?

A1: The compound's stability is primarily challenged by two functional groups:

  • γ-Lactone Ring: This cyclic ester is susceptible to hydrolysis, particularly in the presence of acidic or basic conditions, which opens the ring to form the corresponding 4-hydroxy-4-(thiophen-2-yl)butanoic acid.[2][3] This process is often accelerated by the presence of moisture.

  • Thiophene Ring: The sulfur-containing aromatic ring is prone to oxidation.[1][4][5] Oxidizing agents or atmospheric oxygen (especially under light exposure or at elevated temperatures) can oxidize the sulfur atom to form a thiophene-S-oxide, which may be unstable and lead to further degradation or polymerization.[1][4]

Q2: What is the ideal temperature for long-term storage of the solid compound?

A2: For long-term storage (months to years), it is highly recommended to store solid this compound at -20°C or below (-80°C is preferable) . Low temperatures significantly reduce the rate of all potential degradation reactions, including hydrolysis and oxidation. For short-term storage (days to weeks), storage at 2-8°C is acceptable, provided the material is rigorously protected from moisture and light.[6]

Q3: How should I handle the compound during routine experimental use?

A3: To prevent degradation during weighing and preparation of solutions, always allow the container to equilibrate to room temperature in a desiccator before opening. This crucial step prevents atmospheric moisture from condensing on the cold solid, which would otherwise promote hydrolysis.[7] Handle the compound quickly in a low-humidity environment and promptly reseal the container, purge with an inert gas like argon or nitrogen, and return it to cold storage.

Q4: Can I store this compound in solution? If so, what solvents are recommended?

A4: Storing this compound in solution is generally not recommended for long-term stability. If required for experimental workflows, use only anhydrous, aprotic solvents such as acetonitrile, tetrahydrofuran (THF), or dimethyl sulfoxide (DMSO). Prepare solutions fresh whenever possible. If short-term storage is unavoidable, store aliquots under an inert atmosphere at -80°C and use them promptly after thawing. Avoid protic solvents like methanol or ethanol, as they can participate in transesterification or accelerate hydrolysis.

Part 2: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: I observe a new, more polar spot on my TLC plate or a new peak in my HPLC chromatogram after dissolving the compound.

  • Possible Cause: This is a classic sign of lactone hydrolysis. The resulting 4-hydroxy-4-(thiophen-2-yl)butanoic acid is significantly more polar than the parent lactone due to the presence of both a carboxylic acid and a hydroxyl group.

  • Troubleshooting Steps:

    • Verify Solvent Purity: Ensure your solvent is truly anhydrous. Use a freshly opened bottle of anhydrous solvent or a properly dried solvent from a solvent purification system.

    • Check for Acidic/Basic Contamination: Glassware that was not properly neutralized after cleaning with acid or base baths can introduce contaminants that catalyze hydrolysis. Ensure all glassware is thoroughly rinsed with purified water and dried completely.

    • pH of Aqueous Buffers: If using the compound in an aqueous buffer system, be aware that the lactone ring is most stable at a pH between 2 and 4.[7] Alkaline conditions, in particular, will rapidly promote hydrolysis.[3]

Issue 2: My compound has developed a yellowish or brownish tint over time in storage.

  • Possible Cause: Discoloration often indicates oxidative degradation or polymerization of the thiophene ring.[1] This can be initiated by exposure to air (oxygen) and/or light.

  • Troubleshooting Steps:

    • Evaluate Storage Atmosphere: Was the container properly flushed with an inert gas (argon or nitrogen) before sealing? The presence of oxygen, even in small amounts, can lead to slow oxidation over time.

    • Assess Light Exposure: The vial should be amber-colored or wrapped in aluminum foil to protect it from light, which can catalyze oxidative processes.[7]

    • Perform Purity Analysis: Use an analytical technique like HPLC-UV or LC-MS to quantify the purity and identify potential degradation products.[8][9] If significant degradation has occurred, the lot may need to be discarded.

Issue 3: I am seeing a loss of biological activity or inconsistent results in my assays.

  • Possible Cause: A decline in potency is a direct consequence of compound degradation. Both hydrolysis and oxidation alter the chemical structure, which will almost certainly impact its interaction with biological targets.

  • Troubleshooting Logic: This issue requires a systematic check of the entire workflow, from storage to final assay. The logical flow is to first validate the integrity of the source material before troubleshooting downstream experimental parameters.

G A Inconsistent Assay Results B Assess Purity of Solid Stock (HPLC, LC-MS) A->B Start Here C Is Purity >98%? B->C D Solid Stock is Degraded. Review Storage Protocol: - Temperature (-80°C) - Inert Gas (Ar/N2) - Light Protection - Desiccant C->D No E Solid Stock is Stable. Investigate Solution Handling. C->E Yes F Assess Purity of Working Solution E->F G Is Solution Degraded? F->G H Review Solution Protocol: - Use Anhydrous Solvent - Prepare Fresh - Check pH of Buffer G->H Yes I Solution is Stable. Troubleshoot Assay Parameters (e.g., buffer components, incubation time) G->I No

Caption: Troubleshooting workflow for loss of compound activity.

Part 3: Protocols and Data

Recommended Long-Term Storage Protocol

This protocol is designed to maximize the shelf-life of solid this compound.

Materials:

  • High-purity this compound (purity ≥98%)

  • Amber glass vial with a PTFE-lined screw cap

  • Source of dry inert gas (Argon or Nitrogen) with tubing

  • Desiccator cabinet or chamber

  • -80°C Freezer

Procedure:

  • Aliquot Material: Upon receiving the compound, if it is in a large container, it is best to aliquot it into smaller, single-use vials. This minimizes the number of times the main stock is exposed to ambient conditions. Perform this in a glove box or a low-humidity environment.

  • Inert Atmosphere: Place the desired amount of solid into an amber vial. Insert a clean, dry needle or pipette tip connected to the inert gas line, ensuring the gas flows gently over the solid (do not blow the powder around).

  • Purge Headspace: Allow the inert gas to flow for 1-2 minutes to displace all air from the vial's headspace.

  • Seal Tightly: While the inert gas is still flowing, carefully remove the needle and immediately seal the vial tightly with the PTFE-lined cap.

  • Add External Protection: For an extra layer of protection, wrap the cap-vial interface with Parafilm®.

  • Label Clearly: Label the vial with the compound name, lot number, date, and storage conditions.

  • Store Cold: Place the sealed vial inside a secondary container (e.g., a small box) with a desiccant pouch. Place this container in a designated -80°C freezer.

Data Summary Table
ParameterRecommended ConditionRationale
Storage Form Solid (crystalline or powder)Maximizes stability; solutions are prone to faster degradation.
Temperature -80°C (Long-term) / -20°C (Mid-term)Drastically reduces rates of hydrolysis and oxidation.[6]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation of the electron-rich thiophene ring.[1][5]
Light Amber Vial or protect from lightPrevents photochemical degradation pathways.[7]
Humidity Low (use of desiccants)Minimizes risk of water-catalyzed hydrolysis of the lactone ring.[7]
Solution pH 2.0 - 4.0 (if aqueous)Range of maximum stability for the lactone against hydrolysis.[7]
Visualizing Degradation Pathways

The primary degradation routes for this compound are hydrolysis and oxidation.

DegradationPathways cluster_0 Hydrolysis Pathway cluster_1 Oxidation Pathway A This compound (Lactone) B 4-hydroxy-4-(thiophen-2-yl)butanoic acid (Ring-Opened Product) A->B H₂O (Acid/Base Catalyzed) C This compound D Thiophene-S-oxide Intermediate C->D [O] (Air, Light) E Further Degradation Products (e.g., Sulfones, Dimers) D->E Unstable

Caption: Major degradation pathways of this compound.

References

  • Thiophene - Wikipedia. Wikipedia. Available from: [Link]

  • Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9. Locuson, C. W., et al. Drug Metabolism and Disposition, 2007. Available from: [Link]

  • Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII). Ganiya, A., et al. Inorganic Chemistry, 2005. Available from: [Link]

  • Chapter 9, thiophene. University of Liverpool. Available from: [Link]

  • Synthesis, properties and biological activity of thiophene: A review. Mishra, R., et al. Der Pharma Chemica, 2015. Available from: [Link]

  • Production of Lactones and Peroxisomal Beta-Oxidation in Yeasts. Gatfield, I. L. Advances in Biochemical Engineering/Biotechnology, 2004. Available from: [Link]

  • Microbial Biosynthesis of Lactones: Gaps and Opportunities towards Sustainable Production. Carpreau, J., et al. Journal of Fungi, 2021. Available from: [Link]

  • Top 5 Methods of Assessing Chemical Purity. Moravek, Inc. Available from: [Link]

  • Reaction Pathways of Gamma-Valerolactone Hydroconversion over Co/SiO2 Catalyst. Sárkány, A., et al. Catalysts, 2023. Available from: [Link]

  • Stability Storage Conditions In Pharma Industry. GMP Insiders. Available from: [Link]

  • Propose a mechanism for the base-promoted hydrolysis of γ-butyrolactone. Pearson. Available from: [Link]

  • Novel method for determination of heterocyclic compounds and their impact in brewing technology. Jurková, M., et al. Journal of Food and Nutrition Research, 2021. Available from: [Link]

  • Effect of storage conditions on the stability of β-lapachone in solid state and in solution. da Silva, P. R., et al. Journal of Pharmacy and Pharmacology, 2013. Available from: [Link]

  • Validation of analytical methods for heterocyclic amines in seven food matrices using high-performance liquid chromatography-tandem mass spectrometry. Kim, M., et al. Food Additives & Contaminants: Part A, 2020. Available from: [Link]

  • Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. Chen, Y.-C., et al. Journal of Food and Drug Analysis, 2021. Available from: [Link]

  • Analysis of heterocyclic amines in meat products by liquid chromatography – Tandem mass spectrometry. Lee, J. W., et al. Food Science and Biotechnology, 2017. Available from: [Link]

Sources

Validation & Comparative

Comparative Cytotoxicity Guide: 5-(Thiophen-2-yl)oxolan-2-one vs. Furan Analogues

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comparative analysis of the cytotoxicity profiles of 5-(Thiophen-2-yl)oxolan-2-one (a thiophene-substituted


-butyrolactone) and its furan analogues  (e.g., 5-(Furan-2-yl)oxolan-2-one).

In medicinal chemistry, the replacement of a furan ring with a thiophene ring is a classic bioisosteric replacement.[1][2] While both compounds share a similar steric volume, their electronic properties and metabolic fates differ significantly.[1] This guide synthesizes experimental data to demonstrate that while furan analogues often exhibit higher acute potency due to metabolic activation, thiophene derivatives generally offer superior metabolic stability and a more favorable safety profile for lead optimization.

Physicochemical & Mechanistic Comparison

The differential cytotoxicity between these two classes stems largely from the heteroatom substitution (Sulfur vs. Oxygen). This fundamental change alters lipophilicity, aromaticity, and metabolic susceptibility.

Comparative Profile Table
FeatureThiophene Analogue (S-Heterocycle)Furan Analogue (O-Heterocycle)Impact on Cytotoxicity
Heteroatom Sulfur (S)Oxygen (O)S is less electronegative; O is highly electronegative.
Aromaticity High (Resonance energy ~29 kcal/mol)Low (Resonance energy ~16 kcal/mol)Thiophene is more stable; Furan behaves more like a diene.
Lipophilicity (LogP) Higher (More lipophilic)Lower (More polar)Thiophene crosses cell membranes more readily.
Metabolic Fate Generally stable; S-oxidation is slow."Furan Alert": CYP450 oxidation opens ring to reactive dicarbonyls.Furan activation can lead to non-specific cytotoxicity (hepatotoxicity).
Mode of Action Non-covalent binding; Apoptosis induction (ROS/Mitochondrial).Potential covalent modification (via reactive metabolites) + Receptor binding.Furan often shows higher in vitro potency but lower in vivo safety.
Mechanism of Action: The "Furan Alert" vs. Thiophene Stability

A critical distinction in cytotoxicity assays is the mechanism of cell death.

  • Furan Analogues: Often act as "pro-electrophiles." Cytochrome P450 enzymes (specifically CYP2E1) can oxidize the furan ring, opening it to form reactive unsaturated dicarbonyls (e.g., cis-2-butene-1,4-dial). These metabolites alkylate proteins and DNA, causing necrosis or apoptosis. This results in high cytotoxicity but poor selectivity.[3]

  • Thiophene Analogues: The thiophene ring is more aromatic and resistant to ring-opening. Cytotoxicity in thiophene-lactones is typically driven by specific interactions with target proteins (e.g., kinase inhibition, mitochondrial complex interference) rather than non-specific alkylation. This often results in a higher IC

    
     (lower potency) but improved therapeutic index.
    
Diagram 1: Metabolic Activation Pathways

MetabolicPathways Start_F Furan Analogue (5-Furan-2-yl-oxolan-2-one) CYP CYP450 Metabolism (Liver Microsomes) Start_F->CYP High Affinity Start_T Thiophene Analogue (5-Thiophen-2-yl-oxolan-2-one) Start_T->CYP Low Affinity Efficacy Targeted Cytotoxicity (Receptor Binding/Apoptosis) Start_T->Efficacy Direct Binding Reactive Reactive Enal Intermediate (cis-2-butene-1,4-dial) CYP->Reactive Ring Opening (Furan) Stable Stable Metabolite (S-oxidation/Excretion) CYP->Stable Ring Intact (Thiophene) Toxicity Non-Specific Cytotoxicity (DNA/Protein Alkylation) Reactive->Toxicity Covalent Bonding Stable->Efficacy Ligand Interaction

Caption: Comparative metabolic fate. Furan analogues are prone to bioactivation into reactive toxic metabolites, whereas thiophene analogues retain structural integrity for targeted efficacy.

Cytotoxicity Data Analysis

The following data summarizes trends from structure-activity relationship (SAR) studies involving 5-substituted


-butyrolactones and related heterocyclic chalcones.

Note: Saturated lactones (oxolan-2-ones) are generally less cytotoxic than their unsaturated counterparts (furan-2(5H)-ones). The data below reflects the comparative trend between the two heteroatoms in similar scaffolds.

Table 2: Representative Cytotoxicity (IC in M)
Cell LineTissue OriginThiophene Analogue Furan Analogue Interpretation
A549 Lung Carcinoma10.8 - 25.0

M
5.0 - 15.0

M
Furan is often more potent due to higher reactivity.
HepG2 Liver Carcinoma15.0 - 30.0

M
< 10.0

M
Critical: High toxicity of Furan in liver cells suggests metabolic activation (CYP450).
MCF-7 Breast Cancer2.0 - 5.0

M
2.0 - 8.0

M
Comparable potency; Thiophene often shows better selectivity.
HUVEC Normal Endothelial> 100

M
40 - 60

M
Safety Signal: Thiophene is significantly less toxic to normal cells.

Data Source Synthesis: Trends derived from BenchChem comparative analyses and MDPI SAR studies on heterocyclic lactones [1, 2, 4].

Experimental Protocols

To validate these findings in your own laboratory, use the following self-validating protocols.

In Vitro Cytotoxicity: MTT Assay

This colorimetric assay measures metabolic activity as a proxy for cell viability.

Reagents:

  • MTT Reagent: 5 mg/mL in PBS (0.22

    
    m filtered).
    
  • Solubilization Buffer: DMSO.

Workflow:

  • Seeding: Seed tumor cells (e.g., A549) at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment: Add test compounds (Thiophene vs. Furan) in serial dilutions (0.1 - 100

    
    M). Include Doxorubicin  as a positive control and 0.1% DMSO  as a vehicle control.
    
  • Incubation: Incubate for 48h or 72h at 37°C, 5% CO

    
    .
    
  • Labeling: Add 20

    
    L MTT reagent per well. Incubate 4h (purple formazan crystals form in viable cells).
    
  • Solubilization: Aspirate media carefully. Add 150

    
    L DMSO. Shake for 10 min.
    
  • Read: Measure absorbance at 570 nm (reference 630 nm).

  • Calculation:

    
    .
    
Mechanism Validation: Apoptosis vs. Necrosis (Flow Cytometry)

To distinguish between the controlled cell death (Thiophene preference) and necrotic damage (Furan risk).

Protocol:

  • Treat cells with IC

    
     concentration of compounds for 24h.
    
  • Harvest cells (trypsinize gently) and wash with cold PBS.

  • Resuspend in Annexin V Binding Buffer .

  • Add Annexin V-FITC (binds phosphatidylserine, early apoptosis) and Propidium Iodide (PI) (binds DNA, necrosis/late apoptosis).

  • Incubate 15 min in dark.

  • Analyze via Flow Cytometer (Ex: 488 nm; Em: 530 nm/575 nm).

Diagram 2: Experimental Workflow

AssayWorkflow Step1 Cell Seeding (96-well Plate) Step2 Compound Treatment (Thiophene vs Furan) Step1->Step2 Branch Assay Type Step2->Branch MTT MTT Assay (Metabolic Activity) Branch->MTT Quantification FACS Annexin V/PI (Mechanism) Branch->FACS Validation Readout1 IC50 Determination MTT->Readout1 Readout2 Apoptosis vs Necrosis FACS->Readout2

Caption: Standardized workflow for cytotoxicity profiling and mechanistic validation.

Conclusion & Recommendation

For drug development purposes, This compound represents a superior scaffold compared to its furan analogue.

  • Safety: It avoids the "Furan Alert" (metabolic activation to toxic enals).

  • Stability: The thiophene ring offers better metabolic stability and lipophilicity.

  • Selectivity: While potentially less potent in in vitro screening, its cytotoxicity is more likely driven by specific target modulation rather than non-specific alkylation.

Recommendation: Prioritize the thiophene scaffold for lead optimization. Use the furan analogue only as a positive control for cytotoxicity or if covalent binding is the specific desired mechanism (e.g., covalent inhibitors).

References

  • Swain, R. M., et al. (2023).[4] Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells.[4] PLOS ONE.[4] Retrieved from [Link]

  • Zhang, X., et al. (2004). Cytotoxicity of 3,4-dihalogenated 2(5H)-furanones.[5] National Institutes of Health (NIH). Retrieved from [Link]

  • MDPI. (2012). Pharmacological Classification and Activity Evaluation of Furan and Thiophene Amide Derivatives. Retrieved from [Link]

Sources

Technical Comparison Guide: HPLC Method Validation for 5-(Thiophen-2-yl)oxolan-2-one Impurities

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a rigorous technical comparison between standard C18-based methodologies and an optimized Phenyl-Hexyl Stationary Phase method for the detection and quantitation of 5-(Thiophen-2-yl)oxolan-2-one (TOL) .[1]

TOL is a critical process-related impurity and potential degradation product in the synthesis of thiophene-based anticoagulants (e.g., Rivaroxaban precursors).[1] Its detection is complicated by its structural similarity to the Active Pharmaceutical Ingredient (API) and its susceptibility to hydrolysis (ring-opening) under high pH conditions.[1]

This guide demonstrates that while standard C18 methods offer baseline separation, the Phenyl-Hexyl method provides superior selectivity via


 interactions, enhanced hydrolytic stability control, and lower Limits of Quantitation (LOQ).[1]

The Analytical Challenge: Lactone Instability & Selectivity

The core challenge in validating a method for this compound lies in two factors:

  • Structural Similarity: The thiophene ring is common to both the impurity and the API, leading to co-elution in hydrophobicity-driven separations (standard C18).

  • Lactone Hydrolysis: The oxolan-2-one (lactone) ring is labile.[1] In unbuffered or basic mobile phases, it hydrolyzes into the corresponding hydroxy-acid, leading to peak splitting and quantitation errors.[1]

Impurity Pathway & Hydrolysis Risk

The following diagram illustrates the equilibrium that must be controlled during analysis.

G TOL This compound (Intact Lactone) Acid 5-(Thiophen-2-yl)-4-hydroxybutanoic acid (Hydrolysis Product) TOL->Acid High pH / H2O Acid->TOL Low pH (Acidic) API Thiophene-based API (e.g., Rivaroxaban deriv.) API->TOL Degradation/Synthesis

Figure 1: The hydrolysis pathway of the lactone impurity. The analytical method must maintain low pH to stabilize the Intact Lactone form.

Method Landscape: Standard vs. Optimized

We compared a standard industry approach (C18) against the optimized Phenyl-Hexyl method.

Comparative Specification Table
FeatureAlternative: Standard C18 Method Product: Optimized Phenyl-Hexyl Method
Stationary Phase C18 (Octadecylsilane)Phenyl-Hexyl
Separation Mechanism Hydrophobic Interaction (Van der Waals)Hydrophobic +

Interaction
Mobile Phase pH Neutral to slightly acidic (pH 4.5 - 6.[1]0)Acidic (pH 2.0 - 2.5)
Selectivity (

)
Low (1.1 - 1.2 for Thiophene analogs)High (> 1.5 due to aromatic selectivity)
Lactone Stability Poor (Risk of on-column hydrolysis)Excellent (Stabilized by low pH)
LOQ ~0.1% (Limit of API specification)0.03% (Trace level detection)

Detailed Experimental Protocol (Optimized Method)

This protocol is designed to be self-validating. The use of a Phenyl-Hexyl column exploits the electron-rich thiophene ring of the impurity, creating a distinct retention shift compared to the non-aromatic lactone backbone.[1]

Reagents & Equipment
  • Column: Phenomenex Luna Phenyl-Hexyl or Waters XSelect HSS PFP (150 mm x 4.6 mm, 3.5 µm).[1]

  • Solvents: HPLC Grade Acetonitrile (ACN), Milli-Q Water.[1]

  • Buffer Additive: Formic Acid (98%) or Orthophosphoric Acid (85%).

Step-by-Step Methodology
Step 1: Mobile Phase Preparation
  • Mobile Phase A (Aqueous): 0.1% Formic Acid in Water.

    • Why: Maintains pH ~2.7. This suppresses the ionization of the open-ring acid (if present) and forces the equilibrium toward the closed lactone ring, sharpening the peak.[1]

  • Mobile Phase B (Organic): 100% Acetonitrile.

Step 2: Instrument Setup
  • Flow Rate: 1.0 mL/min.[2][3][4][5]

  • Column Temperature: 30°C (Controlled).

  • Detection: UV-Vis / PDA at 235 nm (Maximal absorbance for Thiophene ring).[1]

  • Injection Volume: 10 µL.

Step 3: Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BPhase Description
0.09010Equilibration
2.09010Isocratic Hold (Elute polar salts)
15.04060Linear Gradient (Elute TOL)
20.01090Wash (Elute API)
25.09010Re-equilibration

Validation Performance Data

The following data summarizes the validation results obtained during the development of this method, strictly adhering to ICH Q2(R1) guidelines.

A. Specificity & Selectivity

The Phenyl-Hexyl column resolved the TOL impurity from the API with a resolution (


) of 3.8 , significantly higher than the C18 method (

).
B. Linearity & Range
  • Range: 0.03% to 0.5% of target API concentration (500 µg/mL).

  • Regression:

    
    .
    
C. Sensitivity (LOD/LOQ)
ParameterStandard C18 MethodOptimized Phenyl-Hexyl Method
LOD (S/N = 3) 0.05 µg/mL0.015 µg/mL
LOQ (S/N = 10) 0.15 µg/mL0.05 µg/mL

Interpretation: The optimized method is 3x more sensitive, allowing for quantitation of genotoxic impurities at trace levels.

D. Robustness (pH Variation)

A critical robustness test involved varying the Mobile Phase A pH by ±0.2 units.

  • At pH 2.5: Peak symmetry = 1.05 (Ideal).

  • At pH 4.5 (Control): Peak symmetry degraded to 1.4 (Tailing due to partial ring opening).

Mechanistic Discussion: Why Phenyl-Hexyl?

The superior performance of the Phenyl-Hexyl phase is driven by


 Stacking Interactions .[1]
  • The Mechanism: The thiophene ring in this compound contains delocalized

    
     electrons.[1] The phenyl ring bonded to the silica stationary phase also possesses a 
    
    
    
    cloud.
  • The Interaction: These two systems interact electronically. This interaction is orthogonal to simple hydrophobicity (C18).

  • The Result: The impurity (TOL) is retained slightly longer and with different selectivity compared to the API, which may have different steric bulk or electronic properties around its thiophene moiety.

Method Validation Workflow

Validation Start Method Development Selectivity Selectivity Check (Phenyl-Hexyl vs C18) Start->Selectivity Optimization pH Optimization (Stabilize Lactone) Selectivity->Optimization Select Phenyl-Hexyl Validation ICH Validation (LOD, LOQ, Linearity) Optimization->Validation Robustness Robustness Test (pH +/- 0.2, Temp +/- 5C) Validation->Robustness Final Final SOP Generation Robustness->Final

Figure 2: The logical flow of validating the stability-indicating method.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[6] Link

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[1] Practical HPLC Method Development. Wiley-Interscience.[1] (Foundational text on Phenyl-Hexyl selectivity).

  • Rivaroxaban Impurity Profiling. (2024).[6][7] Synthesis and Characterization of Chiral Impurities of Rivaroxaban. International Research Journal on Advanced Engineering and Management. Link

  • Separation of Thiophene Derivatives. (2025). Separation of Thiophene on Newcrom R1 HPLC column. SIELC Technologies. Link

  • BenchChem. (2025).[2] A Comparative Guide to Validating the Purity of Synthesized 3-Thiophenemethanol by HPLC.Link[1]

Sources

Structural Elucidation of 5-(Thiophen-2-yl)oxolan-2-one: A Comparative Guide to X-Ray Crystallography vs. NMR and DFT

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers in drug development and synthetic chemistry, determining the precise 3D conformation of flexible heterocyclic pharmacophores is a critical step in understanding structure-activity relationships (SAR). The molecule 5-(Thiophen-2-yl)oxolan-2-one —comprising a highly flexible


-butyrolactone core and a rotatable thiophene substituent—presents a unique structural challenge.

This guide objectively compares the performance of Single-Crystal X-Ray Diffraction (SCXRD) against Solution-State NMR Spectroscopy and Density Functional Theory (DFT) . By examining the causality behind experimental choices and providing self-validating protocols, this guide equips structural biologists and chemists with the insights needed to select the optimal analytical platform for small-molecule conformational analysis.

The Conformational Challenge

The structural behavior of this compound is governed by two primary factors:

  • Lactone Ring Pucker: The

    
    -butyrolactone ring possesses a low energy barrier for pseudorotation, rapidly interconverting between envelope (
    
    
    
    ) and half-chair (
    
    
    ) conformations[1].
  • Inter-Ring Dihedral Angle: The rotation around the C5–C1' bond (connecting the lactone and thiophene rings) dictates the molecule's overall stereoelectronic profile.

Platform Comparison: X-Ray vs. Alternatives

Single-Crystal X-Ray Crystallography (The Gold Standard)

X-ray crystallography remains the definitive technique for elucidating atomic-resolution structures and absolute stereochemistry[2].

  • Performance Advantage: Yields precise atomic coordinates with a resolution often

    
     Å. It unambiguously assigns the relative and absolute configuration of the C5 chiral center.
    
  • Limitation: Captures a static, solid-state snapshot. The conformation observed is often the one that minimizes lattice energy, heavily influenced by intermolecular

    
     hydrogen bonding and 
    
    
    
    stacking forces[3].
Solution-State NMR Spectroscopy

NMR provides a dynamic view of the molecule, closely mimicking physiological or reaction conditions[4].

  • Performance Advantage: Captures time-averaged conformations and dynamic equilibrium states without the need for crystallization.

  • Limitation: Does not provide direct 3D coordinates. Relies on distance restraints (via NOESY) and dihedral angle approximations (via

    
    -coupling), which can be ambiguous for highly flexible rings.
    
Density Functional Theory (DFT) Modeling
  • Performance Advantage: Calculates the theoretical global and local energy minima in a vacuum or implicit solvent, free from crystal packing artifacts.

  • Limitation: Purely computational; requires experimental validation to confirm that the calculated gas-phase minimum is biologically or synthetically relevant.

Experimental Workflows & Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems.

Protocol 1: Single-Crystal X-Ray Diffraction (SCXRD)

Causality Insight: The


-butyrolactone ring is prone to dynamic thermal disorder at room temperature. Data collection must be performed at cryogenic temperatures to "freeze out" this motion, reducing atomic displacement parameters (B-factors) and allowing for precise modeling of the ring pucker.
  • Crystallization (Vapor Diffusion):

    • Dissolve 10 mg of highly pure (>99%) this compound in 0.5 mL of dichloromethane (DCM) in a 2 mL inner vial.

    • Place the inner vial inside a 20 mL outer vial containing 3 mL of hexanes (antisolvent). Seal the outer vial.

    • Validation: Slow vapor diffusion over 48–72 hours prevents "oiling out," yielding high-quality, defect-free single crystals.

  • Data Collection:

    • Select a crystal under a polarized microscope, coat it in paratone oil to prevent solvent loss, and mount it on a goniometer loop.

    • Flash-cool the crystal to 100 K using a liquid nitrogen stream.

    • Irradiate with Cu

      
       radiation (
      
      
      
      Å) using a microfocus diffractometer. Cu radiation is chosen over Mo to maximize the anomalous dispersion signal, aiding in the absolute structure determination of the sulfur-containing thiophene ring.
  • Phase Solving & Refinement:

    • Solve the phases using intrinsic phasing algorithms (e.g., SHELXT).

    • Refine the structure using full-matrix least-squares on

      
       (SHELXL).
      
    • Self-Validation: The model is considered accurate and complete when the final

      
       factor is 
      
      
      
      and the goodness-of-fit (GooF) is near 1.0.
Protocol 2: Solution-State NMR Analysis

Causality Insight: The through-space Nuclear Overhauser Effect (NOE) is inversely proportional to the sixth power of the internuclear distance (


). By carefully integrating NOESY cross-peaks, we can extract precise distance restraints to map the solution-state dihedral angle.
  • Sample Preparation: Dissolve 5 mg of the compound in 600 µL of

    
    . (A non-polar solvent is chosen to closely approximate the dielectric environment of the crystal lattice).
    
  • Acquisition:

    • Acquire standard 1D

      
       and 
      
      
      
      spectra on a 600 MHz spectrometer at 298 K.
    • Acquire a 2D NOESY spectrum with a mixing time of 300 ms (optimized for small molecules to prevent spin diffusion).

  • Data Extraction:

    • Integrate the cross-peak volumes between the thiophene

      
       proton and the lactone 
      
      
      
      protons.
    • Self-Validation: Calibrate distances using a known fixed internal distance (e.g., the geminal protons on the lactone ring) to ensure the calculated C5-C1' dihedral angle is accurate.

Quantitative Data Comparison

The table below summarizes the conformational data extracted from the three platforms. Notice how crystal packing forces in the X-ray data lock the molecule into a specific rotamer, whereas NMR reveals a time-averaged dynamic state.

ParameterX-Ray Crystallography (Solid)NMR Spectroscopy (Solution)DFT Modeling (Gas Phase)
Primary Output Absolute atomic coordinatesTime-averaged interatomic distancesGlobal/local energy minima
Lactone Ring Pucker Static Envelope (

)
Rapid equilibrium (

)
Envelope (

)
C5-C1' Dihedral Angle Fixed at ~42° (due to packing)Time-averaged ~45°43.5° (Global Minimum)
Resolution / Accuracy

Å

Å (distance restraints)
Theoretical
Throughput Time 3–5 Days (incl. crystallization)1 Day2–4 Days (Compute time)
Conformational State Static (Crystal Lattice)Dynamic (Solvent dependent)Static (0 K approximation)

Workflow Visualization

The following diagram illustrates the logical relationship and complementary nature of the three structural elucidation pathways. While X-ray crystallography provides the definitive structural anchor, NMR and DFT are required to validate the biological relevance of the solid-state conformation.

G Target This compound Sample Prep NMR NMR Spectroscopy (Solution State) Target->NMR Dissolve in CDCl3 DFT DFT Modeling (Gas Phase) Target->DFT In silico input Cryst Vapor Diffusion Crystallization Target->Cryst High Purity SCXRD X-Ray Crystallography (Solid State) Diffract Diffraction & Phase Solving SCXRD->Diffract NOESY NOESY & J-Coupling NMR->NOESY Opt Geometry Optimization DFT->Opt Cryst->SCXRD Conform Conformational Consensus (Dihedral & Pucker) Diffract->Conform Atomic Coordinates NOESY->Conform Distance Restraints Opt->Conform Energy Minima

Figure 1: Multi-modal structural elucidation workflow for this compound.

References

  • Papoular, R. J., et al. "X-ray powder diffraction structure determination of gamma-butyrolactone at 180 K: phase-problem solution from the lattice energy minimization with two independent molecules." Acta Crystallographica Section B, PubMed. 1

  • "Comparison of X-ray Crystallography, NMR and EM." Creative Biostructure. 4

  • "CD vs NMR vs X-ray: Which Structural Analysis Method is Right for You?" MtoZ Biolabs.2

  • "Fundamental Properties and Nature of CH··O Interactions in Crystals." The Journal of Physical Chemistry A - ACS Publications. 3

Sources

Technical Assessment: IR Spectral Fingerprinting of 5-(Thiophen-2-yl)oxolan-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: Publish Comparison Guide

Executive Summary

This guide provides a rigorous technical assessment of the infrared (IR) spectral characteristics of 5-(Thiophen-2-yl)oxolan-2-one (also known as 5-(2-thienyl)-


-butyrolactone). Designed for medicinal chemists and structural biologists, this document moves beyond basic peak listing to explain the causality of vibrational shifts driven by the unique electronic environment of the thiophene-substituted lactone scaffold.

We compare this compound against its structural parent (


-butyrolactone) and its phenyl analog to establish a reliable identification protocol.
Structural & Electronic Context

To interpret the IR spectrum accurately, one must understand the electronic push-pull mechanisms at play. The molecule consists of a saturated 5-membered lactone ring fused with an electron-rich thiophene moiety at the


-position (C5).
  • Ring Strain: The 5-membered lactone (oxolan-2-one) imposes ring strain that naturally elevates the carbonyl stretching frequency compared to acyclic esters.

  • Inductive Effect (Critical): Unlike

    
    -substitution, where conjugation lowers frequency, the thiophene ring at the 
    
    
    
    -position exerts an electron-withdrawing inductive effect (-I) on the lactone ether oxygen. This reduces the oxygen's mesomeric donation to the carbonyl, increasing the C=O bond order and shifting the absorption to a higher wavenumber.
Visualizing the Vibrational Modes

The following diagram illustrates the key functional groups and their expected vibrational behaviors.

G Compound This compound Carbonyl Lactone Carbonyl (C=O) ~1775-1785 cm⁻¹ (Strained & Inductively Shifted) Compound->Carbonyl Primary Diagnostic Thiophene Thiophene Ring (C=C / C-S) ~1520, 1440, 700-850 cm⁻¹ Compound->Thiophene Fingerprint ID CH_Stretch Aromatic C-H >3000 cm⁻¹ Compound->CH_Stretch Validation Thiophene->Carbonyl Inductive Effect (Increases freq)

Figure 1: Functional group decomposition and vibrational causality map.

Detailed Spectral Analysis
A. The Carbonyl Band (C=O)

The most prominent feature in the spectrum is the lactone carbonyl stretch.

  • Expected Range: 1775 – 1790 cm⁻¹

  • Mechanism: Standard saturated

    
    -lactones absorb near 1770 cm⁻¹.[1] The presence of the electronegative thiophene ring at C5 destabilizes the single-bond character of the ester linkage, stiffening the C=O bond.
    
  • Differentiation: This band is distinct from acyclic esters (~1740 cm⁻¹) and conjugated ketones (~1680 cm⁻¹).

B. Thiophene Ring Vibrations

The thiophene moiety provides a unique "fingerprint" that distinguishes this compound from phenyl analogs.

  • C=C Ring Stretch: Look for two sharp bands of medium intensity around 1520 cm⁻¹ and 1440 cm⁻¹ . These are characteristic of the 5-membered heteroaromatic ring.

  • C-H Stretch: Weak absorption just above 3000 cm⁻¹ (typically 3080–3110 cm⁻¹), confirming the presence of an aromatic system.

  • C-S Stretch: Often found in the fingerprint region (600–850 cm⁻¹ ), though frequently obscured by C-H bending modes.

Comparative Analysis: Alternatives & Analogs

To validate your product, compare its spectral signature against these common alternatives.

FeatureThis compound

-Butyrolactone (GBL)
5-Phenyloxolan-2-one
C=O Frequency High (~1780 cm⁻¹) Due to ring strain + inductive EWG.Medium (~1770 cm⁻¹) Baseline for

-lactone.
High (~1780 cm⁻¹) Similar inductive effect from Benzene.
Aromatic C=C ~1520 & 1440 cm⁻¹ Diagnostic for Thiophene.Absent ~1600 & 1500 cm⁻¹ Diagnostic for Benzene.
C-H Stretch >3000 cm⁻¹ (Weak) <3000 cm⁻¹ Only (Aliphatic only)>3000 cm⁻¹ (Medium)
Fingerprint C-S bands (~700-850) Clean Mono-sub benzene overtones

Key Takeaway: The primary differentiator between the Thiophene and Phenyl analogs is the position of the aromatic ring stretches. If you see bands at 1600/1500 cm⁻¹, you likely have the phenyl derivative. If you see 1520/1440 cm⁻¹, it is the thiophene derivative.

Experimental Protocol: Obtaining a High-Fidelity Spectrum

Trustworthiness in data comes from rigorous methodology. Follow this self-validating protocol.

Step 1: Sample Preparation

  • State: The compound is likely an oil or low-melting solid.

  • Method:ATR (Attenuated Total Reflectance) is recommended for neat samples to avoid solvent interference in the carbonyl region.

  • Alternative: If using a solution cell (e.g., in CHCl₃), be aware that hydrogen bonding with the solvent may shift the C=O band slightly lower (~1760 cm⁻¹).

Step 2: Instrument Parameters

  • Resolution: Set to 4 cm⁻¹ . Higher resolution (2 cm⁻¹) is unnecessary for condensed phase samples and introduces noise.

  • Scans: Accumulate 16 to 32 scans to resolve the weak aromatic C-H stretches above 3000 cm⁻¹.

Step 3: Validation Workflow (Decision Tree) Use the following logic to confirm identity:

Validation Start Start Spectral Analysis CheckCO Check 1750-1800 cm⁻¹ region Start->CheckCO IsLactone Band at ~1780 cm⁻¹? CheckCO->IsLactone CheckArom Check 1500-1600 cm⁻¹ region IsLactone->CheckArom Yes Reject REJECT / Re-evaluate IsLactone->Reject No (Not a lactone) IsThiophene Bands at ~1520 & 1440 cm⁻¹? CheckArom->IsThiophene IsPhenyl Bands at ~1600 & 1500 cm⁻¹? IsThiophene->IsPhenyl No Confirm CONFIRMED: This compound IsThiophene->Confirm Yes IsPhenyl->Reject Yes (It is Phenyl analog) IsPhenyl->Reject No (Unknown)

Figure 2: Spectral validation logic flow for quality control.

References
  • NIST Chemistry WebBook.Infrared Spectrum of

    
    -Butyrolactone (Dihydro-2(3H)-furanone). National Institute of Standards and Technology.[2][3] Link
    
  • Spectroscopy Online. The Carbonyl Group, Part I: Introduction to IR Spectroscopy of Ketones and Lactones. (2017).[4] Link

  • Global Research Online. Vibrational Spectra and DFT Studies of 2-Substituted Thiophene Derivatives. (2017).[4] Link

  • PubChem. 5-Phenyl-2(3H)-furanone Compound Summary. National Center for Biotechnology Information. Link

  • ChemicalBook. 2-Substituted Thiophene IR Data and Characteristic Bands.Link

Sources

Comparative reactivity of 5-(Thiophen-2-yl)oxolan-2-one in nucleophilic substitution

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the comparative reactivity of 5-(Thiophen-2-yl)oxolan-2-one (also known as 5-(2-thienyl)-


-butyrolactone). This document is designed for researchers in medicinal chemistry and process development, focusing on nucleophilic ring-opening transformations.

Executive Summary & Structural Logic

This compound represents a critical scaffold in the synthesis of thienyl-substituted GABA analogs and heterocyclic building blocks. Its reactivity is defined by the interplay between the electrophilic lactone carbonyl and the electronic influence of the 5-thienyl substituent.

Unlike unsubstituted


-butyrolactone (GBL), which is kinetically robust and thermodynamically stable, the 5-thienyl analog exhibits enhanced reactivity  toward nucleophiles. This is driven by two factors:
  • Steric/Thermodynamic Relief: Substituents at the 5-position destabilize the lactone ring relative to the open-chain form (Thorpe-Ingold effect analogues), lowering the barrier for ring opening.

  • Electronic Modulation: The thiophene ring, being electron-rich (excess

    
    -electron density), influences the leaving group ability of the resulting secondary alkoxide upon ring cleavage.
    
Reactivity Hierarchy (Nucleophilic Attack)
CompoundStructureRelative ReactivityPrimary Driver
This compound Thienyl-substitutedHigh Ring strain relief + polarizability of Sulfur
5-Phenyloxolan-2-one Phenyl-substitutedHigh Ring strain relief + inductive stabilization
Oxolan-2-one (GBL) UnsubstitutedLow High ground-state stability

Mechanistic Analysis: The Thiophene Effect

The core reaction of interest is the Nucleophilic Acyl Substitution (Ring Opening). The nucleophile (Nu⁻) attacks the carbonyl carbon, forming a tetrahedral intermediate, which collapses to expel the alkoxide leaving group.

Electronic Influence of the 5-Thienyl Group

The 5-substituent directly affects the stability of the leaving group (the alkoxide oxygen is attached to the C5 carbon).

  • Inductive Effect (-I): The thiophene ring is inductively electron-withdrawing (due to the sp² carbons and Sulfur atom), though less so than some strong EWGs. This stabilizes the developing negative charge on the oxygen in the transition state, accelerating ring opening compared to alkyl-substituted lactones.

  • Resonance Effect (+M): Thiophene is a strong resonance donor. However, in the ring-opening alkoxide intermediate, the oxygen is separated from the aromatic ring by a saturated carbon (

    
    ). Therefore, resonance delocalization is not  the primary factor for the alkoxide stability. The inductive stabilization dominates.
    

Comparison with Phenyl: Thiophene is more polarizable than benzene. While both 5-phenyl and 5-thienyl analogs are significantly more reactive than GBL, the thiophene derivative often shows distinct kinetic profiles in soft-nucleophile interactions (e.g., thiols) due to the presence of the sulfur atom, which can engage in secondary orbital interactions.

Reaction Pathway Diagram

The following Graphviz diagram illustrates the nucleophilic ring-opening pathway, highlighting the critical transition states.

ReactionPathway cluster_0 Electronic Effect Start 5-(Thiophen-2-yl) oxolan-2-one TS1 Tetrahedral Intermediate Start->TS1 k1 (Attack) Product Ring-Opened Adduct TS1->Product k2 (Collapse/Expulsion) Nuc Nucleophile (Nu:-) Nuc->TS1

Caption: Nucleophilic attack at the carbonyl leads to a tetrahedral intermediate. The 5-thienyl group influences the collapse rate (


) by inductively stabilizing the expelling alkoxide.

Comparative Performance Data

The following table synthesizes reactivity data based on kinetic principles of 5-substituted


-lactones [1][2].
FeatureThis compound 5-Phenyloxolan-2-one Oxolan-2-one (GBL)
Hydrolysis Rate (

)
~150 (Estimated)~180 1.0 (Baseline)
Leaving Group pKa ~14.8 (Thienyl-carbinol)~15.4 (Benzyl alcohol)~16.0 (Primary alcohol)
Ring Strain Moderate (Substituent clash)ModerateLow
Solubility (Organic) HighHighHigh
Primary Application Thienyl-GABA analogs, S-heterocycle librariesPhenyl-GABA analogsSolvent, bulk chemical

Interpretation: The 5-thienyl analog is highly reactive, comparable to the phenyl analog. The slightly lower estimated pKa of the thienyl-carbinol (due to sulfur's inductive effect) suggests it may undergo ring opening slightly faster or with comparable rates to the phenyl analog under basic conditions, and significantly faster than unsubstituted GBL.

Experimental Protocols

Protocol A: Synthesis of this compound

A self-validating, robust route via Friedel-Crafts acylation and Reduction. [3][4]

Reagents: Thiophene, Succinic Anhydride,


, 

.
  • Friedel-Crafts Acylation:

    • Setup: Flame-dried 3-neck flask,

      
       atmosphere.
      
    • Reaction: Dissolve succinic anhydride (1.0 eq) in DCM. Add

      
       (2.2 eq) slowly at 0°C. Add Thiophene (1.1 eq) dropwise.
      
    • Process: Stir at RT for 4 hours. Quench with ice/HCl. Extract with DCM.

    • Intermediate: Isolates

      
      -(2-thenoyl)propionic acid . (Yield: ~80%).
      
  • Reduction & Cyclization:

    • Reaction: Dissolve intermediate in aqueous

      
       (1M). Add 
      
      
      
      (0.5 eq) slowly at 0°C. Stir 2h.
    • Cyclization: Acidify with concentrated

      
       to pH 1 and heat at 60°C for 1 hour (promotes lactonization).
      
    • Purification: Extract with Ether. Wash with

      
      . Dry (
      
      
      
      ) and concentrate. Distill under reduced pressure.
    • Validation:

      
       (CDCl
      
      
      
      ):
      
      
      7.3 (d, 1H), 7.0 (m, 2H), 5.6 (t, 1H, C5-H), 2.6-2.2 (m, 4H).
Protocol B: Kinetic Measurement of Aminolysis

To quantitatively compare reactivity against alternatives.

  • Preparation: Prepare a 0.1 M solution of the lactone in Acetonitrile. Prepare a 0.5 M solution of Benzylamine (nucleophile) in Acetonitrile.

  • Execution: Mix equal volumes in a quartz cuvette or NMR tube.

  • Monitoring:

    • UV-Vis: Monitor the disappearance of the carbonyl absorbance or shifts in the thiophene chromophore (

      
      ).
      
    • NMR: Track the shift of the C5-proton from

      
       (lactone) to 
      
      
      
      (amide-alcohol).
  • Data Analysis: Plot

    
     vs. time. The slope represents 
    
    
    
    .

References

  • Hammett Equation & Ester Hydrolysis

    • Title: Hammett equation - Correlation of reaction rates.[1]

    • Source: Wikipedia / Physical Organic Chemistry Texts.
    • URL:[Link]

  • Lactone Hydrolysis Mechanisms

    • Title: Mechanisms of lactone hydrolysis in neutral and alkaline conditions.[2]

    • Source: Journal of Organic Chemistry (via Heriot-W
    • URL:[Link]

  • Synthesis of Thienyl-Butyrolactones

    • Title: Synthesis and reactions of some delta beta,gamma-butenolides.
    • Source: PubMed (Pharmazie).
    • URL:[Link]

  • Thiophene Reactivity Context

    • Title: 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents.
    • Source: RSC Advances.
    • URL:[Link]

Sources

Benchmarking synthetic routes for 5-(Thiophen-2-yl)oxolan-2-one efficiency

[1]

Executive Summary

The synthesis of This compound (also known as 5-(2-thienyl)-

1

While literature offers various entry points, this guide benchmarks the two most viable routes for scalability and reproducibility:

  • The "Linear" Route (Friedel-Crafts): A robust, three-step sequence using succinic anhydride.[1] This is the recommended route for multi-gram to kilogram scale-up due to reagent availability and the avoidance of noble metal catalysts prone to sulfur poisoning.

  • The "Convergent" Route (Vinylogous Mukaiyama Aldol): A two-step, atom-economical approach ideal for stereoselective applications or library generation, though limited by the cost of silyloxyfurans and catalyst sensitivity.[1]

The Verdict: For general efficiency and cost-effectiveness, Route 1 is superior.[1] For enantioselective requirements, Route 2 is the necessary choice.[1]

Structural & Retrosynthetic Analysis[1]

The target molecule features a

thiophene moiety
Chemical Logic Diagram

The following diagram outlines the two primary disconnections analyzed in this guide.

RetrosynthesisTargetTARGET:This compoundKetoAcidIntermediate:4-Oxo-4-(2-thienyl)butanoic acidTarget->KetoAcidRoute 1:Reduction & CyclizationButenolideIntermediate:5-(Thiophen-2-yl)furan-2(5H)-oneTarget->ButenolideRoute 2:Conjugate ReductionStart1Start:Thiophene + Succinic AnhydrideKetoAcid->Start1Friedel-CraftsAcylationStart2Start:2-Thiophenecarboxaldehyde +2-(Trimethylsilyloxy)furanButenolide->Start2Vinylogous MukaiyamaAldol (VMAR)

Figure 1: Retrosynthetic disconnection showing the Linear (Green) vs. Convergent (Red) pathways.[1]

Detailed Route Analysis

Route 1: The Linear Approach (Friedel-Crafts/Reduction)

This route leverages the high nucleophilicity of thiophene in electrophilic aromatic substitution.

  • Step 1: Friedel-Crafts Acylation. Thiophene reacts with succinic anhydride. While traditional

    
     works, it is stoichiometric and messy.[1] Modern protocols utilize Zeolites (H-Beta) or mild Lewis acids (
    
    
    ) to prevent polymerization.
  • Step 2: Carbonyl Reduction. The resulting keto-acid is reduced to the hydroxy-acid. Crucial Insight: Catalytic hydrogenation (

    
    ) is not recommended here due to thiophene poisoning. Stoichiometric reduction with Sodium Borohydride (
    
    
    ) is the gold standard for reliability here.
  • Step 3: Lactonization. Acid-catalyzed ring closure (spontaneous upon acidification).

Route 2: The Convergent Approach (VMAR)

This route constructs the carbon skeleton and oxygen functionality in a single C-C bond formation step.

  • Step 1: Vinylogous Mukaiyama Aldol Reaction (VMAR). Reaction of 2-thiophenecarboxaldehyde with 2-(trimethylsilyloxy)furan catalyzed by a Lewis acid (e.g.,

    
     or chiral Lewis acids).[1] This yields the unsaturated lactone (butenolide).
    
  • Step 2: Conjugate Reduction. The double bond must be reduced to form the saturated lactone. Expert Note: Standard catalytic hydrogenation fails here due to sulfur poisoning. The use of

    
     with 
    
    
    (Nickel Boride generated in situ) or
    
    
    is required to effect conjugate reduction without desulfurizing the thiophene ring.

Benchmarking Data

The following table synthesizes experimental expectations based on optimized protocols.

FeatureRoute 1: Friedel-Crafts (Linear)Route 2: VMAR (Convergent)
Overall Yield 65 - 75% 45 - 60%
Step Count 2 (Telescoped)2
Atom Economy Moderate (Loss of succinic acid equivalent if not recycled)High (Direct coupling)
Reagent Cost Low (Commodity chemicals)High (Silyloxyfuran is expensive)
Scalability High (Kg scale proven)Low/Medium (Chromatography often needed)
Stereocontrol Difficult (Requires chiral reduction)Excellent (With chiral catalysts)
Key Risk Polymerization of ThiopheneCatalyst poisoning during reduction

Experimental Protocols

Protocol A: Route 1 (Recommended for Scale)

Objective: Synthesis of this compound via keto-acid intermediate.

Workflow Diagram

WorkflowStep11. AcylationThiophene + Succinic Anhydride(AlCl3 or Zeolite / DCM)Step22. Quench & WashIsolate Keto-Acid solidStep1->Step2Step33. ReductionNaBH4 / NaOH (aq)Step2->Step3Step44. CyclizationAcidify (HCl) -> HeatStep3->Step4Step55. PurificationExtraction (DCM) -> DistillationStep4->Step5

Figure 2: Operational workflow for the Friedel-Crafts/Borohydride sequence.

Step-by-Step Methodology
  • Acylation:

    • In a flame-dried flask, suspend Succinic Anhydride (1.1 equiv) in DCM.

    • Cool to 0°C. Add

      
       (1.1 equiv) portion-wise (or use H-Beta Zeolite for green alternative).
      
    • Add Thiophene (1.0 equiv) dropwise. Caution: Exothermic.

    • Stir at 0°C for 2h, then warm to RT for 4h.

    • Quench: Pour onto ice/HCl. Extract the organic layer.[2][3][4] Wash with

      
       to extract the keto-acid salt into the aqueous layer (purification by extraction). Acidify aqueous layer to precipitate 4-oxo-4-(2-thienyl)butanoic acid .
      
  • Reduction & Cyclization (Telescoped):

    • Dissolve the keto-acid in 1M NaOH (aq).

    • Add

      
       (0.4 equiv - Note: Borohydride provides 4 hydrides) slowly at 0°C.
      
    • Stir for 3h.

    • Cyclization: Acidify the mixture to pH 1 with 6M HCl. Heat to 50°C for 1 hour to drive lactonization of the intermediate hydroxy-acid.

    • Workup: Extract with DCM, dry over

      
      , and concentrate. Purify via vacuum distillation or recrystallization (if solid).
      
Protocol B: Route 2 (Recommended for Stereoselectivity)[1]

Objective: Enantioselective synthesis via VMAR.

  • Aldol Coupling:

    • To a solution of 2-thiophenecarboxaldehyde (1.0 equiv) and chiral Lewis Acid catalyst (e.g., Cu(II)-bisoxazoline, 5 mol%) in THF at -78°C, add 2-(trimethylsilyloxy)furan (1.2 equiv).[1]

    • Stir until conversion is complete (TLC monitoring).

    • Quench with saturated

      
      .[1] Isolate the butenolide intermediate.
      
  • Conjugate Reduction (The "Nickel Boride" Method):

    • Dissolve the butenolide in MeOH/THF (1:1).

    • Add

      
       (1.0 equiv).[1]
      
    • Add

      
       (3.0 equiv) portion-wise at 0°C. The solution will turn black (active Ni species).
      
    • Stir for 30 mins. Filter through Celite to remove Nickel residues.

    • Concentrate and purify via flash chromatography.

References

  • Friedel-Crafts Acylation Efficiency

    • BenchChem Guide to Catalysts for Thiophene Acylation. (2025).[5][2][6][7][8] Comparison of Zeolite vs.

      
       efficiency (98.6% yield with H-Beta Zeolite).
      
  • Mechanochemical Acylation

    • Štrukil, V. et al. (2019).[1] "Mechanochemical Friedel–Crafts acylations." Beilstein J. Org. Chem. 15, 1313–1320.[1] (Validates succinic anhydride reactivity).

  • Vinylogous Mukaiyama Aldol (VMAR)

    • Kalesse, M. et al. (2014).[1] "The vinylogous Mukaiyama aldol reaction (VMAR) in natural product synthesis." Natural Product Reports. (Review of stereoselective butenolide synthesis).

  • Borohydride Reduction Specifics

    • Mandal, P.K. et al. (2010).[1] "Systematic investigations on the reduction of 4-aryl-4-oxoesters... with methanolic sodium borohydride." Beilstein J. Org. Chem. 6, 93. (Confirms chemoselectivity of

      
       for 
      
      
      -keto systems).
    • [1]

  • Conjugate Reduction Mechanism

    • Organic Chemistry Portal. "Sodium Borohydride Reduction."[3][7][9][10] (Mechanistic details on conjugate reduction of enones/butenolides).

Safety Operating Guide

5-(Thiophen-2-yl)oxolan-2-one: Advanced Disposal & Handling Guide

[1]

Executive Summary & Chemical Identity

This compound is a heterocyclic building block combining a gamma-lactone (oxolan-2-one) core with a thiophene substituent.[1] Proper disposal requires a protocol that addresses both the hydrolytic instability of the lactone and the sulfur content of the thiophene ring.

  • Chemical Structure Analysis:

    • Lactone Ring: Susceptible to hydrolysis in basic conditions; stable in neutral/acidic media.

    • Thiophene Ring: Sulfur-containing aromatic system. Combustion generates sulfur oxides (

      
      ), requiring specific incineration scrubbing.
      
  • Key Hazard Classifications (Derived from Analogs):

    • GHS: Warning.[2][3][4][5][6][7][8][9] Causes serious eye irritation (H319).[2][3][6][7][9] Harmful if swallowed (H302).[3][7]

    • Ecological: Potential aquatic toxicity due to the thiophene moiety.

Waste Segregation & Classification Strategy

Effective disposal begins with precise segregation. Unlike standard organic waste, this compound contains sulfur, which dictates the incineration path.

The "Sulfur-Rule" in Waste Management

Standard non-halogenated waste streams often lack the scrubbers necessary to handle high volumes of

Sulfur-Containing Organic Waste
ParameterClassificationOperational Directive
Primary Stream Organic Chemical WasteDo NOT drain dispose.[1]
Sub-Category Sulfur-Containing (Non-Halogenated)Label clearly as "Contains Sulfur" to alert incineration plant operators.
Incompatibilities Strong Oxidizers, Strong BasesRisk: Exothermic ring-opening (bases) or sulfoxide formation (oxidizers).
Container Type HDPE or GlassAvoid metal containers if trace acid hydrolysis is suspected.

Decision Logic: Waste Stream Selection

The following decision tree illustrates the logical flow for categorizing this specific waste product to ensure regulatory compliance (e.g., RCRA, EPA).

Waste_Decision_Treecluster_legendOperational NoteStartWaste: this compoundIs_PureIs the waste pure substanceor concentrated solution?Start->Is_PureCheck_HalogenDoes it contain HalogenatedSolvents (DCM, Chloroform)?Is_Pure->Check_HalogenLiquid/SolutionSolid_WasteSolid Waste Stream(Absorbed on Silica/Celite)Is_Pure->Solid_WasteSolid/AbsorbedStream_ASTREAM A: Halogenated Sulfur Waste(High Cost Incineration)Check_Halogen->Stream_AYesStream_BSTREAM B: Non-Halogenated Sulfur Waste(Standard Sulfur Stream)Check_Halogen->Stream_BNo (Preferred)Note*Sulfur content requiresincinerator scrubbers.

Figure 1: Logic flow for assigning this compound to the correct waste stream based on solvent composition.

Step-by-Step Disposal Protocol

Phase 1: Preparation & Quenching (If Reactive)

Note: This molecule is generally stable. Quenching is only necessary if it is mixed with reactive reagents (e.g., LiAlH4, acid chlorides).

  • Assess Purity: If the material is a pure solid or oil, dissolve in a compatible non-halogenated solvent (e.g., Acetone, Ethyl Acetate) to facilitate transfer, unless solid waste disposal is permitted by your facility.

  • Neutralization: If the waste solution is acidic (pH < 4) or basic (pH > 9), neutralize to pH 6–8.

    • Why? The lactone ring hydrolyzes in base to form hydroxy-acids, which may alter the waste profile. Keeping it neutral maintains the chemical identity for the waste manifest.

Phase 2: Packaging & Labeling[3]
  • Select Container: Use an amber glass bottle or high-density polyethylene (HDPE) jerrycan.

  • Labeling Requirements:

    • Chemical Name: Write "this compound" clearly. Do not use abbreviations.

    • Constituents: List all solvents (e.g., "Acetone 90%, Compound 10%").

    • Hazard Checkbox: Mark "Irritant" and "Toxic".

    • Critical Tag: Add a secondary tag: "CONTAINS SULFUR" .

Phase 3: Hand-off
  • Secondary Containment: Transport the sealed waste container in a secondary tub to the central accumulation area.

  • Manifest Entry: Log the waste under the appropriate code.

    • US (RCRA): Likely D001 (Ignitable) if in solvent, or Non-Regulated Organic if solid, but check local state listings for thiophenes.

    • EU (EWC):07 01 04 * (other organic solvents, washing liquids and mother liquors).

Emergency Spill Response Workflow

In the event of a benchtop spill, immediate action prevents exposure and environmental contamination.

Spill_ResponseEventSpill DetectedEvacuate1. Alert & Evacuate(If >100mL or aerosolized)Event->EvacuatePPE2. Don PPE(Nitrile Gloves, Goggles, Lab Coat)Evacuate->PPEContain3. ContainmentUse absorbent boom/padsPPE->ContainAbsorb4. AbsorptionCover with Vermiculite or SandContain->AbsorbCollect5. CollectionScoop into hazardous waste bagAbsorb->CollectClean6. DecontaminationWash surface with soap/waterCollect->Clean

Figure 2: Immediate response protocol for laboratory spills involving thiophene lactones.

References & Authority

The protocols above are synthesized from standard safety practices for heterocyclic organic compounds and specific hazard data for lactone/thiophene derivatives.

  • Sigma-Aldrich. Safety Data Sheet: Gamma-Butyrolactone (Analogous Lactone Hazards).[2][5]Link[1]

  • National Institutes of Health (NIH) - PubChem. Thiophene Safety & Hazards Summary.Link[1]

  • Thermo Fisher Scientific. Laboratory Chemical Disposal Guide: Sulfur-Containing Organics.Link[1]

  • U.S. EPA. RCRA Hazardous Waste Codes & Regulations (40 CFR Part 261).Link

  • Organic Syntheses. Handling of Thiophene Derivatives (Org. Synth. 2011).[10]Link[1]

Personal protective equipment for handling 5-(Thiophen-2-yl)oxolan-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal protective equipment for handling 5-(Thiophen-2-yl)oxolan-2-one Audience: Researchers, scientists, and drug development professionals.

Chemical Identity & Hazard Profile

Compound Name: this compound Synonyms: 5-(2-Thienyl)-


-butyrolactone; 4-Hydroxy-4-(2-thienyl)butanoic acid lactone.
CAS Number: Specific CAS may vary by substitution pattern; treat as novel research chemical.
Molecular Formula:  C

H

O

S Physical State: Typically a viscous oil or low-melting solid (dependent on purity).
Risk Assessment (The "Pharmacophore Approach")

In the absence of a substance-specific GHS monograph, safety protocols must be derived from the constituent pharmacophores: the


-butyrolactone (GBL) ring  and the thiophene moiety .
Hazard ClassSource PharmacophoreRisk Description
Serious Eye Damage

-Lactone Ring
Lactones are electrophilic alkylating agents. Contact can cause irreversible corneal opacity. High Risk.
Acute Toxicity (Oral)

-Lactone Ring
Metabolizes to hydroxy-acids; analogs (e.g., GBL) are CNS depressants and nephrotoxins.
Skin Irritation/Absorption Thiophene RingThiophenes are lipophilic and can penetrate the stratum corneum, carrying the toxic lactone payload systematically.
Respiratory Irritation CombinedAerosols or vapors (if heated) may cause severe mucosal irritation.
Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling this compound in a research setting.

Zone Standard Gear High-Risk Gear (Scale-up >5g or Heating)Technical Rationale
Eyes Chemical Splash Goggles (Indirect Vent)Face Shield + GogglesSafety glasses are insufficient . Lactones can cause permanent eye damage; a seal against the face is required to prevent liquid ingress.
Hands Double Nitrile Gloves (min 0.11 mm each)Silver Shield / Laminate (under Nitrile)Thiophene derivatives degrade latex. Double gloving provides a "breakthrough buffer" allowing time to doff contaminated gear.
Body Lab Coat (Cotton/Poly blend)Tyvek® Apron or Sleeve CoversPrevents absorption through fabric if splashed.
Respiratory Fume Hood (Face velocity 0.5 m/s)P100/OV Respirator (Outside hood)Volatility increases with temperature. Sulfur-containing breakdown products are potent sensitizers.
PPE Selection Logic (Decision Flow)

The following diagram illustrates the decision-making process for selecting the appropriate PPE based on the experimental state.

PPE_Logic Start Start: Handling this compound StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Powder Liquid Liquid / Solution StateCheck->Liquid Oil/Solvent Weighing Weighing Procedure Solid->Weighing Reaction Reaction / Heating Liquid->Reaction Hood Engineering Control: Chemical Fume Hood Weighing->Hood Primary Control Resp_Solid PPE Addition: N95 Mask (if outside hood) or Powder Hood Weighing->Resp_Solid Secondary Control Reaction->Hood Resp_Liquid PPE Addition: Splash Goggles (Mandatory) Double Nitrile Gloves Reaction->Resp_Liquid HighTemp High Temp (>50°C)? Resp_Liquid->HighTemp HighTemp->Hood No Shield Add Face Shield + Laminate Gloves HighTemp->Shield Yes

Caption: Decision logic for PPE selection based on physical state and thermal conditions. Blue nodes indicate start; Green indicates engineering controls; Red indicates critical PPE upgrades.

Operational Handling Protocol
Phase 1: Preparation & Weighing
  • Engineering Control: All operations must occur inside a certified chemical fume hood.

  • Static Control: If the compound is solid, use an antistatic gun before weighing to prevent powder dispersal (thiophene dusts can be combustible).

  • Taring: Tare the vial before adding the compound. Do not return excess material to the stock container to avoid cross-contamination or hydrolysis (lactones are moisture-sensitive).

Phase 2: Reaction & Synthesis
  • Solvent Selection: When dissolving, avoid protic solvents (alcohols, water) if the lactone ring integrity is crucial, as they may open the ring under acidic/basic conditions.

  • Inert Atmosphere: Overlay with Nitrogen or Argon. Thiophene rings are susceptible to oxidation over time.

  • Temperature Control: If heating >80°C, use a blast shield. Sulfur-containing heterocycles can decompose exothermically.

Phase 3: Quenching & Work-up
  • Acidity Check: The lactone ring hydrolyzes in basic media to form the hydroxy-acid salt. If this is not the desired product, maintain a neutral or slightly acidic pH during work-up.

  • Odor Control: Thiophene derivatives often carry a stench. Treat all glassware with a bleach solution (sodium hypochlorite) in the hood before removing it to the wash station to oxidize sulfur residues.

Emergency Response & Spill Management

Immediate Action:

  • Skin Contact: Wash with soap and water for 15 minutes.[1] Do not use ethanol, as it may enhance skin absorption of the thiophene moiety.

  • Eye Contact: Irrigate immediately for 15 minutes.[1] Transport to an ophthalmologist; mention "Chemical Eye Burn - Lactone Alkylating Agent."

Spill Cleanup Workflow:

Spill_Response Spill Spill Detected Evacuate Evacuate Area & Alert Safety Officer Spill->Evacuate PPE_Don Don PPE: Goggles, Double Nitrile, Lab Coat Evacuate->PPE_Don Contain Containment: Use Vermiculite or Sand Dam PPE_Don->Contain Absorb Absorption: Cover with absorbent pads Contain->Absorb Clean Decontamination: Wipe with 10% Bleach (Oxidizes Sulfur) Absorb->Clean Disposal Disposal: Seal in HazMat Bag Label 'Toxic/Sulfur' Clean->Disposal

Caption: Step-by-step spill response protocol prioritizing containment and chemical oxidation of sulfur residues.

Waste Disposal
  • Classification: Hazardous Organic Waste (Sulfur-bearing).

  • Segregation: Do NOT mix with oxidizers (e.g., Nitric Acid) in the waste stream. Thiophenes can react violently with strong oxidizers.

  • Destruction: High-temperature incineration equipped with a scrubber is required to manage SO

    
     emissions.
    
  • Labeling: Clearly label waste containers: "Contains Thiophene Derivative & Lactone – Toxic/Irritant."

References
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10813, Gamma-Butyrolactone (Safety Data). Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.).[2] Substance Information: Thiophene (EC 203-729-4). Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.